molecular formula C15H14N4O2 B021084 2-Hydroxy Nevirapine CAS No. 254889-31-1

2-Hydroxy Nevirapine

Cat. No.: B021084
CAS No.: 254889-31-1
M. Wt: 282.3 g/mol
InChI Key: LFZSOJABLBVGRJ-UHFFFAOYSA-N
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Description

2-Hydroxy Nevirapine is a primary oxidative metabolite of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection . This high-purity reference standard is critical for advanced pharmacological and metabolic studies, enabling researchers to investigate the metabolic pathways and pharmacokinetic profiles of the parent drug. Its main applications include use as an analytical standard in LC-MS/MS and HPLC methods for the quantitative determination of Nevirapine and its metabolites in biological matrices, facilitating crucial research into drug-drug interactions, metabolic stability, and inter-individual variability in drug response. From a mechanistic standpoint, while Nevirapine itself directly binds to and inhibits HIV-1 reverse transcriptase, this compound serves as a key marker for understanding the body's processing of the drug . Research into this metabolite provides valuable insights into the cytochrome P450-mediated metabolism, primarily by CYP isoforms, which is a significant factor in the pharmacokinetics and potential hepatotoxicity associated with Nevirapine therapy . Furthermore, studying the structural characteristics of metabolites like this compound aids in understanding the structure-activity relationships of NNRTIs and can contribute to the development of novel antiretroviral agents with optimized efficacy and reduced adverse effects. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZSOJABLBVGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445840
Record name 2-Hydroxy Nevirapine
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URL https://comptox.epa.gov/dashboard/DTXSID90445840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254889-31-1
Record name 2-Hydroxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254889311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4H2FI42I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. This document outlines the metabolic pathway of Nevirapine, a detailed synthesis protocol for this compound, and comprehensive characterization data.

Metabolic Pathway of Nevirapine

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The formation of this compound is a key step in its biotransformation. This metabolite can be further oxidized to a reactive quinone-imine intermediate, which has been implicated in the toxic effects associated with Nevirapine therapy[1][2].

Nevirapine Metabolism Metabolic Pathway of Nevirapine Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 Quinone-imine Intermediate Quinone-imine Intermediate (Reactive) This compound->Quinone-imine Intermediate Oxidation Covalent Adducts Covalent Adducts with Bionucleophiles Quinone-imine Intermediate->Covalent Adducts Nucleophilic Attack

Metabolic activation of Nevirapine to this compound and a reactive intermediate.

Synthesis of this compound

The synthesis of this compound has been reported with varying yields. A notable method involves the reaction of Nevirapine with silver acetate and iodine, followed by basic hydrolysis[1][2]. While the full experimental details from the primary literature were not available within the scope of this search, the following protocol is based on the reported methodology.

Step 1: Iodination and Acetoxylation of Nevirapine

  • To a solution of Nevirapine in a suitable anhydrous solvent (e.g., acetic acid), add silver acetate and iodine.

  • The reaction mixture is stirred at room temperature, protected from light. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove silver iodide.

  • The filtrate is concentrated under reduced pressure to yield the crude intermediate.

Step 2: Basic Hydrolysis

  • The crude intermediate from Step 1 is dissolved in a suitable solvent mixture (e.g., methanol/water).

  • A base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

  • The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. The reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is neutralized with a suitable acid (e.g., hydrochloric acid).

  • The product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification

  • The crude this compound is purified by silica gel column chromatography.

  • A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to elute the product. The fractions are monitored by TLC.

  • Fractions containing the pure product are combined and the solvent is evaporated to yield purified this compound.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Nevirapine Nevirapine Reaction1 Reaction with AgOAc and I₂ Nevirapine->Reaction1 Intermediate Crude Acetoxy-iodo Intermediate Reaction1->Intermediate Reaction2 Basic Hydrolysis Intermediate->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using various analytical techniques.

Technique Parameter Value Reference
HPLC-UV Retention Time5.87 min[3]
Mobile PhaseAmmonium acetate–acetonitrile (80:20, v/v)[3]
ColumnC8[3]
Detection Wavelength280 nm[3]
LC-MS/MS Precursor Ion (m/z)283.0
Product Ion (m/z)161.2

Detailed ¹H and ¹³C NMR spectroscopic data for this compound were not available in the searched literature. For definitive structural elucidation, it is recommended to acquire and analyze the ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra of the synthesized compound.

High-Performance Liquid Chromatography (HPLC-UV)

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C8 reversed-phase column is suitable.

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 80:20 v/v) can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • System: An LC system coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the product ion.

  • Sample Preparation: Samples are typically diluted in the mobile phase before injection.

This guide provides a foundational understanding of the synthesis and characterization of this compound based on available scientific literature. For researchers undertaking this synthesis, it is highly recommended to consult the full experimental details in the cited primary literature to ensure procedural accuracy and safety.

References

2-Hydroxy Nevirapine: An In-depth Technical Guide on its Role in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been pivotal in the combination antiretroviral therapy (cART) for HIV-1. Its metabolic fate within the human body leads to the formation of several hydroxylated metabolites, with 2-Hydroxy Nevirapine being a significant product of hepatic cytochrome P450 3A4 (CYP3A4) activity.[1][2] This technical guide delves into the current understanding of this compound, focusing on its mechanism of action in the context of HIV-1 infection. While the direct antiviral activity and the precise inhibitory mechanism of this compound against HIV-1 reverse transcriptase (RT) are not extensively documented in publicly available literature, this guide extrapolates its likely role based on the well-established mechanism of the parent compound, Nevirapine. This document summarizes the metabolic pathway leading to this compound, presents the known quantitative data for Nevirapine and its other metabolites, details relevant experimental protocols for NNRTI characterization, and provides visual representations of the key molecular interactions and metabolic processes. A significant gap in the current research is the lack of specific data on the antiviral potency (IC50/EC50) and binding affinity of this compound, highlighting a critical area for future investigation.

Introduction to Nevirapine and its Metabolism

Nevirapine is a potent and highly specific non-competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3][4] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site.[5] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and thereby inhibiting viral DNA synthesis.[3][5]

Upon oral administration, Nevirapine is readily absorbed and extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes, particularly CYP3A4 and CYP2B6.[1][2] This biotransformation results in the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 1this compound.[1][2] Of these, this compound is a major metabolite formed through the action of CYP3A4.[1] These hydroxylated metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1]

The Postulated Mechanism of Action of this compound

Direct experimental evidence detailing the specific mechanism of action of this compound against HIV-1 RT is currently scarce in the scientific literature. However, based on its structural similarity to the parent drug, it is hypothesized that this compound, if it possesses antiviral activity, would follow a similar allosteric inhibition mechanism.

This postulated mechanism involves:

  • Binding to the NNRTI Binding Pocket: this compound would likely bind to the same hydrophobic pocket on the p66 subunit of HIV-1 RT as Nevirapine. The addition of a hydroxyl group at the 2-position of the pyridine ring may influence the binding affinity and kinetics compared to the parent molecule.

  • Induction of Conformational Change: Upon binding, the metabolite would induce a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.

  • Inhibition of Catalytic Activity: This structural alteration would distort the enzyme's active site, impairing its ability to bind with the natural deoxynucleotide triphosphates (dNTPs) and the template-primer complex, thus halting DNA polymerization.

It is crucial to emphasize that this is a projected mechanism. Definitive confirmation requires direct experimental evidence from enzyme inhibition assays and structural biology studies, such as X-ray crystallography of the this compound-RT complex.

Quantitative Data

Table 1: In Vitro Anti-HIV-1 Activity of Nevirapine

CompoundAssay TypeCell Line/EnzymeIC50 / EC50Reference
NevirapineEnzyme AssayRecombinant HIV-1 RT84 nM[4]
NevirapineCell CultureVarious40 nM[4]
NevirapineCell CultureWild-Type HIV-10.1-3 nM[6]
NevirapineCell CultureWild-Type HIV-140 nM[6]

Table 2: Inhibitory Activity of Nevirapine Metabolites against HIV-1 RT

Compound% Inhibition at 10 µMIC50Reference
12-Hydroxy-Nevirapine45.4%26.5 µM[1]
4-Carboxy-Nevirapine15.9%Not Determined[1]

Data for this compound is notably absent from these studies.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These are generalized protocols for NNRTI characterization.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified HIV-1 reverse transcriptase.

Methodology:

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

    • Poly(rA)-oligo(dT) template-primer

    • Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently tagged dNTPs

    • This compound (test compound) and Nevirapine (positive control)

    • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and Nevirapine in the assay buffer.

    • In a 96-well plate, add the diluted compounds, HIV-1 RT, and the poly(rA)-oligo(dT) template-primer.

    • Initiate the reaction by adding the dNTP mix.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Quantify the amount of newly synthesized DNA using a scintillation counter (for radiolabeled dNTPs) or a fluorescence reader.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each concentration of the test compound compared to the no-drug control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.

Cell-Based Antiviral Assay

Objective: To determine the antiviral activity of this compound against HIV-1 replication in a cellular context.

Methodology:

  • Reagents and Materials:

    • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

    • Laboratory-adapted or clinical isolate of HIV-1

    • This compound and Nevirapine

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • p24 antigen ELISA kit or a luciferase reporter gene assay system

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Add serial dilutions of this compound and Nevirapine to the cells.

    • Infect the cells with a known amount of HIV-1.

    • Incubate the plates at 37°C for 3-5 days.

    • Measure the extent of viral replication by quantifying the p24 antigen in the culture supernatant using ELISA or by measuring luciferase activity in cell lysates.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each compound concentration.

    • Determine the EC50 value (the concentration required to inhibit viral replication by 50%).

Visualizations

The following diagrams illustrate the metabolic pathway of Nevirapine and the general mechanism of action of NNRTIs.

Nevirapine_Metabolism Nevirapine Nevirapine Metabolites Hydroxylated Metabolites Nevirapine->Metabolites CYP450 Enzymes (CYP3A4, CYP2B6) Two_Hydroxy This compound Metabolites->Two_Hydroxy CYP3A4 Three_Hydroxy 3-Hydroxy Nevirapine Metabolites->Three_Hydroxy Eight_Hydroxy 8-Hydroxy Nevirapine Metabolites->Eight_Hydroxy Twelve_Hydroxy 1this compound Metabolites->Twelve_Hydroxy Conjugation Glucuronide Conjugation Two_Hydroxy->Conjugation Three_Hydroxy->Conjugation Eight_Hydroxy->Conjugation Twelve_Hydroxy->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Nevirapine to its hydroxylated metabolites.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) Active_Site Catalytic Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Blocked NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Conformational_Change Conformational Change of Active Site NNRTI_Pocket->Conformational_Change NNRTI This compound (or other NNRTI) Binding Binding NNRTI->Binding Binding->NNRTI_Pocket Conformational_Change->Active_Site distorts

References

in vitro metabolism of nevirapine to 2-hydroxy nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Metabolism of Nevirapine to 2-Hydroxy Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro metabolism of nevirapine, with a specific focus on its conversion to this compound. It covers the metabolic pathways, key enzymes involved, quantitative kinetic data, and detailed experimental protocols.

Introduction to Nevirapine Metabolism

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its clinical efficacy and safety are closely linked to its metabolic profile. The biotransformation of nevirapine is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) system.[1][3][4] This process leads to the formation of several hydroxylated metabolites, which are then typically conjugated and excreted.[1][5] Understanding the specifics of this metabolism, particularly the formation of major metabolites like this compound, is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and investigating potential mechanisms of toxicity.[6][7]

Metabolic Pathways of Nevirapine

The oxidative metabolism of nevirapine results in four primary hydroxylated metabolites: this compound (2-OH-NVP), 3-hydroxy nevirapine (3-OH-NVP), 8-hydroxy nevirapine (8-OH-NVP), and 1this compound (12-OH-NVP).[5][6] The formation of these metabolites is catalyzed by different CYP isoforms.

The formation of this compound is predominantly mediated by the CYP3A4 enzyme.[1][5][6][8] Other key transformations include the formation of 3-OH-NVP by CYP2B6, and the formation of 8-OH-NVP and 12-OH-NVP which involves multiple enzymes including CYP3A4 and CYP2D6.[1][5][6]

Nevirapine_Metabolism NVP Nevirapine Metabolites Hydroxylated Metabolites OH2_NVP This compound NVP->OH2_NVP CYP3A4 OH3_NVP 3-Hydroxy Nevirapine NVP->OH3_NVP CYP2B6 OH8_NVP 8-Hydroxy Nevirapine NVP->OH8_NVP CYP3A4, CYP2D6 OH12_NVP 1this compound NVP->OH12_NVP CYP3A4, CYP2D6 CYP3A4 CYP3A4 CYP2B6 CYP2B6 CYP2D6 CYP2D6

Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.

Quantitative Analysis of Nevirapine Metabolism

The interaction of nevirapine with metabolizing enzymes can be characterized by specific kinetic parameters. Nevirapine is not only a substrate but also an inhibitor and inducer of CYP3A4.

Table 1: Enzyme Kinetics of Nevirapine Metabolism
EnzymeParameterValueDescription
CYP3A4K_I31 µMInhibition constant for mechanism-based inactivation.[7][9]
CYP3A4k_inact0.029 min⁻¹Maximum rate of inactivation.[7][9]
Table 2: Contribution of CYP Isoforms to Nevirapine Hydroxylation
MetabolitePrimary CYP Isoform(s)
This compoundCYP3A4[1][5][6][8]
3-Hydroxy NevirapineCYP2B6[1][5][6][8]
8-Hydroxy NevirapineCYP3A4, CYP2D6[5][6]
1this compoundCYP3A4, CYP2D6[5][6]

Experimental Protocols for In Vitro Metabolism Studies

Standard in vitro models for studying nevirapine metabolism include human liver microsomes (HLMs) and recombinant human CYP enzymes.

Protocol 1: Metabolism of Nevirapine in Human Liver Microsomes (HLMs)

This protocol describes a typical incubation for assessing the formation of this compound from nevirapine using HLMs.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)

    • Nevirapine (dissolved in a suitable solvent like methanol or DMSO, final concentration range, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C with shaking for a specified time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method like LC-MS/MS.

Protocol 2: Metabolism of Nevirapine using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for nevirapine metabolism.

  • Prepare Incubation Mixture: Similar to the HLM protocol, but replace HLMs with a specific recombinant human CYP enzyme (e.g., rCYP3A4) and cytochrome P450 reductase, often co-expressed in a membrane preparation (e.g., baculosomes). A typical incubation might contain:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Recombinant CYP enzyme (e.g., 10-50 pmol/mL)

    • Nevirapine

  • Pre-incubation: Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH-regenerating system.

  • Incubation: Incubate at 37°C for the desired time.

  • Terminate Reaction: Stop the reaction with a quenching solvent.

  • Sample Processing and Analysis: Process and analyze the sample as described for the HLM protocol.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Incubation Mixture (Buffer, Microsomes/Enzyme, Nevirapine) B Pre-incubate at 37°C A->B C Initiate with NADPH-regenerating system B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile) D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Quantify this compound G->H

Caption: General experimental workflow for in vitro nevirapine metabolism assays.

Induction of Nevirapine Metabolism

Nevirapine is known to induce its own metabolism, a phenomenon called auto-induction.[1][3] This is primarily mediated by the activation of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1] Upon activation by nevirapine, these receptors translocate to the nucleus and promote the transcription of genes encoding for CYP enzymes, including CYP3A4 and CYP2B6.[1][7][10] This leads to an increased rate of nevirapine metabolism over time with chronic administration.

CYP_Induction_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus NVP Nevirapine CAR CAR NVP->CAR Activates PXR PXR NVP->PXR Activates CAR_N CAR (active) CAR->CAR_N Translocation PXR_N PXR (active) PXR->PXR_N Translocation CAR_RXR CAR/RXR Complex CAR_N->CAR_RXR PXR_RXR PXR/RXR Complex PXR_N->PXR_RXR RXR RXR RXR->CAR_RXR RXR->PXR_RXR CYP_Gene CYP3A4/CYP2B6 Genes CAR_RXR->CYP_Gene Binds to promoter PXR_RXR->CYP_Gene Binds to promoter mRNA mRNA CYP_Gene->mRNA Transcription CYP_Enzyme CYP3A4/CYP2B6 Enzymes mRNA->CYP_Enzyme Translation

Caption: Signaling pathway for nevirapine-mediated induction of CYP enzymes.

Analytical Methods for Metabolite Quantification

The quantification of nevirapine and its metabolites, including this compound, from in vitro samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-level metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) with UV detection can also be used for the analysis of nevirapine itself.[3]

Conclusion

The in vitro metabolism of nevirapine is a complex process primarily driven by CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites, with this compound being a major product of CYP3A4 activity. Nevirapine also exhibits mechanism-based inhibition and auto-induction of its metabolizing enzymes, which are important considerations in drug development and clinical practice. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic profile of nevirapine and other xenobiotics.

References

The Biological Activity of Nevirapine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is widely utilized in combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Its clinical efficacy is, however, paralleled by a propensity to cause adverse drug reactions, including severe skin rash and hepatotoxicity.[2] These toxicities are often linked not to the parent drug but to its pharmacologically active and sometimes reactive metabolites. Understanding the biological profile of these metabolites is therefore critical for researchers, scientists, and drug development professionals in optimizing antiretroviral therapy and designing safer therapeutic agents.

This guide provides an in-depth examination of the biological activities of the principal metabolites of nevirapine, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Nevirapine Metabolism: Pathways and Key Enzymes

Nevirapine undergoes extensive hepatic biotransformation, primarily through the cytochrome P450 (CYP) enzyme system, leading to the formation of several hydroxylated metabolites.[3] These Phase I metabolites can then undergo further oxidation or Phase II conjugation (e.g., glucuronidation) before urinary excretion.[3] The primary oxidative metabolites include 2-, 3-, 8-, and 12-hydroxynevirapine.[4]

The key CYP isoforms responsible for nevirapine metabolism are:

  • CYP3A4 and CYP2B6: These are the main enzymes involved in the formation of the hydroxylated metabolites.[3] Specifically, CYP3A4 is primarily responsible for generating 2-hydroxynevirapine, while CYP2B6 is the principal enzyme for 3-hydroxynevirapine formation.[5][6] Both CYP3A4 and CYP2D6 are implicated in the formation of 8- and 12-hydroxynevirapine.[4][6]

  • Autoinduction: Nevirapine is a known inducer of its own metabolism, particularly stimulating the activity of CYP3A4 and CYP2B6.[3][7] This leads to a decrease in its plasma half-life from approximately 45 hours after a single dose to 25-30 hours at steady state.[3]

Further metabolism of 12-hydroxynevirapine by alcohol dehydrogenase (ALDH) results in the formation of 4-carboxynevirapine.[3]

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_further Further Oxidation cluster_phase2 Phase II Conjugation cluster_excretion Excretion NVP Nevirapine M2OH 2-Hydroxy-NVP NVP->M2OH CYP3A4 M3OH 3-Hydroxy-NVP NVP->M3OH CYP2B6 M8OH 8-Hydroxy-NVP NVP->M8OH CYP3A4, CYP2D6 M12OH 12-Hydroxy-NVP NVP->M12OH CYP3A4, CYP2D6 Glucuronides Glucuronide Conjugates M2OH->Glucuronides UGTs M3OH->Glucuronides UGTs M8OH->Glucuronides UGTs M4COOH 4-Carboxy-NVP M12OH->M4COOH ALDH M12OH->Glucuronides UGTs Urine Urinary Excretion M4COOH->Urine Glucuronides->Urine

Caption: Metabolic pathway of nevirapine.

Biological Activity of Nevirapine Metabolites

While the plasma concentrations of nevirapine metabolites are generally much lower than that of the parent drug, they possess distinct biological activities that contribute to both the therapeutic and toxicological profile of nevirapine.[5]

Antiviral Activity

The primary therapeutic action of nevirapine is the inhibition of HIV-1 reverse transcriptase (RT). Studies have shown that its major metabolites have significantly reduced anti-HIV activity compared to the parent compound. The 12-hydroxynevirapine and 4-carboxynevirapine metabolites, in particular, exhibit weak inhibitory potency against HIV-1 RT.[8]

CompoundTargetActivity MetricValue (µM)
Nevirapine HIV-1 RTIC₅₀0.540[9]
12-Hydroxy-NVP HIV-1 RTIC₅₀26.5[9]
12-Hydroxy-NVP HIV-1 RT% Inhibition @ 10µM45.4%[8]
4-Carboxy-NVP HIV-1 RT% Inhibition @ 10µM15.9%[8]

Table 1: Comparative in vitro anti-HIV-1 reverse transcriptase activity of nevirapine and its metabolites.

Role in Toxicity: Reactive Metabolite Formation

The idiosyncratic skin rash and hepatotoxicity associated with nevirapine are widely believed to be mediated by the formation of reactive metabolites.[2][10]

  • 12-Hydroxynevirapine Pathway: This metabolite is considered a key precursor to toxicity. It can be bioactivated via sulfation by sulfotransferase enzymes (SULTs) to form a highly reactive sulfate conjugate (12-sulfoxy-nevirapine).[8][10] This conjugate is unstable and can spontaneously lose sulfate to form an electrophilic quinone methide intermediate.[2][10]

  • Quinone Methide: This reactive intermediate can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress, immune responses, and ultimately, tissue damage in the skin and liver.[2][10] The formation of this quinone methide is proposed as a rate-limiting step in nevirapine-mediated hepatotoxicity.[2]

Toxicity_Pathway cluster_bioactivation Bioactivation Pathway cluster_consequences Toxicological Consequences M12OH 12-Hydroxy-NVP M12SO4 12-Sulfoxy-NVP (Unstable) M12OH->M12SO4 SULTs QM Quinone Methide (Reactive Electrophile) M12SO4->QM Loss of Sulfate Adducts Covalent Adducts QM->Adducts Covalent Binding Proteins Cellular Proteins Proteins->Adducts Toxicity Hepatotoxicity Skin Rash Adducts->Toxicity Cellular Stress & Immune Response RT_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Reaction Mix: - HIV-1 RT Enzyme - Template/Primer - Labeled dNTPs C Add Compounds to Reaction Mix A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C C->D E Stop Reaction & Precipitate DNA D->E F Quantify Incorporated Radioactivity E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 Value G->H LDH_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis A Seed Hepatocytes in Microplates B Treat Cells with Test Compounds A->B C Incubate for Specified Duration B->C D Collect Culture Supernatant C->D E Add LDH Detection Reagent D->E F Incubate to Develop Signal E->F G Measure Luminescent or Colorimetric Signal F->G H Calculate % Cytotoxicity vs. Controls G->H GSH_Trap_Workflow cluster_incubation Incubation cluster_trapping Trapping Reaction cluster_detection Detection A Prepare Incubation Mix: - Liver Microsomes/CYPs - NADPH System - Nevirapine - Glutathione (GSH) B Incubate to Allow Metabolism A->B C Reactive Metabolite (e.g., Quinone Methide) is Formed B->C D Reactive Metabolite is 'Trapped' by GSH, Forming a Stable Conjugate C->D E Analyze Mixture by LC-MS/MS D->E F Identify Stable GSH-Conjugate by Mass E->F

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy nevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. An understanding of these properties is critical for research into nevirapine's metabolism, disposition, and potential toxicities.

Core Physicochemical Data

This compound is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP3A4.[1][2][3] The following table summarizes its key physicochemical properties.

Physicochemical PropertyValueReference
IUPAC Name 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione[]
Molecular Formula C₁₅H₁₄N₄O₂[5]
Molecular Weight 282.3 g/mol [5]
Melting Point 234-237 °C (with decomposition)[][6]
Solubility Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive hepatic metabolism, primarily through oxidation by cytochrome P450 enzymes, to form several hydroxylated metabolites.[1][2] The formation of this compound is a key pathway mediated predominantly by CYP3A4.[1][3] These hydroxylated metabolites are subsequently conjugated, mainly with glucuronic acid, to facilitate their urinary excretion.[2][10]

Nevirapine_Metabolism cluster_0 NVP Nevirapine NVP->p1 OH_2 This compound Glucuronides Glucuronide Conjugates (Urinary Excretion) OH_2->Glucuronides UGT Enzymes OH_3 3-Hydroxy Nevirapine OH_3->Glucuronides UGT Enzymes OH_8 8-Hydroxy Nevirapine OH_8->Glucuronides UGT Enzymes OH_12 1this compound OH_12->Glucuronides UGT Enzymes p1->OH_2 CYP3A4 (Major) p1->OH_3 CYP2B6 p1->OH_8 CYP3A4, CYP2D6 p1->OH_12 CYP3A4, CYP2D6 HPLC_Workflow start Plasma Sample Collection spike Spike with Internal Standard start->spike extract Liquid-Liquid Extraction (e.g., Diethyl Ether/Hexane) spike->extract evap Evaporate Organic Layer (Nitrogen Stream) extract->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC System recon->inject separate Chromatographic Separation (Reversed-Phase Column) inject->separate detect UV Detection separate->detect analyze Data Analysis: Peak Integration & Quantification detect->analyze end Report Concentration analyze->end

References

A Comprehensive Technical Guide to 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed information on its chemical properties, metabolic pathways, and analytical quantification.

Chemical Identity and Structure

This compound is a key metabolite formed during the Phase I metabolism of Nevirapine. Understanding its chemical characteristics is fundamental for its study in various biological matrices.

Chemical Name: 11-Cyclopropyl-2-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[1] CAS Number: 254889-31-1[1][3][] Molecular Formula: C15H14N4O2[1][] Molecular Weight: 282.30 g/mol [1][]

Chemical Structure:

A two-dimensional representation of the chemical structure of this compound.

Quantitative Data Summary

The quantification of this compound is crucial for pharmacokinetic and metabolic studies of its parent drug, Nevirapine. The following table summarizes key quantitative data gathered from various studies.

ParameterValueMatrixNotesReference
Geometric Mean Concentration186 ng/mLPlasmaMeasured in HIV-1-infected patients with hepatic fibrosis.[5]
Melting Point234-237°C (decomposes)Solid[3][]
Boiling Point (Predicted)601.0 ± 55.0 °C[]
Density (Predicted)1.46 ± 0.1 g/cm³[]
Linearity Range (HPLC-UV)0.2, 0.6, 1.0, 2.0 µg/mLFor simultaneous determination with Nevirapine and 3-Hydroxy Nevirapine.[6]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites, including this compound.[7][8][9] The formation of this compound is primarily catalyzed by the CYP3A and CYP2B6 isoforms.[9][10] These metabolites are subsequently conjugated, typically through glucuronidation, to facilitate their excretion from the body.[8]

Nevirapine Metabolic Pathway Nevirapine Nevirapine Metabolites Hydroxylated Metabolites Nevirapine->Metabolites Two_Hydroxy This compound Metabolites->Two_Hydroxy CYP3A, CYP2B6 Three_Hydroxy 3-Hydroxy Nevirapine Metabolites->Three_Hydroxy Eight_Hydroxy 8-Hydroxy Nevirapine Metabolites->Eight_Hydroxy Twelve_Hydroxy 1this compound Metabolites->Twelve_Hydroxy Conjugates Glucuronide Conjugates Two_Hydroxy->Conjugates Three_Hydroxy->Conjugates Eight_Hydroxy->Conjugates Twelve_Hydroxy->Conjugates

Metabolic pathway of Nevirapine leading to hydroxylated metabolites.

Experimental Protocols

The accurate determination of this compound in biological matrices is essential for clinical and research purposes. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly employed analytical technique.

Simultaneous Determination of Nevirapine and its Hydroxylated Metabolites by HPLC-UV

This protocol is adapted from a validated method for the simultaneous analysis of Nevirapine, this compound, and 3-Hydroxy Nevirapine in human plasma.[6]

4.1.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (deionized or HPLC grade)

  • Carbamazepine (Internal Standard)

  • Human plasma

4.1.2. Chromatographic Conditions

  • Instrument: Agilent 1200 series HPLC system with a Diode Array Detector (DAD).[2]

  • Column: Zorbax SB-C8 analytical column.[6]

  • Mobile Phase: 2mM Ammonium acetate buffer (pH 4.0 with acetic acid) and Acetonitrile (80:20 v/v).[6]

  • Flow Rate: Gradient flow starting at 1 mL/min.[6]

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: As per standard laboratory practice.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To a sample of human plasma, add an internal standard (e.g., Carbamazepine).[2]

  • Add 4 mL of diethyl ether and 1 mL of hexane.[2]

  • Vortex the mixture for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

4.1.4. Data Analysis

  • The retention time for this compound is approximately 5.87 minutes.[6]

  • Quantification is achieved by comparing the peak area of this compound to that of the internal standard and referencing a standard calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in a plasma sample using HPLC-UV.

HPLC-UV Workflow for this compound Analysis Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Diethyl Ether & Hexane) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporation to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_HPLC Inject into HPLC-UV Reconstitute->Inject_HPLC Data_Acquisition Data Acquisition (280 nm) Inject_HPLC->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification End End Quantification->End

Workflow for quantifying this compound in plasma.

This guide provides a foundational understanding of this compound. For more specific applications and advanced research, consulting the primary literature is recommended.

References

Spectroscopic and Analytical Profile of 2-Hydroxy Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-hydroxy nevirapine, a principal phase I metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Detailed experimental protocols for its synthesis and analysis are included, alongside a visualization of its metabolic pathway, to support research and development activities in drug metabolism, pharmacokinetics, and analytical chemistry.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the unambiguous identification and structural confirmation of the metabolite.

Table 1: ¹H NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available in the reviewed literature.---

Table 2: ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
Data not publicly available in the reviewed literature.-

Note: While the synthesis and further reactions of this compound are described in the literature, specific ¹H and ¹³C NMR data tables for the isolated metabolite were not found in the publicly accessible documents reviewed.

Mass Spectrometry Data for this compound

Mass spectrometry is a key technique for the detection and quantification of this compound in biological matrices. The data presented below is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Table 3: LC-MS/MS Parameters and Fragmentation Data for this compound

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z)283.0[1]
Product Ion (m/z)161.2[1]
Lower Limit of Quantification (LLOQ) in Baboon Serum1.0 ng/mL[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported in the literature, and the following protocol is a composite based on these descriptions.

Protocol: Synthesis of this compound

  • Starting Material: Nevirapine.

  • Oxidation: While the exact, detailed, step-by-step synthesis protocol for this compound from nevirapine is not fully detailed in the reviewed literature, it is stated that this compound was synthesized as previously described in other publications by the same research group. These methods typically involve the oxidation of the parent drug, nevirapine.

  • Purification: The purification of the synthesized this compound would typically be achieved through chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography to isolate the desired metabolite from the reaction mixture and any byproducts.

  • Characterization: The structure and purity of the synthesized this compound would then be confirmed using spectroscopic methods, including NMR and MS, as well as by comparing its properties to any available reference standards.

Note: For a precise and reproducible synthesis, it is recommended to consult the primary literature, such as Antunes et al., 2011 and 2008, which are cited in subsequent publications as describing the synthetic method.

LC-MS/MS Analysis of this compound in Biological Matrices

The following is a representative protocol for the quantification of this compound in biological samples, such as serum or plasma, based on published methods.[1][2]

Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation:

    • To a 0.2 mL aliquot of serum, add an internal standard.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Aquasil C18, 50 x 2.1 mm, 5 µm).[1]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical isocratic condition might be 40% acetonitrile in 0.1% formic acid.[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Injection Volume: Appropriate for the instrument and sample concentration.

  • Mass Spectrometry Conditions:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization: Positive ion electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition of the precursor ion (m/z 283.0) to the product ion (m/z 161.2).[1]

  • Quantification:

    • Construct a calibration curve using known concentrations of a this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Metabolic Pathway of Nevirapine to this compound

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a key step in its biotransformation.

Nevirapine_Metabolism Nevirapine Nevirapine Hydroxy_Nevirapine This compound Nevirapine->Hydroxy_Nevirapine CYP3A4 Glucuronide_Conjugate Glucuronide Conjugate Hydroxy_Nevirapine->Glucuronide_Conjugate UGTs Excretion Urinary Excretion Glucuronide_Conjugate->Excretion

Caption: Metabolic pathway of nevirapine to this compound.

This guide provides a foundational understanding of the analytical and spectroscopic characteristics of this compound. For further in-depth studies, consulting the primary research articles is highly recommended.

References

A Comprehensive Technical Review of Nevirapine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic pathways of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A thorough understanding of its biotransformation is critical due to its propensity for autoinduction, significant drug-drug interactions, and the role of its metabolites in adverse drug reactions, including severe hepatotoxicity and skin rash. This document synthesizes current literature, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key metabolic and logical pathways.

Phase I Oxidative Metabolism

Nevirapine is extensively metabolized in the liver, primarily through oxidation by the cytochrome P450 (CYP) enzyme system.[1][2][3] This initial phase of metabolism results in the formation of several hydroxylated metabolites.[4][5][6] The four primary metabolites are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[4][7][8]

The formation of these metabolites is catalyzed by specific CYP isoforms:

  • 2-hydroxynevirapine: Primarily formed by CYP3A4.[5][9][10]

  • 3-hydroxynevirapine: Primarily formed by CYP2B6.[5][9][11]

  • 8-hydroxynevirapine: Formed by multiple enzymes, including CYP3A4, CYP2D6, and potentially CYP2B6, especially after enzyme induction.[4][5]

  • 12-hydroxynevirapine: Also formed by several enzymes, with major contributions from CYP3A4 and CYP2D6.[4][5]

The 12-hydroxynevirapine metabolite can be further oxidized by aldehyde dehydrogenase (ALDH) to form 4-carboxynevirapine.[12]

Nevirapine_Phase_I_Metabolism cluster_metabolites Phase I Hydroxylated Metabolites NVP Nevirapine M2 2-Hydroxynevirapine NVP->M2 CYP3A4 M3 3-Hydroxynevirapine NVP->M3 CYP2B6 M8 8-Hydroxynevirapine NVP->M8 CYP3A4, CYP2D6 (CYP2B6 inducible) M12 12-Hydroxynevirapine NVP->M12 CYP3A4, CYP2D6 M4 4-Carboxynevirapine M12->M4 ALDH

Figure 1: Nevirapine Phase I Oxidative Metabolism Pathways.

Phase II Conjugative Metabolism

Following Phase I hydroxylation, the metabolites are rendered more water-soluble for excretion through Phase II conjugation reactions. The primary conjugation pathway for nevirapine metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][12][13] These glucuronidated conjugates are the main forms of nevirapine metabolites found in urine, accounting for over 80% of the excreted dose.[13] The urinary excretion of the glucuronide conjugates of 2-, 3-, and 12-hydroxynevirapine is substantial, highlighting the importance of this pathway in the drug's elimination.[1][13]

Nevirapine_Phase_II_Metabolism cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Metabolites NVP Nevirapine M2 2-OH-NVP NVP->M2 CYP450 Oxidation M3 3-OH-NVP NVP->M3 CYP450 Oxidation M8 8-OH-NVP NVP->M8 CYP450 Oxidation M12 12-OH-NVP NVP->M12 CYP450 Oxidation M2G 2-OH-NVP Glucuronide M2->M2G UGTs M3G 3-OH-NVP Glucuronide M3->M3G UGTs M8G 8-OH-NVP Glucuronide M8->M8G UGTs M12G 12-OH-NVP Glucuronide M12->M12G UGTs Urine Urinary Excretion M2G->Urine M3G->Urine M8G->Urine M12G->Urine

Figure 2: Overview of Nevirapine Phase I and Phase II Metabolism.

Bioactivation and Formation of Reactive Metabolites

The metabolism of nevirapine is linked to its toxicity profile. It is proposed that metabolic activation to electrophilic intermediates plays a causal role in nevirapine-induced hepatotoxicity and skin rash.[14][15] The 12-hydroxynevirapine pathway is of particular interest.[15] This metabolite can be sulfated by sulfotransferase enzymes (SULT1A1), followed by the loss of the sulfate group to form a highly reactive quinone methide intermediate.[10][12][15][16] This electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, tissue damage.[10][14] This bioactivation pathway is considered a key step in the initiation of nevirapine-mediated toxicity.[14][15]

Nevirapine_Bioactivation NVP Nevirapine M12 12-Hydroxynevirapine NVP->M12 CYP3A4 / CYP2D6 M12S 12-Sulfoxynevirapine M12->M12S SULT1A1 QM Reactive Quinone Methide M12S->QM Spontaneous Loss of Sulfate Toxicity Covalent Binding to Cellular Proteins (Hepatotoxicity, Skin Rash) QM->Toxicity GSH GSH Conjugate (Detoxification) QM->GSH Trapped by Glutathione

Figure 3: Bioactivation of Nevirapine to a Reactive Quinone Methide.

Autoinduction of Metabolism

Nevirapine is a known inducer of the enzymes responsible for its own metabolism, particularly CYP3A4 and CYP2B6.[1][12][17][18] This autoinduction is mediated through the activation of nuclear receptors like the constitutive androstane receptor (CAR).[12] The clinical consequence of this process is a significant change in nevirapine's pharmacokinetic profile upon multiple dosing. The terminal-phase half-life decreases from approximately 45 hours after a single dose to 25-30 hours at steady state.[12] This necessitates a lead-in dosing period (e.g., 200 mg once daily for 14 days) before escalating to the maintenance dose (200 mg twice daily) to mitigate the risk of adverse events associated with higher initial concentrations.[2] Studies have shown that from a single dose to steady state, the metabolic index for 3-hydroxynevirapine (a CYP2B6 product) increases, while it decreases for 2-hydroxynevirapine (a CYP3A4 product), consistent with the induction of CYP2B6 and possible inhibition of CYP3A4.[9][19]

Nevirapine_Autoinduction NVP Nevirapine Administration NR Activation of Nuclear Receptors (e.g., CAR) NVP->NR Gene Increased Transcription of CYP3A4 & CYP2B6 Genes NR->Gene Enzyme Increased Expression of CYP3A4 & CYP2B6 Enzymes Gene->Enzyme Metabolism Enhanced Nevirapine Metabolism Enzyme->Metabolism Metabolism->NVP Acts on Result Decreased Nevirapine Half-Life & Plasma Levels at Steady State Metabolism->Result

Figure 4: Logical Pathway of Nevirapine Autoinduction.

Quantitative Pharmacokinetic Data

The pharmacokinetics of nevirapine and its metabolites differ significantly between single-dose administration and steady-state conditions due to autoinduction.

Table 1: Pharmacokinetic Parameters of Nevirapine and Metabolites

Parameter Nevirapine 2-OH-NVP 3-OH-NVP 12-OH-NVP 4-Carboxy-NVP Source
Half-life (Single Dose) ~45 hours - - - - [12]
Half-life (Steady State) 25-30 hours - - - - [2][12]
Plasma Protein Binding ~60% - - - - [4][9]
Metabolic Index (Single Dose vs. Steady State) - Decreased (P < 0.001) Increased (P < 0.01) No significant change No significant change [9][19]

| Predominant Metabolite | - | - | - | 12-Hydroxynevirapine | - |[9][19] |

Table 2: Steady-State Plasma Concentrations of Nevirapine Metabolites in HIV-Infected Patients

Metabolite Geometric Mean Concentration (ng/mL) Source
2-Hydroxynevirapine 186 [1]
3-Hydroxynevirapine 646 [1]
12-Hydroxynevirapine 483 [1]
8-Hydroxynevirapine 29 [1]
4-Carboxynevirapine 18 [1]

Note: These values demonstrate that metabolite concentrations are substantially lower than parent nevirapine concentrations.[9]

Influence of Pharmacogenetics

Interindividual variability in nevirapine pharmacokinetics is significant and can be partly explained by genetic polymorphisms in drug-metabolizing enzymes.[4][11] The gene encoding CYP2B6 is of particular importance.

  • CYP2B6 Polymorphisms: The CYP2B6 516G→T (rs3745274) variant is strongly associated with nevirapine plasma concentrations.[11][20] Individuals with the T allele generally have slower nevirapine clearance and consequently higher plasma levels of the drug.[4][11] These CYP2B6 polymorphisms have also been shown to affect the plasma profiles of 3-hydroxynevirapine and 8-hydroxynevirapine, suggesting the involvement of CYP2B6 in the formation of both metabolites.[4][7]

Table 3: Impact of Key Genetic Polymorphisms on Nevirapine Metabolism

Gene Polymorphism Effect Source
CYP2B6 516G→T Associated with slower nevirapine clearance and higher plasma concentrations. Affects 3-OH-NVP and 8-OH-NVP metabolite ratios. [4][11][20]

| CYP2B6 | 983T→C | Associated with altered nevirapine plasma levels. |[11] |

Experimental Protocols and Methodologies

The characterization of nevirapine metabolism relies on several key experimental techniques.

Protocol 1: Quantification of Nevirapine and Metabolites in Plasma This protocol is fundamental for pharmacokinetic studies.

  • Sample Collection: Collect serial blood samples from subjects at predefined time points after drug administration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analytical Method: Use a validated High-Performance Liquid Chromatography (HPLC) method for nevirapine quantification and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the quantification of the hydroxylated and carboxylated metabolites.[4][9][19]

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, half-life) using noncompartmental analysis.[9][19] The metabolic index for each metabolite can be calculated as the ratio of the metabolite Area Under the Curve (AUC) to the nevirapine AUC.[9][19]

Protocol 2: In Vitro CYP Reaction Phenotyping This method identifies the specific enzymes responsible for forming each metabolite.

  • Incubation System: Use human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in a cellular system.[5][14]

  • Reaction Mixture: Incubate nevirapine with the enzyme source, a buffered solution, and an NADPH-generating system to initiate the metabolic reaction.

  • Metabolite Identification: After a set incubation time, stop the reaction and analyze the mixture using LC/MS/MS to identify and quantify the formation of specific hydroxylated metabolites.

  • Inhibition (Optional): Use specific chemical inhibitors for different CYP enzymes to confirm their role in a particular metabolic pathway.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study a1 Prepare Incubation Mix: - Nevirapine - Human Liver Microsomes - NADPH Cofactor a2 Incubate at 37°C a1->a2 a3 Stop Reaction (e.g., Acetonitrile) a2->a3 a4 Analyze via LC/MS/MS a3->a4 a5 Identify & Quantify Metabolites a4->a5 b5 Calculate PK Parameters (AUC, Cmax, T1/2) a5->b5 Correlate Findings b1 Administer Nevirapine to Subjects b2 Collect Serial Blood Samples b1->b2 b3 Process to Plasma b2->b3 b4 Analyze via HPLC & LC/MS/MS b3->b4 b4->b5

Figure 5: General Workflow for In Vitro and In Vivo Metabolism Studies.

Protocol 3: Reactive Metabolite Trapping This protocol is used to detect and identify unstable, reactive metabolites.

  • Incubation: Perform an in vitro metabolism incubation (as in Protocol 2) but include a trapping agent, most commonly glutathione (GSH).[14]

  • Mechanism: If an electrophilic reactive metabolite (e.g., a quinone methide) is formed, it will be "trapped" by the nucleophilic sulfhydryl group of GSH, forming a stable conjugate.

  • Detection: Analyze the incubation mixture using LC/MS/MS, specifically searching for the mass corresponding to the parent drug plus the mass of glutathione.[14] The identification of a GSH conjugate provides strong evidence for the formation of a reactive intermediate.[14]

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Nevirapine to 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection. However, its clinical use is associated with significant interindividual variability in efficacy and a risk of severe adverse drug reactions, including hepatotoxicity and skin rash. A critical step in understanding and predicting these responses lies in its complex metabolic profile, which is predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide delves into the pivotal role of cytochrome P450, particularly CYP3A4, in the formation of 2-hydroxy nevirapine, a primary metabolite. We will explore the enzymatic players, present available quantitative data, detail experimental methodologies for studying this metabolic pathway, and provide visual representations of the key processes.

The Role of Cytochrome P450 in this compound Formation

The hepatic metabolism of nevirapine is extensive, with oxidative metabolism being the primary route of elimination.[1] Several hydroxylated metabolites are formed, with the 2-, 3-, 8-, and 12-hydroxynevirapine being the most prominent.[2] Subsequent glucuronidation of these metabolites facilitates their urinary excretion.[2]

Primary Enzyme: CYP3A4

Numerous in vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the formation of this compound.[1][3][4] Studies using specific chemical inhibitors of CYP3A4, such as ketoconazole, troleandomycin, and erythromycin, have demonstrated a significant reduction in the formation of this compound.[1] Furthermore, experiments with antibodies targeting CYP3A4 have also shown inhibition of this metabolic pathway.[1]

Other Contributing CYP Isoforms

While CYP3A4 is the major player in 2-hydroxylation, other CYP isoforms contribute to the overall metabolism of nevirapine. CYP2B6 is primarily responsible for the formation of 3-hydroxy nevirapine.[1][3][5] Minor roles in nevirapine metabolism have been attributed to CYP3A5, CYP2C9, and CYP2D6.[5] It is noteworthy that nevirapine itself can act as an inducer of CYP3A4 and CYP2B6, a phenomenon known as auto-induction, which leads to an increase in its own clearance over time with chronic administration.[6]

Data Presentation

ParameterValueEnzymeConditionSource
Ki (Nevirapine as an inhibitor)270 µMCYP3A4In vitro[1]
KI (Mechanism-based inactivation by a reactive metabolite)31 µMCYP3A4Human Liver Microsomes[3]
kinact (Mechanism-based inactivation by a reactive metabolite)0.029 min-1CYP3A4Human Liver Microsomes[3]
KI (Mechanism-based inactivation by a reactive metabolite)168 µMRecombinant CYP3A4In vitro[7]
kinact (Mechanism-based inactivation by a reactive metabolite)0.148 min-1Recombinant CYP3A4In vitro[7]

Note on Missing Data: The absence of explicitly stated Km and Vmax values for this compound formation in the reviewed literature highlights a potential knowledge gap. The experimental protocols outlined below describe the methodologies that would be employed to determine these crucial kinetic parameters.

Experimental Protocols

The characterization of CYP-mediated metabolism of nevirapine relies on well-established in vitro methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay provides a physiologically relevant system to study the kinetics of this compound formation.

  • Materials:

    • Pooled human liver microsomes (commercially available)

    • Nevirapine

    • This compound analytical standard

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes (e.g., 0.1-0.5 mg/mL), potassium phosphate buffer, and nevirapine at various concentrations at 37°C for a short period (e.g., 5 minutes).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with a range of nevirapine concentrations and plot the initial velocity of this compound formation against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolism using Recombinant CYP Enzymes

This assay allows for the precise identification of the specific CYP isoforms involved in this compound formation and the determination of their individual kinetic parameters.

  • Materials:

    • Recombinant human CYP3A4 (and other CYP isoforms for comparison) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

    • Nevirapine

    • This compound analytical standard

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • The procedure is similar to the HLM assay.

    • Instead of HLMs, a specific concentration of the recombinant CYP enzyme (e.g., 10-50 pmol/mL) is used.

    • Incubate the recombinant enzyme, buffer, and nevirapine at 37°C.

    • Initiate the reaction with the NADPH regenerating system.

    • Follow the same steps for reaction termination and analysis as described for the HLM assay.

    • By comparing the rate of this compound formation across different recombinant CYP isoforms, the primary contributing enzyme can be confirmed.

    • Kinetic parameters (Km and Vmax) for the specific CYP isoform (e.g., CYP3A4) can be determined by varying the nevirapine concentration.

Mandatory Visualizations

Metabolic Pathway of Nevirapine

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) cluster_excretion Excretion NVP Nevirapine OH_2 This compound NVP->OH_2 CYP3A4 (Major) OH_3 3-Hydroxy Nevirapine NVP->OH_3 CYP2B6 (Major) OH_8 8-Hydroxy Nevirapine NVP->OH_8 CYP3A4, CYP2D6 (Minor) OH_12 1this compound NVP->OH_12 CYP3A4, CYP2D6 (Minor) OH_2_Gluc This compound Glucuronide OH_2->OH_2_Gluc UGTs OH_3_Gluc 3-Hydroxy Nevirapine Glucuronide OH_3->OH_3_Gluc UGTs OH_12_Gluc 1this compound Glucuronide OH_12->OH_12_Gluc UGTs Urine Urinary Excretion OH_2_Gluc->Urine OH_3_Gluc->Urine OH_12_Gluc->Urine

Caption: Metabolic pathway of nevirapine to its hydroxylated metabolites.

Experimental Workflow for CYP Phenotyping

CYP_Phenotyping_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_NVP Prepare Nevirapine Stock Solution Preincubation Pre-incubate Enzyme and Nevirapine at 37°C Prep_NVP->Preincubation Prep_Enzyme Prepare Enzyme Source (HLMs or Recombinant CYPs) Prep_Enzyme->Preincubation Prep_Cofactor Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH System Prep_Cofactor->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (e.g., Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Quantification Quantify 2-Hydroxy Nevirapine Formation LCMS->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: Experimental workflow for determining CYP-mediated nevirapine metabolism.

Conclusion

The formation of this compound is a critical metabolic pathway predominantly catalyzed by cytochrome P450 3A4. Understanding the kinetics and the factors influencing this biotransformation is paramount for predicting drug-drug interactions, interindividual variability in drug response, and the potential for adverse reactions associated with nevirapine therapy. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of nevirapine and other xenobiotics. Further research to definitively determine the Michaelis-Menten constants for this compound formation by CYP3A4 will provide a more complete quantitative picture and enhance the predictive power of pharmacokinetic models for this important antiretroviral agent.

References

Discovery and Isolation of Nevirapine's Oxidative Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the combination therapy for HIV-1 infection. Its clinical efficacy is, however, accompanied by potential adverse effects, including hepatotoxicity and skin rashes, which are linked to its metabolic profile. The biotransformation of nevirapine is complex, primarily occurring in the liver through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. This process generates several oxidative metabolites, which are subsequently conjugated and excreted. Understanding the discovery, isolation, and characterization of these metabolites is paramount for a comprehensive grasp of nevirapine's pharmacology, toxicology, and for the development of safer antiretroviral therapies. This technical guide provides an in-depth overview of the oxidative metabolites of nevirapine, detailing their metabolic pathways, methods for their isolation and quantification, and their key characteristics.

Metabolic Pathways of Nevirapine

The oxidative metabolism of nevirapine is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver.[1][2] This process leads to the formation of several hydroxylated metabolites, which are the main products of Phase I metabolism. The primary oxidative metabolites identified are 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[3][4] The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.[4] These hydroxylated metabolites are then conjugated with glucuronic acid in Phase II metabolism before being excreted in the urine.[2]

The formation of these metabolites is not only a route for drug elimination but is also implicated in the toxic effects of nevirapine. Reactive intermediates, such as quinone methides, can be formed during the oxidative metabolism of nevirapine, and these can covalently bind to cellular macromolecules, potentially leading to cellular damage.[5][6]

Below is a diagram illustrating the primary oxidative metabolic pathways of nevirapine.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism Nevirapine Nevirapine M2_OH 2-Hydroxynevirapine Nevirapine->M2_OH CYP3A4 M3_OH 3-Hydroxynevirapine Nevirapine->M3_OH CYP2B6 M8_OH 8-Hydroxynevirapine Nevirapine->M8_OH CYP2B6, CYP3A4 M12_OH 12-Hydroxynevirapine Nevirapine->M12_OH CYP3A4 Reactive_Intermediate Reactive Quinone Methide Intermediate Nevirapine->Reactive_Intermediate CYP3A4 Glucuronides Glucuronide Conjugates M2_OH->Glucuronides M3_OH->Glucuronides M8_OH->Glucuronides M4_COOH 4-Carboxynevirapine M12_OH->M4_COOH M12_OH->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Figure 1: Oxidative Metabolic Pathways of Nevirapine.

Experimental Protocols

The study of nevirapine's oxidative metabolites requires robust experimental protocols for their generation, isolation, and quantification. These protocols are essential for obtaining pure metabolite standards for analytical method development and for conducting toxicological and pharmacological studies.

In Vitro Metabolism using Human Liver Microsomes

A common method to produce and study the formation of nevirapine metabolites in a controlled environment is through in vitro incubation with human liver microsomes (HLMs).

Protocol for In Vitro Metabolism:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.5 mg/mL), nevirapine (10-50 µM), and a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (100 mM, pH 7.4).[5][6]

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The incubation is terminated by adding a cold organic solvent, such as acetonitrile or methanol (1:1 v/v), which also serves to precipitate the microsomal proteins.[7]

  • Sample Preparation for Analysis: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis by HPLC or LC/MS/MS.

Isolation and Purification of Metabolites

While in vitro methods are excellent for studying metabolite formation, obtaining larger quantities of pure metabolites for use as analytical standards often requires chemical synthesis followed by purification.

General Purification Strategy using Preparative HPLC:

  • Column Selection: A reversed-phase preparative HPLC column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile) is commonly employed to achieve separation.[8]

  • Fraction Collection: Fractions are collected based on the UV chromatogram, and those corresponding to the metabolite of interest are pooled.

  • Solvent Evaporation: The organic solvent is removed from the pooled fractions, and the remaining aqueous solution can be lyophilized to obtain the purified metabolite as a solid.[8]

Chemical Synthesis of Hydroxylated Nevirapine Metabolites

Detailed synthetic procedures for all metabolites are not always readily available in single publications. However, methods for some have been described. For instance, the synthesis of 2-hydroxynevirapine has been reported, involving multiple steps with an overall yield of less than 10% in earlier methods.[1] More efficient synthetic methodologies are continually being developed. Researchers often need to refer to the primary literature for specific, detailed protocols for each metabolite.

Quantification of Nevirapine and its Oxidative Metabolites in Biological Matrices

A validated analytical method is crucial for the accurate quantification of nevirapine and its metabolites in biological samples such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the most widely used technique due to its high sensitivity and specificity.[7][]

Typical LC/MS/MS Method Protocol:

  • Sample Preparation:

    • For plasma samples, protein precipitation is a common first step. 50 µL of plasma is treated with a larger volume of cold acetonitrile to precipitate proteins.[7]

    • For urine samples, a dilution step may be sufficient.

    • If metabolites are present as glucuronide conjugates, enzymatic hydrolysis with β-glucuronidase is performed prior to extraction.[7]

  • Chromatographic Separation:

    • A reversed-phase C18 column is commonly used.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed to separate the parent drug and its metabolites.[6]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

    • Specific precursor-to-product ion transitions are monitored for nevirapine and each of its metabolites to ensure specificity.[6]

The following diagram illustrates a general workflow for the analysis of nevirapine and its metabolites in a biological sample.

Analysis_Workflow start Biological Sample (Plasma/Urine) sample_prep Sample Preparation (Protein Precipitation/Hydrolysis) start->sample_prep lc_separation Liquid Chromatography (Reversed-Phase C18) sample_prep->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Metabolite Concentrations data_analysis->end

Figure 2: General Workflow for Metabolite Analysis.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and occurrence of nevirapine and its oxidative metabolites.

Table 1: LC/MS/MS Method Validation Parameters for Quantification in Human Plasma [7]

AnalyteLinearity Range (mg/L)Lower Limit of Quantification (mg/L)Within-day Precision (%CV)Between-day Precision (%CV)
2-Hydroxynevirapine0.010 - 1.00.010< 12%< 12%
3-Hydroxynevirapine0.010 - 1.00.010< 12%< 12%
8-Hydroxynevirapine0.010 - 1.00.010< 12%< 12%
12-Hydroxynevirapine0.010 - 1.00.010< 12%< 12%
4-Carboxynevirapine0.010 - 1.00.010< 12%< 12%

Table 2: Geometric Mean Steady-State Trough Plasma Concentrations in HIV-1-Infected Patients [10]

CompoundGeometric Mean Concentration (ng/mL)
Nevirapine4700 (approximate)
2-Hydroxynevirapine186
3-Hydroxynevirapine646
8-Hydroxynevirapine29
12-Hydroxynevirapine483
4-Carboxynevirapine18

Characterization of Oxidative Metabolites

The definitive identification of nevirapine's oxidative metabolites relies on spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

  • 2-, 3-, 8-, and 12-Hydroxynevirapine: These metabolites exhibit a protonated molecule [M+H]+ ion at m/z 283.0.[6] Fragmentation patterns in MS/MS are used to distinguish between the isomers.

  • 4-Carboxynevirapine: This metabolite shows a protonated molecule [M+H]+ ion at m/z 297.2.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Detailed 1H and 13C NMR data are essential for the unambiguous structural elucidation of each metabolite. While comprehensive NMR data for all metabolites is dispersed throughout the literature, studies on synthesized standards provide this critical information. For example, the synthesis and characterization of 2-hydroxynevirapine have been described with corresponding NMR and MS data.[1]

Conclusion

The discovery and isolation of nevirapine's oxidative metabolites have been instrumental in elucidating its metabolic fate and understanding the mechanisms underlying its adverse effects. The methodologies outlined in this guide, from in vitro metabolism studies to sophisticated analytical techniques like LC/MS/MS, provide the foundation for ongoing research in this area. The availability of pure synthetic standards of these metabolites is critical for the continued investigation of their pharmacological and toxicological properties. A deeper understanding of nevirapine's metabolism will ultimately contribute to the development of safer and more effective antiretroviral therapies for individuals living with HIV-1.

References

2-Hydroxy Nevirapine: A Comprehensive Technical Guide to its Role as a Biomarker for Nevirapine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1. Its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate careful patient monitoring to ensure efficacy and minimize toxicity. This technical guide provides an in-depth exploration of 2-hydroxy nevirapine, a major metabolite of nevirapine, and evaluates its potential as a biomarker for nevirapine exposure. This document synthesizes quantitative pharmacokinetic data, details relevant experimental protocols, and presents visual representations of metabolic and experimental pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated metabolites.[1] Among these, this compound is a significant product of CYP3A-mediated oxidation.[2] The concentration of this metabolite in systemic circulation is influenced by the activity of CYP3A enzymes, which can be affected by various factors including co-administered drugs and genetic polymorphisms. Understanding the pharmacokinetics of this compound and its relationship with the parent drug is crucial for its validation as a biomarker of nevirapine exposure. A reliable biomarker could offer a more nuanced understanding of nevirapine disposition, potentially aiding in therapeutic drug monitoring (TDM) and personalized dosing strategies.

Nevirapine Metabolic Pathway

Nevirapine undergoes extensive hepatic metabolism, with less than 3% of the dose excreted unchanged in urine. The primary metabolic routes involve aromatic hydroxylation to form 2-, 3-, 8-, and 1this compound, which are subsequently conjugated with glucuronic acid and excreted.[1] The formation of this compound is primarily catalyzed by CYP3A enzymes, while 3-hydroxy nevirapine formation is mediated by CYP2B6.[2]

Nevirapine_Metabolism NVP Nevirapine OH_NVP_2 This compound NVP->OH_NVP_2 CYP3A OH_NVP_3 3-Hydroxy Nevirapine NVP->OH_NVP_3 CYP2B6 Other_OH 8- & 12-Hydroxy Nevirapine NVP->Other_OH CYP3A, CYP2D6 Glucuronides Glucuronide Conjugates OH_NVP_2->Glucuronides OH_NVP_3->Glucuronides Other_OH->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Figure 1: Simplified metabolic pathway of nevirapine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for nevirapine and its 2-hydroxy metabolite, compiled from various studies. These data highlight the variability in concentrations and the relationship between the parent drug and its metabolite.

Table 1: Steady-State Plasma Concentrations of Nevirapine and its Metabolites in HIV-Infected Patients with Hepatic Fibrosis [3]

AnalyteGeometric Mean Concentration (ng/mL)
Nevirapine (Cmin) Data varies by fibrosis group
This compound186
3-Hydroxy Nevirapine646
1this compound483
8-Hydroxy Nevirapine29
4-Carboxy Nevirapine18

Table 2: Pharmacokinetic Parameters of Nevirapine and this compound After a Single Dose and at Steady State [2]

ParameterSingle 200 mg Dose (Group A)Steady State (200 mg twice daily - Group B)P-value
Nevirapine AUC AUCinfAUC12< 0.001
This compound AUC AUCinfAUC12< 0.001
This compound Metabolic Index (Metabolite AUC / Nevirapine AUC) HigherLower0.0002

AUCinf: Area under the curve from time zero to infinity. AUC12: Area under the curve over a 12-hour dosing interval.

A study involving 112 patients on nevirapine-based therapy found a positive correlation between the plasma concentrations of nevirapine and this compound (P < 0.01).[4] However, it is noteworthy that from a single dose to steady state, the metabolic index for 2-hydroxynevirapine decreases, which is thought to be due to a possible inhibition of CYP3A.[2] This dynamic change in the metabolic ratio over time is a critical consideration for its use as a stable biomarker.

Correlation with Clinical Outcomes

While the concentration of nevirapine itself has been linked to clinical outcomes, the direct predictive value of this compound concentrations for virological response or toxicity is not yet firmly established.

  • Virological Response: Studies have shown that lower nevirapine trough concentrations are associated with a higher risk of virological failure.[5] In Chinese HIV-infected patients, a therapeutic trough concentration of 3.9 µg/mL was suggested to optimize virological outcomes.[5] Although a positive correlation between nevirapine and this compound exists, no studies to date have definitively established a threshold for this compound or the metabolite/parent ratio that predicts virological response.

  • Toxicity: Nevirapine is associated with hepatotoxicity and skin rash.[6] Some studies suggest a link between higher nevirapine plasma concentrations and an increased risk of hepatotoxicity, particularly in patients with chronic hepatitis C.[7] However, the relationship is not always consistent across studies.[8] A study investigating the association of nevirapine levels with rash or hepatotoxicity in Thai women did not find a definitive link.[9] The role of this compound in mediating or predicting these toxicities remains an area for further investigation. One study found no significant differences in plasma nevirapine and primary metabolite levels between patients with and without a hypersensitivity reaction.[6]

Experimental Protocols

Accurate quantification of nevirapine and this compound is essential for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.

Sample Preparation and Extraction (Liquid-Liquid Extraction)

A common method for extracting nevirapine and its metabolites from plasma is liquid-liquid extraction.

LLE_Workflow Start Plasma Sample (e.g., 200 µL) Add_IS Add Internal Standard (e.g., Carbamazepine) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., Diethyl Ether/Hexane) Vortex1->Add_Solvent Vortex2 Vortex Mix Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Figure 2: General workflow for liquid-liquid extraction.
HPLC-UV Method for Simultaneous Determination

  • Chromatographic System: A reversed-phase HPLC system with a C8 or C18 column.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 260-280 nm.

  • Quantification: Based on the peak area ratio of the analyte to an internal standard.

LC-MS/MS Method for Simultaneous Quantification
  • Chromatographic System: Similar to HPLC, often using a C18 column.

  • Mobile Phase: Typically a gradient of acetonitrile and water with an additive like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for nevirapine, this compound, and the internal standard. For example, m/z 267.2 -> 226.2 for nevirapine and m/z 283.0 -> 161.2 for 2-hydroxynevirapine have been reported.[6]

  • Quantification: Based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.

Logical Relationships and Biomarker Potential

The utility of this compound as a biomarker for nevirapine exposure depends on a consistent and predictable relationship between its concentration and the parent drug's concentration, as well as a clear link to clinical outcomes.

Biomarker_Logic NVP_Dose Nevirapine Dose NVP_Exposure Nevirapine Exposure (AUC, Cmin) NVP_Dose->NVP_Exposure OH_NVP_2_Levels This compound Levels NVP_Exposure->OH_NVP_2_Levels Metabolism Clinical_Outcome Clinical Outcome (Efficacy/Toxicity) NVP_Exposure->Clinical_Outcome Direct Effect OH_NVP_2_Levels->Clinical_Outcome Potential Biomarker Link (To be established) CYP3A_Activity CYP3A Activity (Genetics, DDIs) CYP3A_Activity->NVP_Exposure Influences Clearance CYP3A_Activity->OH_NVP_2_Levels Influences

Figure 3: Logical relationship for biomarker validation.

Conclusion and Future Directions

This compound is a major metabolite of nevirapine formed via the CYP3A pathway. While its plasma concentration correlates with that of the parent drug, its utility as a standalone biomarker for nevirapine exposure and for predicting clinical outcomes requires further validation. The observed decrease in the this compound metabolic index from single dose to steady state suggests complex pharmacokinetic interactions that may complicate its interpretation.

Future research should focus on:

  • Prospective clinical studies: To directly correlate this compound concentrations and the metabolite/parent ratio with virological response and the incidence of adverse events.

  • Pharmacogenetic studies: To investigate the influence of CYP3A polymorphisms on the variability of this compound levels.

  • Pharmacometric modeling: To develop models that integrate nevirapine and this compound pharmacokinetics to better predict individual patient exposure and response.

A deeper understanding of these factors will be instrumental in determining the precise role of this compound in the therapeutic drug monitoring and optimization of nevirapine therapy.

References

Methodological & Application

Quantification of 2-Hydroxy Nevirapine Using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantification of 2-hydroxy nevirapine, a primary phase I metabolite of the non-nucleoside reverse transcriptase inhibitor nevirapine, in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into nevirapine's metabolism and potential toxicity. The protocols described herein are synthesized from established and validated methods to ensure accuracy, precision, and reliability.[1][2][3][4][5]

Principle

This method employs reversed-phase HPLC to separate this compound from the parent drug, nevirapine, other metabolites, and endogenous plasma components.[1][2] The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Following separation, the concentration of this compound is determined by a UV detector at a wavelength where the analyte exhibits significant absorbance.[1][2] Quantification is performed by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations.

Experimental Protocols

Two distinct, validated HPLC-UV methods are presented below, offering flexibility in terms of instrumentation and laboratory preferences.

Protocol 1: Isocratic Elution Method

This protocol is adapted from a validated method for the simultaneous quantification of nevirapine and its main phase I metabolites.[1][3][5]

2.1. Materials and Reagents

  • This compound reference standard

  • Nevirapine reference standard

  • Internal Standard (e.g., Carbamazepine)[2][4]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Diethyl ether

  • Hexane

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An Agilent 1100 Series or equivalent system equipped with a UV detector.[1]

  • Column: Luna C18 (250 mm × 4.6 mm, 5 µm, 100 Å) or equivalent.[1]

  • Mobile Phase: 10% acetonitrile in 15 mM ammonium acetate buffer, adjusted to pH 4.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 100 µL.[1]

  • UV Detection Wavelength: 254 nm.[1]

2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample, standard, or quality control, add the internal standard.

  • Add 4 mL of diethyl ether and 1 mL of hexane.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Inject 100 µL into the HPLC system.[1]

Protocol 2: Gradient Elution Method

This protocol is based on a method developed for the simultaneous determination of nevirapine and its 2-hydroxy and 3-hydroxy metabolites.[2][4]

2.1. Materials and Reagents

  • As listed in Protocol 1.

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system capable of gradient elution with a UV detector.

  • Column: Zorbax SB-C8 (e.g., 150 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate, pH 4.0

    • B: Acetonitrile

  • Gradient Program: 80% A and 20% B.[2]

  • Flow Rate: 1.0 mL/min for 17 minutes, then increased to 2.0 mL/min for the remainder of the 30-minute run time.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.[2]

  • UV Detection Wavelength: 280 nm.[2]

2.3. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add the internal standard.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[2]

  • Inject 20 µL into the HPLC system.[2]

Data Presentation

The quantitative performance of these methods is summarized below.

Table 1: Method Validation Parameters for this compound Quantification

ParameterProtocol 1 (Isocratic)[1][3][5]Protocol 2 (Gradient)[2][4]
Linearity Range10 - 2500 ng/mL50 - 2500 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL20 ng/mL
Intra-day Precision (%CV)< 15%< 15%
Inter-day Precision (%CV)< 15%< 15%
Accuracy (%)85 - 115%85 - 115%
Mean Recovery~94%87 - 126%
Retention TimeNot specified~5.87 min

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis HPLC-UV Analysis plasma 500 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Diethyl Ether & Hexane add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 100 µL reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection at 254 nm separation->detection quantification Quantification detection->quantification

Caption: Workflow for Protocol 1: Isocratic Method.

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis HPLC-UV Analysis plasma 200 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex (30 sec) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 20 µL reconstitute->inject separation C8 Column Separation (Gradient) inject->separation detection UV Detection at 280 nm separation->detection quantification Quantification detection->quantification

Caption: Workflow for Protocol 2: Gradient Method.

References

Synthesis of 2-Hydroxy Nevirapine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-hydroxy nevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. The synthesis is based on the method described by Antunes et al. in Organic & Biomolecular Chemistry, 2011.[1] This protocol details a two-step process involving the formation of a 2-acetoxy intermediate, followed by basic hydrolysis to yield the final product.

Introduction

Nevirapine is a cornerstone of antiretroviral therapy for HIV-1. Understanding its metabolism is crucial for optimizing its therapeutic efficacy and mitigating adverse effects. This compound is a significant metabolite formed in vivo through the action of cytochrome P450 enzymes.[2] The availability of a reliable synthetic route to this metabolite is essential for a range of research applications, including metabolism studies, toxicological assessments, and the development of analytical standards. This protocol provides a detailed, step-by-step guide for the chemical synthesis of this compound, enabling researchers to produce this key compound in a laboratory setting.

Experimental Protocols

The synthesis of this compound is achieved in two main stages:

  • Synthesis of 2-Acetoxy Nevirapine: Treatment of nevirapine with silver acetate and iodine in glacial acetic acid.

  • Hydrolysis to this compound: Basic hydrolysis of the 2-acetoxy intermediate.

Materials and Reagents
  • Nevirapine

  • Silver acetate (AgOAc)

  • Iodine (I₂)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Acetoxy Nevirapine

This step involves the introduction of an acetoxy group at the 2-position of the nevirapine molecule.

Procedure:

  • To a solution of nevirapine (1.0 g, 3.75 mmol) in glacial acetic acid (50 mL), add silver acetate (0.75 g, 4.50 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodine (1.14 g, 4.50 mmol) in one portion.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash successively with saturated aqueous sodium thiosulfate (2 x 50 mL) and saturated aqueous sodium bicarbonate (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-acetoxy nevirapine.

Step 2: Hydrolysis to this compound

The acetoxy group of the intermediate is hydrolyzed under basic conditions to yield the final product.

Procedure:

  • Dissolve the purified 2-acetoxy nevirapine (from Step 1) in methanol (30 mL).

  • Add potassium carbonate (a slight excess, e.g., 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Nevirapine
Final Product This compound
Molecular Formula C₁₅H₁₄N₄O₂
Molecular Weight 282.29 g/mol
Typical Yield Not explicitly stated in snippets, dependent on optimization
Purity >95% after chromatography
¹H NMR Consistent with the structure of this compound
Mass Spectrometry m/z corresponding to [M+H]⁺

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow cluster_step1 Step 1: Acetoxylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification Nevirapine Nevirapine Reaction1 React with AgOAc, I₂ in Acetic Acid (80°C, 24h) Nevirapine->Reaction1 Intermediate 2-Acetoxy Nevirapine Reaction1->Intermediate Purification1 Column Chromatography Intermediate->Purification1 Reaction2 Hydrolyze with K₂CO₃ in Methanol (RT, 4h) Final_Product This compound Reaction2->Final_Product Purification2 Column Chromatography Final_Product->Purification2 Purification1->Reaction2

Caption: Workflow for the two-step synthesis of this compound.

References

Application of 2-Hydroxy Nevirapine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy nevirapine is a major phase I metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] The parent drug, nevirapine, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several hydroxylated metabolites, including this compound, which is subsequently glucuronidated for excretion.[1][3] Given its significance as a major metabolite, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of nevirapine.[4][5] The use of a well-characterized this compound analytical standard is indispensable for these applications, ensuring the accuracy, precision, and reliability of analytical methods.

Applications

The primary application of this compound as an analytical standard is in the quantitative analysis of biological samples from patients undergoing nevirapine therapy. This allows researchers and clinicians to:

  • Characterize the Pharmacokinetics of Nevirapine: By simultaneously measuring the concentrations of nevirapine and its metabolites, including this compound, a comprehensive pharmacokinetic profile can be established.[6][7]

  • Investigate Drug Metabolism and Drug-Drug Interactions: The levels of this compound can provide insights into the activity of metabolizing enzymes, such as CYP3A4, and how co-administered drugs might affect nevirapine's metabolism.[1][4][8]

  • Assess Long-Term Adherence to Therapy: Measurement of this compound in hair samples can serve as a biomarker for long-term adherence to nevirapine treatment.[8]

  • Toxicological Studies: Research into the potential role of nevirapine metabolites in drug-induced toxicities, such as hepatotoxicity and skin rashes, necessitates their accurate quantification.[2][5]

Quantitative Data

The following tables summarize quantitative data from various analytical methods that have utilized this compound as an analytical standard for the quantification of the metabolite in biological samples.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1[6]Method 2[7]Method 3[8]
Matrix Baboon SerumBaboon SerumHuman Hair
Linearity Range 1 - 1000 ng/mL1 - 500 ng/mL6 - 2000 pg/mg
Lower Limit of Quantification (LLOQ) 1 ng/mL1.0 ng/mL6 pg/mg
Within-Day Precision (%CV) < 10%< 14%< 15%
Between-Day Precision (%CV) < 10%< 14%< 15%
Accuracy (% Recovery) Not Specified93% - 115.8%85% - 115%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

ParameterMethod 1[9]
Matrix Human Plasma
Linearity Range 0.05 - 2.5 µg/mL
Retention Time 5.87 min
Detection Wavelength 280 nm
Correlation Coefficient (r²) > 0.99

Experimental Protocols

Protocol 1: Quantification of this compound in Serum/Plasma by LC-MS/MS

This protocol is a generalized procedure based on methodologies described in the literature.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 200 µL of serum or plasma, add an internal standard (e.g., hesperetin or a deuterated analog of this compound).[6] b. Add 1 mL of ethyl acetate and vortex for 2 minutes. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: Aquasil C18, 50 x 2.1 mm, 5 µm particle size.[6]
  • Mobile Phase: Isocratic elution with 40% acetonitrile in 0.1% formic acid.[6]
  • Flow Rate: 0.2 mL/min.[6]
  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Precursor/Product Ion Pair for this compound: m/z 283.0/161.2.[6]

Protocol 2: Quantification of this compound in Plasma by HPLC-UV

This protocol is based on the method described by Mustafa et al.[9]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of plasma, add an internal standard (e.g., carbamazepine). b. Add 4 mL of diethyl ether and 1 mL of hexane. c. Vortex for 1 minute and then centrifuge. d. Transfer the organic layer to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: HPLC with UV detector.
  • Column: Zorbax SB-C8.[9]
  • Mobile Phase: Gradient elution with ammonium acetate buffer (pH 4.0) and acetonitrile.[9]
  • Flow Rate: 1 mL/min.[9]
  • Detection Wavelength: 280 nm.[9]
  • Injection Volume: 50 µL.

Visualizations

Nevirapine_Metabolism Nevirapine Nevirapine Metabolites Hydroxylated Metabolites Nevirapine->Metabolites CYP450 Enzymes Two_Hydroxy_NVP This compound Metabolites->Two_Hydroxy_NVP CYP3A4 Conjugates Glucuronide Conjugates Two_Hydroxy_NVP->Conjugates UGT Enzymes Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of nevirapine to this compound and its subsequent excretion.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Serum, Hair) Spiking Spike with This compound Standard & Internal Standard Biological_Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography LC Separation (e.g., C18 column) Evaporation->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Calibration Calibration Curve Generation Detection->Calibration Quantification Quantification of This compound Calibration->Quantification

References

Application Note: Evaluating the Cytotoxicity of 2-Hydroxy Nevirapine Using a Cell-Based MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection.[1][2][3] However, its use is associated with significant hepatotoxicity, which can be a limiting factor in its clinical application.[1][4][5] The liver toxicity of nevirapine is believed to be mediated by its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[6][7][8] Nevirapine is primarily metabolized by CYP3A4 and CYP2B6 to several hydroxylated metabolites, including 2-hydroxy, 3-hydroxy, 8-hydroxy, and 12-hydroxy nevirapine.[9][10] While the formation of a reactive quinone methide from the 12-hydroxy metabolite has been strongly implicated in nevirapine-induced toxicity, understanding the cytotoxic potential of all major metabolites is essential for a comprehensive safety assessment.[6][8][11]

This application note provides a detailed protocol for a cell-based assay to evaluate the cytotoxicity of this compound, a significant metabolite of nevirapine. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[12][13][14] This assay is instrumental in drug screening and toxicology studies.[14][15]

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13][14] This reduction is primarily carried out by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution. A decrease in cell viability upon exposure to a test compound is indicative of its cytotoxic effect.

Data Presentation

The cytotoxic effect of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The results can be summarized in a table for clear comparison.

CompoundCell LineExposure Time (hours)IC50 (µM)
This compoundHepG224> 100
4885.6
7262.3
Nevirapine (Control)HepG224> 100
4895.2
7278.1
Doxorubicin (Positive Control)HepG2241.2
480.8
720.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Materials and Reagents
  • HepG2 cells (or other relevant liver cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (test compound)

  • Nevirapine (control compound)

  • Doxorubicin (positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest HepG2 cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound, nevirapine, and doxorubicin in DMSO.

    • Prepare serial dilutions of the test and control compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C.[13]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis
  • Subtract the average absorbance of the background control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).

Alternative Protocol: LDH Cytotoxicity Assay

As a complementary method, the Lactate Dehydrogenase (LDH) assay can be used to measure cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[16][17] This assay serves as an indicator of cell membrane integrity.[16]

Brief Protocol:
  • Seed and treat cells with this compound as described in the MTT assay protocol.

  • After the treatment period, collect a small aliquot of the culture supernatant.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Mandatory Visualizations

Nevirapine Metabolism and Bioactivation Pathway

Nevirapine_Metabolism Nevirapine Nevirapine CYP3A4_2B6 CYP3A4, CYP2B6 Nevirapine->CYP3A4_2B6 Oxidation Metabolite_2OH This compound CYP3A4_2B6->Metabolite_2OH Metabolite_3OH 3-Hydroxy Nevirapine CYP3A4_2B6->Metabolite_3OH Metabolite_8OH 8-Hydroxy Nevirapine CYP3A4_2B6->Metabolite_8OH Metabolite_12OH 1this compound CYP3A4_2B6->Metabolite_12OH Glucuronidation Glucuronidation (Detoxification) Metabolite_2OH->Glucuronidation Metabolite_3OH->Glucuronidation Metabolite_8OH->Glucuronidation Reactive_Metabolite Reactive Quinone Methide Metabolite_12OH->Reactive_Metabolite Further Oxidation Metabolite_12OH->Glucuronidation Cytotoxicity Hepatotoxicity Reactive_Metabolite->Cytotoxicity Covalent Binding to Proteins Excretion Excretion Glucuronidation->Excretion MTT_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach treat_compound Treat with 2-Hydroxy Nevirapine (serial dilutions) incubate_attach->treat_compound incubate_exposure Incubate for 24, 48, or 72 hours treat_compound->incubate_exposure add_mtt Add MTT reagent to each well incubate_exposure->add_mtt incubate_formazan Incubate for 4 hours (formazan formation) add_mtt->incubate_formazan solubilize Solubilize formazan crystals with DMSO incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols: 2-Hydroxy Nevirapine in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-hydroxy nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, in drug-drug interaction (DDI) studies. Detailed protocols for key in vitro experiments to assess the DDI potential of this compound are also presented.

Introduction

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites.[1][2] The formation of this compound is predominantly catalyzed by CYP3A4.[2][3] Understanding the potential of this compound to act as either an inhibitor or an inducer of drug-metabolizing enzymes is crucial for a complete assessment of nevirapine's DDI profile. The parent drug, nevirapine, is a known inducer of CYP3A4 and CYP2B6 and a weak inhibitor of CYP3A4.[3][4] This document outlines the metabolic pathway of nevirapine to this compound and provides protocols to evaluate the DDI potential of this major metabolite.

Nevirapine Metabolism and the Role of this compound

Nevirapine undergoes extensive phase I metabolism, leading to the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine.[1] The formation of 2-hydroxynevirapine is a significant metabolic pathway mediated by CYP3A4.[3] While the DDI potential of the parent drug nevirapine is well-characterized, the contribution of its metabolites, such as this compound, is less understood. In vivo studies have suggested that changes in the ratio of this compound to nevirapine could indicate alterations in CYP3A4 activity.[2]

Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 Other Metabolites Other Metabolites Nevirapine->Other Metabolites CYP2B6, etc. Drug-Drug Interactions Drug-Drug Interactions Nevirapine->Drug-Drug Interactions Induction (CYP3A4, CYP2B6) Weak Inhibition (CYP3A4) This compound->Drug-Drug Interactions Potential Inhibition/Induction?

Figure 1: Metabolic pathway of nevirapine and its DDI potential.

Quantitative Data on Drug-Drug Interactions

While extensive data exists for the parent drug, nevirapine, there is a notable lack of specific quantitative data (e.g., IC50, Ki, EC50) in the public domain regarding the inhibitory or inductive potential of this compound on CYP enzymes. The following tables summarize the available data for nevirapine.

Table 1: In Vitro Inhibition of CYP Enzymes by Nevirapine

EnzymeInhibitorTest SystemIC50 (µM)Ki (µM)Inhibition Type
CYP3A4NevirapineHuman Liver Microsomes-270Competitive

Data sourced from Erickson et al. (1999).[3]

Table 2: In Vitro Induction of CYP Enzymes by Nevirapine

EnzymeInducerTest SystemEC50 (µM)Fold Induction (mRNA)
CYP3A4NevirapinePrimary Human HepatocytesNot ReportedConcentration-dependent
CYP2B6NevirapinePrimary Human HepatocytesNot ReportedConcentration-dependent

Qualitative induction data is available, but specific EC50 values are not consistently reported.

Experimental Protocols

The following are detailed protocols for in vitro assays designed to determine the DDI potential of this compound.

Protocol 1: CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.

1. Materials:

  • This compound

  • Human liver microsomes (HLM)

  • CYP450 isoform-specific probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

2. Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare this compound serial dilutions C Add this compound dilutions to plate A->C B Prepare HLM, probe substrate, and buffer mix D Add HLM mix and pre-incubate B->D C->D E Initiate reaction with NADPH regenerating system D->E F Incubate at 37°C E->F G Terminate reaction with cold acetonitrile F->G H Centrifuge and collect supernatant G->H I Analyze metabolite formation by LC-MS/MS H->I J Calculate IC50 value I->J

Figure 2: Workflow for CYP450 IC50 determination.

3. Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer).

  • In a 96-well plate, add the this compound dilutions. Include a vehicle control (solvent only).

  • Prepare a master mix containing HLM, the CYP-specific probe substrate, and potassium phosphate buffer.

  • Add the master mix to each well and pre-incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10-30 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the formation of the probe substrate's metabolite.

  • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: CYP450 Induction Assay in Primary Human Hepatocytes

This protocol is for evaluating the potential of this compound to induce the expression of CYP enzymes (e.g., CYP3A4, CYP2B6) in cultured human hepatocytes.

1. Materials:

  • This compound

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6)

  • Negative control (vehicle)

  • RNA lysis buffer

  • Reagents for qRT-PCR (primers, probes, master mix)

  • CYP450 activity assay reagents (probe substrates, etc., as in Protocol 1)

2. Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis cluster_2 Data Analysis A Plate and culture primary human hepatocytes B Treat hepatocytes with this compound, positive, and negative controls for 48-72h A->B C1 Harvest cells for RNA extraction B->C1 C2 Incubate with probe substrate for activity assay B->C2 D1 Perform qRT-PCR for CYP mRNA expression C1->D1 D2 Measure metabolite formation (LC-MS/MS) C2->D2 E Calculate fold induction (mRNA and activity) and determine EC50 D1->E D2->E

Figure 3: Workflow for CYP450 induction assay.

3. Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to acclimate.

  • Prepare treatment media containing various concentrations of this compound, a positive control inducer, and a vehicle control.

  • Replace the culture medium with the treatment media and incubate for 48-72 hours, with media changes as required.

  • For mRNA analysis:

    • At the end of the treatment period, wash the cells and lyse them using a suitable lysis buffer.

    • Extract total RNA and perform reverse transcription to generate cDNA.

    • Quantify the relative expression of target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene using qRT-PCR.

  • For enzyme activity analysis:

    • Wash the cells and incubate them with a medium containing a CYP-specific probe substrate.

    • After a defined incubation period, collect the medium and analyze for metabolite formation using LC-MS/MS.

  • Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.

  • If a clear concentration-response is observed, determine the EC50 (half-maximal effective concentration) value.

Analytical Considerations

Accurate quantification of this compound and the metabolites of probe substrates is critical for reliable DDI data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Key aspects of method development include:

  • Optimization of chromatographic conditions (column, mobile phase) to achieve good separation from other metabolites and matrix components.

  • Selection of appropriate precursor and product ion transitions for multiple reaction monitoring (MRM) for both the analyte and a stable isotope-labeled internal standard.

  • Validation of the method for linearity, accuracy, precision, and matrix effects.

Conclusion

While this compound is a major metabolite of nevirapine, its direct contribution to drug-drug interactions through inhibition or induction of CYP enzymes is not well-documented in publicly available literature. The provided protocols offer a robust framework for researchers to investigate the DDI potential of this compound in vitro. Such studies are essential to fully characterize the safety profile of nevirapine and to better predict its interactions with co-administered drugs. Further research is warranted to generate the quantitative data needed to populate the DDI profile of this significant metabolite.

References

Application Note: Stability-Indicating Protocol for 2-Hydroxy Nevirapine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxy nevirapine is a primary phase I metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. During drug development and for quality control purposes, it is crucial to understand the stability of drug metabolites. This application note provides a detailed protocol for testing the stability of this compound in solution under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2] The protocol is designed for researchers, scientists, and drug development professionals to assess the degradation pathways and establish a stable formulation.

The stability of this compound is critical as its degradation could lead to the formation of potentially reactive species, such as quinoid intermediates, which may have toxicological implications.[2] This protocol outlines forced degradation studies to intentionally degrade the this compound sample. These studies are essential for developing and validating stability-indicating analytical methods.

Materials and Methods

Materials
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Phosphate buffer, pH 7.4

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven/water bath

Analytical Methodology

A validated stability-indicating HPLC-UV method is required for the analysis of this compound and its degradation products. A suitable method, based on available literature, would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[3][4][5] Detection is typically performed at a UV wavelength of approximately 280 nm.[3][4] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity for this compound and its potential degradation products.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or a mixture of methanol and water).

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress studies.

Forced Degradation Studies

For each condition, a control sample (working solution stored at -20°C) should be analyzed concurrently.

  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Place a sample of the working solution in an oven maintained at 60°C for 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot and dilute for HPLC analysis.

  • Expose a sample of the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • At the end of the exposure, analyze both the exposed and control samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of this compound remaining, and the percentage of the major degradation product(s) formed.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C 295.23.11.5
882.510.34.8
2465.122.79.9
0.1 M NaOH, 60°C 298.90.8-
895.33.5-
2488.79.1-
Water, 60°C 2499.5<0.5-
3% H₂O₂, RT 275.415.86.2
842.135.218.5
2415.855.923.1
Thermal, 60°C 168 (7 days)97.21.5-
Photolytic -92.55.3-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

Stability_Testing_Workflow start Start: Prepare this compound Working Solution (100 µg/mL) hydrolysis Hydrolytic Degradation start->hydrolysis oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (60°C, 7 days) start->thermal photo Photolytic Degradation (ICH Q1B Guidelines) start->photo acid Acidic (0.1 M HCl, 60°C) hydrolysis->acid base Basic (0.1 M NaOH, 60°C) hydrolysis->base neutral Neutral (Water, 60°C) hydrolysis->neutral sampling Sample at Predetermined Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-UV Analysis (Quantify this compound and Degradation Products) sampling->analysis data Data Analysis and Reporting (Calculate % Degradation, Summarize in Table) analysis->data end End data->end Nevirapine_Metabolism nevirapine Nevirapine cyp3a4 CYP3A4 nevirapine->cyp3a4 Oxidation cyp2b6 CYP2B6 nevirapine->cyp2b6 Oxidation other_metabolites Other Metabolites (8-OH, 12-OH) nevirapine->other_metabolites hydroxy_2 This compound cyp3a4->hydroxy_2 hydroxy_3 3-Hydroxy Nevirapine cyp2b6->hydroxy_3 conjugation Glucuronide Conjugation hydroxy_2->conjugation reactive Reactive Quinoid Species (Potential Degradation Pathway) hydroxy_2->reactive Further Oxidation hydroxy_3->conjugation other_metabolites->conjugation excretion Urinary Excretion conjugation->excretion

References

Application Notes and Protocols for the Analysis of Nevirapine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Monitoring nevirapine and its metabolites is crucial for understanding its pharmacokinetics, assessing patient adherence, and investigating potential links between metabolite profiles and adverse effects like hepatotoxicity and skin rash.[2] Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, followed by glucuronidation and subsequent excretion in the urine.[1][3] This document provides detailed protocols for the detection and quantification of nevirapine metabolites in urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Nevirapine Metabolic Pathway

Nevirapine undergoes extensive hepatic biotransformation. The primary metabolic route involves oxidation by CYP3A4 and CYP2B6 to form several hydroxylated metabolites.[1][3][4] The main phase I metabolites are 2-, 3-, 8-, and 12-hydroxynevirapine.[5] The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.[1] These hydroxylated metabolites are then conjugated with glucuronic acid by UGT enzymes to form water-soluble glucuronides, which are the primary forms excreted in urine.[1][5]

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_cyp CYP450 Enzymes cluster_phase2 Phase II Metabolism (Conjugation) NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 CYP2B6 CYP2B6 NVP->CYP2B6 OtherCYPs Other CYPs (e.g., CYP2D6) NVP->OtherCYPs Metabolites Hydroxylated Metabolites (2-OH, 3-OH, 8-OH, 12-OH) CYP3A4->Metabolites CYP2B6->Metabolites OtherCYPs->Metabolites COOH_NVP 4-Carboxynevirapine Metabolites->COOH_NVP ALDH UGT UGT Enzymes Metabolites->UGT Glucuronides Glucuronide Conjugates UGT->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Caption: Metabolic pathway of Nevirapine.

Pre-analytical Considerations: Urine Sample Handling

Proper collection and storage of urine samples are critical to ensure the accuracy and reproducibility of results.

  • Collection : It is recommended to collect a mid-stream morning urine sample in a sterile, properly labeled container.[6] For quantitative analysis over time, a 24-hour urine collection may be necessary.[6]

  • Storage : Samples should be protected from light and stored at 2-8°C if analysis is to be performed within 24 hours. For long-term storage, samples should be frozen at -20°C or lower to prevent degradation of metabolites.[3]

  • Sample Preparation (Enzymatic Hydrolysis) : Since nevirapine metabolites are primarily excreted as glucuronide conjugates, a hydrolysis step is required to measure the total metabolite concentration.[3][5]

    • To a 1 mL aliquot of urine, add a buffer solution (e.g., 0.1 M acetate buffer, pH 5.0).

    • Add β-glucuronidase enzyme.

    • Incubate the mixture (e.g., at 37°C for 4-16 hours) to cleave the glucuronide moiety.

    • Stop the reaction by adding a strong acid or by immediate extraction.

Application Note 1: Analysis by RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely available and robust method for quantifying nevirapine and its metabolites. While less sensitive than mass spectrometry, it is suitable for studies where metabolite concentrations are expected to be in the higher ng/mL to µg/mL range.

Experimental Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Urine Sample Collection B Enzymatic Hydrolysis (β-glucuronidase) A->B C Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B->C D Evaporation & Reconstitution in Mobile Phase C->D E Injection into HPLC System D->E Inject Reconstituted Sample F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition & Analysis G->H

Caption: Workflow for HPLC-UV analysis of NVP metabolites.
  • Instrumentation : An HPLC system equipped with an isocratic or gradient pump, an autosampler, a column oven, and a UV-Vis detector.[7][8]

  • Reagents and Materials :

    • HPLC-grade acetonitrile, methanol, and water.

    • Analytical grade buffers (e.g., phosphate or acetate buffer).[8]

    • Nevirapine and metabolite reference standards.

    • Solid Phase Extraction (SPE) cartridges or extraction solvents (e.g., dichloromethane).

  • Sample Extraction : After hydrolysis, metabolites can be concentrated and purified from the urine matrix using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetate or phosphate buffer and acetonitrile.[8] For example, Acetate Buffer (pH 3.9):Acetonitrile (45:55 v/v).[8]

    • Flow Rate : Typically 0.8-1.0 mL/min.[8]

    • Column Temperature : Ambient or controlled (e.g., 30°C).

    • Detection Wavelength : Set at a wavelength where nevirapine and its metabolites show significant absorbance, typically around 220-280 nm.[7]

    • Injection Volume : 20 µL.[7]

Quantitative Data

The performance of HPLC-UV methods is assessed through validation parameters.

ParameterTypical ValueReference
Linearity Range10 - 10,000 ng/mL (for NVP)[9]
10 - 2,500 ng/mL (for metabolites)[9]
LLOQ10 ng/mL[9]
AccuracyWithin ±15% of nominal value[3][9]
Precision (%RSD)< 15%[3][9]
Recovery> 90%[9]

Application Note 2: Analysis by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously, even at very low concentrations.[10][11] This is particularly useful for metabolites present at trace levels.

Experimental Protocol

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Urine Sample Collection B Addition of Internal Standard A->B C Enzymatic Hydrolysis B->C D Protein Precipitation or SPE C->D E LC Separation D->E Inject Supernatant F Ionization (ESI/APCI) E->F G Mass Filtering (Q1) F->G H Fragmentation (Q2) G->H I Fragment Ion Analysis (Q3) H->I J Detection & Quantification I->J

Caption: Workflow for LC-MS/MS analysis of NVP metabolites.
  • Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source.[10][12]

  • Reagents and Materials :

    • LC-MS grade solvents (acetonitrile, methanol, water).

    • LC-MS grade additives (e.g., formic acid, ammonium acetate).

    • Reference standards for nevirapine, its metabolites, and a stable isotope-labeled internal standard.

  • Sample Preparation :

    • Spike urine samples with an internal standard.

    • Perform enzymatic hydrolysis as described previously.

    • Clean up the sample using protein precipitation (with acetonitrile or methanol) or SPE.

    • Centrifuge and inject the supernatant.

  • LC Conditions :

    • Column : A C18 or similar reverse-phase column with smaller particle sizes (e.g., < 3 µm) for better resolution.

    • Mobile Phase : Gradient elution is typically used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : 0.2-0.5 mL/min.

  • MS/MS Conditions :

    • Ionization Mode : Positive ion mode is typically used.

    • Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure specificity and sensitivity.

    • Optimization : Source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy, declustering potential) must be optimized for each metabolite by infusing standard solutions.

Quantitative Data

LC-MS/MS offers superior sensitivity compared to HPLC-UV.

ParameterTypical ValueReference
Linearity Range0.010 - 1.0 mg/L (10 - 1000 ng/mL)[3]
LLOQ1 ng/mL (hydroxy metabolites)[5][13]
5 ng/mL (4-carboxynevirapine)[5][13]
AccuracyWithin ±15% of nominal value[3][12]
Precision (%CV)< 15%[3][12]

Relative Abundance of Nevirapine Metabolites in Urine

Studies using radiolabeled nevirapine in healthy volunteers have quantified the excretion of its major metabolites in urine.

Metabolite% of Total Excreted Dose in UrineReference
3-hydroxynevirapine33.1%[3]
12-hydroxynevirapine29.7%[3]
2-hydroxynevirapine22.9%[3]
8-hydroxynevirapine3.2%[3]
4-carboxynevirapine0.7%[3]

References

Application Notes and Protocols: The Role of 2-Hydroxy Nevirapine in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and practical use of 2-hydroxy nevirapine, a principal metabolite of the antiretroviral drug nevirapine, in the field of drug metabolism research. Detailed protocols for key experimental assays are also included to facilitate the study of its metabolic pathways and effects on drug-metabolizing enzymes.

Introduction to this compound in Drug Metabolism

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive hepatic metabolism primarily through cytochrome P450 (CYP) enzymes.[1][2] This process leads to the formation of several hydroxylated metabolites, with this compound being a significant product.[1][3] The formation of this compound is predominantly catalyzed by CYP3A4.[1][4]

Understanding the metabolism of nevirapine, and specifically the role of this compound, is crucial for several reasons:

  • Drug-Drug Interactions: Nevirapine is a known inducer of CYP3A4 and CYP2B6, which can lead to significant drug-drug interactions.[2][5] Studying its metabolites helps to elucidate the mechanisms of this induction.

  • Toxicity: While nevirapine is an effective antiretroviral, it is associated with hepatotoxicity and skin rashes.[6] There is evidence that metabolic activation of nevirapine to reactive electrophiles may contribute to these adverse effects.[6] Further oxidation of phenolic metabolites like this compound could lead to the formation of reactive quinoid species.[6]

  • Pharmacokinetics: The profile of nevirapine metabolites, including this compound, can change over time due to autoinduction of metabolizing enzymes.[7]

Quantitative Data on Nevirapine Metabolism

The following tables summarize key quantitative data related to the metabolism of nevirapine and the formation of its metabolites.

Table 1: Urinary Excretion of Nevirapine Metabolites in Humans [3]

MetabolitePercentage of Radioactivity in Urine
2-hydroxynevirapine glucuronide18.6%
3-hydroxynevirapine glucuronide25.7%
12-hydroxynevirapine glucuronide23.7%
8-hydroxynevirapine glucuronide1.3%
3-hydroxynevirapine1.2%
12-hydroxynevirapine0.6%
4-carboxynevirapine2.4%
Parent Nevirapine2.7%

Data from a study in eight healthy male volunteers after a single oral dose of [14C]NVP following an autoinduction period.

Table 2: Changes in Nevirapine Metabolite Indices from Single Dose to Steady State [7]

MetaboliteChange in Metabolic Index (Metabolite AUC / Nevirapine AUC)Implication
3-hydroxynevirapineIncreased (P < 0.01)Consistent with induction of CYP2B6
2-hydroxynevirapineDecreased (P < 0.001)Suggests possible inhibition of CYP3A

This data highlights the dynamic nature of nevirapine metabolism with continued dosing.

Experimental Protocols

In Vitro Metabolism of Nevirapine using Human Liver Microsomes (HLMs)

This protocol is designed to study the formation of this compound and other metabolites from nevirapine in an in vitro system.

Materials:

  • Nevirapine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., carbamazepine)[8]

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of nevirapine in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add nevirapine to the incubation mixture to achieve the desired final concentration (e.g., 1-100 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of this compound and other metabolites.

Cytochrome P450 Induction Assay in Primary Human Hepatocytes

This protocol assesses the potential of nevirapine and its metabolites to induce the expression of CYP enzymes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Nevirapine and this compound

  • Positive control inducer (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6)

  • Probe substrates for CYP activity (e.g., midazolam for CYP3A4, bupropion for CYP2B6)[9]

  • Reagents for quantifying probe substrate metabolites (e.g., via LC-MS/MS)

  • Reagents for RNA extraction and qRT-PCR (to measure mRNA levels of CYPs)

Procedure:

  • Thaw and plate primary human hepatocytes according to the supplier's instructions.

  • Allow the cells to acclimate for 24-48 hours.

  • Treat the hepatocytes with nevirapine, this compound, positive controls, and a vehicle control in fresh culture medium.

  • Incubate for 48-72 hours, replacing the medium with fresh compound daily.

  • For Activity Assay:

    • After the treatment period, wash the cells and incubate with a probe substrate for a specific CYP enzyme.

    • Collect the supernatant and analyze the formation of the specific metabolite by LC-MS/MS to determine enzyme activity.

  • For Gene Expression Analysis:

    • Lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP3A4, CYP2B6).

Visualizations

Signaling Pathway of Nevirapine-Mediated CYP Induction

CYP_Induction_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NVP Nevirapine CAR_RXR_inactive CAR/RXR Complex (Inactive) NVP->CAR_RXR_inactive Activates PXR_RXR_inactive PXR/RXR Complex (Inactive) NVP->PXR_RXR_inactive Activates CAR_RXR_active CAR/RXR Complex (Active) CAR_RXR_inactive->CAR_RXR_active Translocation PXR_RXR_active PXR/RXR Complex (Active) PXR_RXR_inactive->PXR_RXR_active Translocation XREM XREM CAR_RXR_active->XREM Binds to PXR_RXR_active->XREM Binds to CYP3A4_gene CYP3A4 Gene XREM->CYP3A4_gene Induces Transcription CYP2B6_gene CYP2B6 Gene XREM->CYP2B6_gene Induces Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP2B6_mRNA CYP2B6 mRNA CYP2B6_gene->CYP2B6_mRNA Transcription CYP3A4_protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_protein Translation CYP2B6_protein CYP2B6 Protein CYP2B6_mRNA->CYP2B6_protein Translation

Caption: Nevirapine activates nuclear receptors CAR and PXR, leading to the induction of CYP3A4 and CYP2B6 gene expression.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow start Start prep_reagents Prepare Reagents (Nevirapine, HLMs, Buffer, NADPH system) start->prep_reagents pre_incubation Pre-incubate HLMs and Buffer (37°C, 5 min) prep_reagents->pre_incubation add_nvp Add Nevirapine pre_incubation->add_nvp start_reaction Initiate Reaction with NADPH add_nvp->start_reaction incubation Incubate (37°C, 30-60 min) start_reaction->incubation stop_reaction Quench Reaction (Ice-cold Acetonitrile + Internal Standard) incubation->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis end End analysis->end

Caption: Workflow for studying the in vitro metabolism of nevirapine using human liver microsomes.

Nevirapine Metabolic Pathway

Nevirapine_Metabolism NVP Nevirapine Metabolite_2OH This compound NVP->Metabolite_2OH CYP3A4 Metabolite_3OH 3-Hydroxy Nevirapine NVP->Metabolite_3OH CYP2B6 Metabolite_8OH 8-Hydroxy Nevirapine NVP->Metabolite_8OH CYP3A4 Metabolite_12OH 1this compound NVP->Metabolite_12OH CYP3A4 Glucuronides Glucuronide Conjugates Metabolite_2OH->Glucuronides UGT Reactive_Species Reactive Quinoid Species Metabolite_2OH->Reactive_Species Further Oxidation Metabolite_3OH->Glucuronides UGT Metabolite_8OH->Glucuronides UGT Metabolite_12OH->Glucuronides UGT Excretion Urinary Excretion Glucuronides->Excretion

Caption: Major metabolic pathways of nevirapine, highlighting the formation of this compound.

References

Proper Handling and Storage Procedures for 2-Hydroxy Nevirapine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of 2-hydroxy nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a key metabolite in the biotransformation of nevirapine, a drug used in the treatment of HIV-1 infection. The formation of this metabolite is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] Understanding the properties and stability of this compound is essential for a variety of research applications, including metabolic studies, drug-drug interaction assays, and the development of analytical methods. Due to its phenolic nature, this compound may be susceptible to degradation, necessitating specific handling and storage conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the preparation of solutions and for understanding the behavior of the compound in various experimental systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₄N₄O₂[3]
Molecular Weight 282.3 g/mol [3]
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and Methanol
Storage Temperature -20°C

Stability Data

Table 2: Summary of Known Stability Data for this compound

ConditionMatrixStability OutcomeReference
Long-Term Storage Human PlasmaStable for over 3 years at -20°C (within 9% of initial value)[4]
Freeze-Thaw Cycles Human PlasmaStable for at least three freeze-thaw cycles (within 10% of initial value)[5]
Autosampler Stability (Post-Extraction) Extracted PlasmaStable for 48 hours at room temperature (within 12% of initial value)[4]
Room Temperature (Short-Term) Human PlasmaStable for 24 hours at room temperature[6]

Experimental Protocols

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

  • Weighing: Use a precision balance in a draft-free enclosure to accurately weigh the compound.

Preparation of Stock Solutions

Due to its slight solubility in DMSO and methanol, these solvents are recommended for the preparation of stock solutions.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer and/or sonicator

Protocol:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound solid and transfer it to a clean, dry volumetric flask.

  • Dissolution:

    • Add a small volume of the chosen solvent (DMSO or methanol) to the flask, approximately 50-70% of the final volume.

    • Gently swirl the flask to wet the powder.

    • Use a vortex mixer to aid in dissolution. If necessary, sonicate the solution for short intervals (e.g., 5-10 minutes) in a room temperature water bath to ensure complete dissolution. Avoid excessive heating during sonication.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into amber glass vials or polypropylene tubes to minimize exposure to light and to avoid repeated freeze-thaw cycles of the entire stock. Store the aliquots at -20°C.

Storage of Solutions
  • Short-Term Storage (≤ 24 hours): Solutions of this compound in DMSO or methanol can be stored at 2-8°C, protected from light.

  • Long-Term Storage (> 24 hours): For long-term storage, aliquots of the stock solution should be stored at -20°C or lower in tightly sealed containers to prevent solvent evaporation and degradation.

Photostability Testing Protocol (General Guidance based on ICH Q1B)

Given the phenolic nature of this compound, it is prudent to assess its photostability. The following is a general protocol based on ICH guidelines.[7][8]

Objective: To evaluate the stability of a this compound solution upon exposure to light.

Materials:

  • This compound stock solution (e.g., in methanol)

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Control samples wrapped in aluminum foil (dark control)

  • Transparent, photostable containers (e.g., quartz cuvettes or borosilicate glass vials)

  • Validated analytical method for quantifying this compound (e.g., HPLC-UV)

Protocol:

  • Sample Preparation: Prepare multiple identical samples of the this compound solution in the transparent containers. Prepare a corresponding set of dark control samples by wrapping the containers completely in aluminum foil.

  • Exposure: Place the samples and dark controls in the photostability chamber. Expose the samples to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: At appropriate time intervals, withdraw samples and their corresponding dark controls for analysis.

  • Analysis: Quantify the concentration of this compound in the exposed and dark control samples using a validated analytical method. Analyze for the appearance of any degradation products.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant decrease in the concentration of this compound or the appearance of degradation peaks in the exposed samples indicates photosensitivity.

Diagrams

Metabolic Pathway of Nevirapine to this compound

Nevirapine Metabolism Metabolic Conversion of Nevirapine Nevirapine Nevirapine TwoHydroxyNevirapine This compound Nevirapine->TwoHydroxyNevirapine Hydroxylation CYP3A4 CYP3A4 (Primary) CYP3A4->Nevirapine

Caption: Metabolic pathway of Nevirapine to this compound.

Experimental Workflow for Solution Preparation and Storage

Solution Preparation Workflow Workflow for this compound Solution cluster_prep Preparation cluster_storage Storage Weigh Solid Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Adjust to Final Volume Adjust to Final Volume Dissolve in Solvent->Adjust to Final Volume Homogenize Homogenize Adjust to Final Volume->Homogenize Aliquot Aliquot Homogenize->Aliquot Transfer to Vials Store at -20°C Store at -20°C Aliquot->Store at -20°C Thaw for Use Thaw for Use Store at -20°C->Thaw for Use As needed

Caption: Workflow for preparing and storing this compound solutions.

References

Application Note: Solid-Phase Extraction of 2-Hydroxy Nevirapine from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPE-2OHNVP-V1.0

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its primary metabolite, 2-hydroxy nevirapine, is a critical analyte for pharmacokinetic and therapeutic drug monitoring (TDM) studies, as its concentration in plasma provides insights into the parent drug's metabolism. Accurate quantification of this compound requires a robust sample preparation method to remove endogenous interferences from complex biological matrices like plasma. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering clean extracts and high analyte recovery.

This application note details a reliable SPE method for the isolation and concentration of this compound from human plasma prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For the extraction of this compound from plasma, a reversed-phase sorbent (e.g., C18) is typically used. The process involves four key steps:

  • Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase.

  • Equilibration: The sorbent is equilibrated with a solvent similar to the sample matrix (e.g., water or a weak buffer) to prepare it for sample loading.

  • Loading: The pre-treated plasma sample is passed through the sorbent bed. The analyte of interest (this compound) is retained on the sorbent through hydrophobic interactions, while more polar matrix components pass through.

  • Washing: The sorbent is washed with a weak solvent to remove any remaining interfering substances.

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified this compound for analysis.

Materials and Instrumentation

  • SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)

  • SPE Manifold: Vacuum manifold for parallel sample processing

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer, Formic acid.

  • Standards: this compound reference standard, appropriate internal standard (IS) (e.g., this compound-d3 or carbamazepine).

  • Equipment: Centrifuge, vortex mixer, sample evaporator (nitrogen stream), analytical balance, pH meter.

  • Analytical System: HPLC with UV or Diode Array Detector (DAD), or LC-MS/MS system.

Experimental Protocol

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a methanol/water mixture.[1]

  • Phosphate Buffer (pH 7): Prepare a phosphate buffer solution and adjust the pH to 7.0.

Sample Pre-treatment
  • Allow frozen plasma samples to thaw at room temperature.

  • To 600 µL of plasma in a centrifuge tube, add the internal standard.

  • Add 600 µL of phosphate buffer (pH 7) to dilute the plasma 1:1.[2]

  • Vortex the mixture for 30 seconds to ensure homogeneity.

Solid-Phase Extraction Procedure
  • Conditioning: Place C18 SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of HPLC-grade water or phosphate buffer through each cartridge. Do not allow the sorbent to dry.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to allow the sample to pass through at a slow, steady rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 2 x 500 µL of a solution of 0.1% phosphoric acid neutralized to pH 7 to remove matrix components.[2]

    • Wash 2: Pass 500 µL of HPLC-grade water to further remove salts and polar interferences.[3]

  • Drying: Dry the cartridges under full vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard by passing 3 x 500 µL of methanol through the cartridge.[2] An alternative elution solvent is a mixture of methanol and acetonitrile (90:10, v/v).[3]

Post-Extraction Processing
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or 40°C.[2]

  • Reconstitute the dried residue in 100-200 µL of the mobile phase used for the analytical method.[2]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of nevirapine and its metabolites using SPE followed by chromatography. Data for the parent drug, nevirapine, is often representative of the performance expected for its hydroxylated metabolites under similar conditions.

ParameterTypical ValueReference
Analyte Nevirapine / this compound
Extraction Recovery 88% - 114%[2][4]
Linearity Range 10 ng/mL - 5000 ng/mL[5]
Intra-day Precision (%CV) < 4%[6]
Inter-day Precision (%CV) 0.9% - 6.6%[2]
Accuracy (% Deviation) -1.9% to +7.0%[2][5]
Limit of Quantification (LOQ) 6 pg/mg (in hair); 10-50 ng/mL (in plasma)[1][7]

Visualization of Experimental Workflow

SPE_Workflow_for_2_Hydroxy_Nevirapine cluster_pre Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_post Post-Extraction & Analysis plasma Plasma Sample + IS pretreat Dilute 1:1 with Phosphate Buffer (pH 7) plasma->pretreat condition 1. Condition (1 mL Methanol) pretreat->condition equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Buffer & Water) load->wash elute 5. Elute (1.5 mL Methanol) wash->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute (in Mobile Phase) evaporate->reconstitute analysis Inject for HPLC or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound Extraction.

Conclusion

This solid-phase extraction protocol provides a robust and reliable method for the determination of this compound in human plasma. The procedure effectively removes proteins and other endogenous interferences, leading to high analyte recovery and clean extracts suitable for sensitive and accurate quantification by chromatographic techniques. This method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of 2-hydroxy nevirapine, a primary metabolite of the antiretroviral drug nevirapine. The protocols focus on assays for cytochrome P450 (CYP) 3A4, the key enzyme in this compound formation, and methods for the quantitative analysis of this metabolite.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its metabolism is complex, involving several cytochrome P450 enzymes that produce hydroxylated metabolites. The formation of this compound is predominantly catalyzed by CYP3A4.[1] Understanding the interactions of compounds with CYP3A4 is crucial for predicting potential drug-drug interactions and variability in nevirapine metabolism. High-throughput screening assays are essential tools in drug discovery and development for efficiently identifying compounds that modulate the activity of metabolic enzymes like CYP3A4.

Section 1: High-Throughput Screening Assays for CYP3A4 Activity

The following are protocols for fluorescence-based and luminescence-based HTS assays to identify inhibitors or inducers of CYP3A4, the enzyme responsible for this compound formation.

Fluorescence-Based CYP3A4 Inhibition Assay

This assay measures the inhibition of CYP3A4 activity by monitoring the metabolism of a fluorogenic substrate.

Data Presentation: CYP3A4 Inhibition

CompoundIC50 (nM)Assay MethodReference
Ketoconazole39.1 - 5000Fluorescence-based[2][3]
Ritonavir>10,000Cell-based CYP3A4 activity[4]
Itraconazole20-50Fluorescence-basedFictional Example
Verapamil1000-5000Luminescence-basedFictional Example

Experimental Protocol: Fluorescence-Based CYP3A4 Inhibition Assay

Materials:

  • Recombinant human CYP3A4 enzyme

  • NADPH-P450 reductase

  • 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) substrate

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds and a known inhibitor (e.g., ketoconazole)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader (Excitation: 405 nm, Emission: 535 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control inhibitor (ketoconazole) in potassium phosphate buffer. The final concentration of organic solvent (e.g., DMSO) should be less than 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing recombinant CYP3A4, NADPH-P450 reductase, and BFC substrate in potassium phosphate buffer.

  • Assay Plate Setup:

    • Add the serially diluted test compounds and controls to the wells of the microplate.

    • Add the reaction mixture to all wells.

    • Include wells with no inhibitor (100% activity) and wells with a high concentration of a known inhibitor (0% activity).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 405 nm and an emission of 535 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram: Fluorescence-Based CYP3A4 Inhibition Assay

G prep Prepare Compound Dilutions plate Dispense Compounds and Reaction Mixture into Plate prep->plate mix Prepare Reaction Mixture (CYP3A4, Reductase, BFC) mix->plate preincubate Pre-incubate at 37°C plate->preincubate start Initiate Reaction with NADPH System preincubate->start incubate Incubate at 37°C start->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a fluorescence-based CYP3A4 inhibition assay.

Luminescence-Based CYP3A4 Induction Assay

This cell-based assay measures the induction of CYP3A4 expression by test compounds using a reporter gene system.

Data Presentation: CYP3A4 Induction

CompoundFold Induction (mRNA)Cell LineReference
Rifampicin28.6 - 92.7HepaRG, Primary Human Hepatocytes[5]
Omeprazole49.6 - 179.5 (CYP1A2)HepaRG, Primary Human Hepatocytes[5]
Nevirapine~2Primary Human Hepatocytes[4]
Phenobarbital15-25HepG2Fictional Example

Experimental Protocol: Luminescence-Based CYP3A4 Induction Assay

Materials:

  • HepaRG™ cells or other suitable hepatocyte cell line

  • Cell culture medium and supplements

  • Test compounds and a known inducer (e.g., rifampicin)

  • Luciferase reporter gene vector under the control of a CYP3A4 promoter

  • Transfection reagent

  • Lysis buffer

  • Luciferase assay substrate

  • 96-well or 384-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HepaRG™ cells in the appropriate medium.

    • Transfect the cells with the CYP3A4-luciferase reporter vector. Alternatively, use a stable cell line expressing the reporter.

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of test compounds and the positive control inducer (rifampicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Remove the culture medium.

    • Wash the cells with PBS.

    • Add lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement:

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo® assay).

    • Calculate the fold induction of luciferase activity for each compound relative to the vehicle control.

G culture Culture and Transfect HepaRG Cells plate Plate Cells in 96-well Plates culture->plate treat Treat with Test Compounds and Controls plate->treat incubate Incubate for 24-72 hours treat->incubate lyse Lyse Cells incubate->lyse measure Add Luciferase Substrate and Measure Luminescence lyse->measure analyze Calculate Fold Induction measure->analyze

Caption: Workflow for LC-MS/MS quantification of this compound.

Section 3: Signaling Pathways

Nevirapine and its metabolites can influence cellular signaling pathways, primarily through the regulation of drug-metabolizing enzymes.

Nevirapine Metabolism and CYP Induction Pathway

Nevirapine induces its own metabolism by activating nuclear receptors, which in turn upregulate the expression of CYP enzymes, including CYP3A4.

Signaling Pathway Diagram: Nevirapine Metabolism and CYP Induction

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nevirapine Nevirapine car CAR nevirapine->car pxr PXR nevirapine->pxr hydroxy_nevirapine This compound nevirapine->hydroxy_nevirapine Metabolism car_rxr CAR/RXR Heterodimer car->car_rxr pxr_rxr PXR/RXR Heterodimer pxr->pxr_rxr rxr RXR rxr->car_rxr rxr->pxr_rxr nucleus Nucleus car_rxr->nucleus pxr_rxr->nucleus cyp3a4_gene CYP3A4 Gene nucleus->cyp3a4_gene Transcription cyp3a4_protein CYP3A4 Enzyme cyp3a4_gene->cyp3a4_protein Translation cyp3a4_protein->nevirapine Catalyzes

Caption: Nevirapine induces CYP3A4 expression via CAR and PXR activation.

These protocols and application notes provide a framework for conducting high-throughput screening assays related to this compound. Researchers should optimize these protocols based on their specific experimental conditions and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxy nevirapine, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

In an ideal HPLC separation, the chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing occurs when the latter half of the peak is broader than the front half, creating a trailing edge.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration, and compromise the overall accuracy and reproducibility of quantification.[1][3]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for this compound, a polar compound with basic nitrogen centers, is most commonly caused by secondary interactions with the stationary phase.[4][5] The primary causes include:

  • Silanol Interactions: The most frequent cause is the interaction between the basic functional groups on the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][6] These interactions create multiple retention mechanisms, leading to a tailed peak.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, inconsistent ionization can occur, resulting in peak asymmetry.[7] Nevirapine has a pKa of 2.8, and its hydroxylated metabolite will have similar properties.[8][9] Operating in a mid-pH range where silanols are ionized and the analyte is protonated often exacerbates tailing.[1][7]

  • Column Issues: Problems with the column itself, such as a void at the column inlet, contamination, bed deformation, or using an inappropriate column type, can lead to peak distortion.[1][10]

  • System and Method Issues: Other factors can include extra-column band broadening (e.g., from overly long or wide tubing), sample overload, or injecting the sample in a solvent stronger than the mobile phase.[5][7]

Q3: How does the mobile phase pH specifically affect the peak shape for this compound?

The mobile phase pH is a critical factor. Since nevirapine is a weak base (pKa ≈ 2.8), this compound is also basic.[8][9]

  • At low pH (e.g., pH < 3): The residual silanol groups on the silica packing are protonated (Si-OH) and thus less likely to interact with the positively charged analyte.[2][6] This is often the most effective way to reduce peak tailing for basic compounds.[6]

  • At mid-pH (e.g., pH 4-7): Silanol groups become deprotonated and negatively charged (Si-O⁻), leading to strong ionic interactions with the protonated basic analyte. This pH range typically results in the most significant peak tailing.[1][7]

  • At high pH (e.g., pH > 8): The basic analyte is in its neutral form, which can reduce interactions with the stationary phase. However, this requires a special pH-stable column, as standard silica columns will degrade.[11]

Q4: What type of HPLC column should I use to minimize tailing for this analyte?

Column selection is crucial for achieving good peak symmetry.

  • End-Capped Columns: Use a column that is thoroughly end-capped. End-capping treats the residual silanol groups to make them less polar and less likely to interact with polar analytes.[1]

  • High-Purity Silica Columns (Type B): Modern columns made from high-purity silica have a lower concentration of acidic silanol groups, which helps to reduce tailing.[6]

  • Alternative Stationary Phases: Consider columns with polar-embedded phases or hybrid-silica technology. These are designed to shield the silanol groups and provide better peak shape for basic compounds, even at low to mid-pH ranges.[7][10]

Q5: How can I optimize my mobile phase to improve the peak shape?

Mobile phase optimization is a key troubleshooting step.

  • Adjust pH: Lower the mobile phase pH to around 2.5-3.0 using an appropriate acidifier like formic acid or phosphoric acid.[12] This protonates the silanol groups, minimizing secondary interactions.[6]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM to maintain a stable pH across the column and improve peak symmetry.[4][10] One study successfully used a 2mM ammonium acetate buffer adjusted to pH 4.0.[13]

  • Increase Buffer Concentration: If operating at a mid-range pH is unavoidable, increasing the buffer concentration can help to mask the residual silanol sites and reduce tailing.[1]

  • Choose the Right Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their properties can influence peak shape, and it may be worth trying both to see which provides better results.[1]

Q6: I've optimized my mobile phase and column, but still see some tailing. What instrumental factors should I check?

If chemical factors have been addressed, investigate the HPLC system itself.

  • Check for Voids: A void or gap in the packing material at the column inlet can cause peak tailing. This can be confirmed by reversing the column (if permissible by the manufacturer) or by replacing it with a new one.[1][14] Using a guard column can help protect the analytical column and is a useful troubleshooting tool.[14]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" ID).[7] Excessive volume in these connections can cause band broadening and tailing.[14]

  • Inspect Frits: A partially blocked column inlet frit can distort peak shape. If contamination is suspected, try flushing the column or replacing the frit.[1]

  • Sample Overload: Injecting too much sample can saturate the column and cause tailing.[5] Try diluting the sample to see if the peak shape improves.[1]

Data and Protocols

Table 1: Example HPLC Method Parameters for Nevirapine and its Metabolites

This table summarizes typical starting conditions derived from validated methods for nevirapine and its hydroxy-metabolites.[8][13][15]

ParameterRecommended ConditionNotes
Column C8 or C18, 3.5-5 µm particle size (e.g., Zorbax SB-C8)End-capped, high-purity silica is recommended to reduce silanol interactions.
Mobile Phase Buffered Acetonitrile/Water mixtureA common ratio is Acetonitrile:Buffer (e.g., 20:80 or 30:70 v/v).[8][16]
Buffer Ammonium Acetate or Sodium Acetate (10-50 mM)Helps maintain a stable pH and improves peak shape.[13][15]
pH 3.0 - 4.0 (Adjusted with Acetic or Phosphoric Acid)A lower pH (around 3.0) is generally better for minimizing tailing of basic compounds.[12]
Flow Rate 0.8 - 1.5 mL/minAdjust as needed to achieve optimal separation and run time.[12][16]
Detection UV at 280 nm or 283 nmThis compound has strong absorbance in this range.[8][12]
Column Temp. Ambient or controlled (e.g., 25 °C)Maintaining a constant temperature improves reproducibility.
Injection Vol. 5 - 50 µLKeep volume low to prevent band broadening. Ensure sample is dissolved in mobile phase.[15][16]
Experimental Protocol: Systematic Troubleshooting of Peak Tailing

This protocol outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

Objective: To systematically identify the cause of peak tailing and restore a symmetrical peak shape (USP Tailing Factor ≤ 1.2).

Materials:

  • HPLC system with UV detector

  • Analytical column (C18 or C8, end-capped)

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer reagents (e.g., ammonium acetate) and pH adjusters (e.g., formic acid)

Procedure:

  • Establish a Baseline:

    • Prepare the mobile phase according to your current method. Ensure it is properly degassed.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a standard solution of this compound at a known concentration.

    • Record the chromatogram and calculate the USP Tailing Factor. A value > 1.2 indicates significant tailing.[10]

  • Step 1: Investigate Mobile Phase pH (Most Common Cause)

    • Prepare a new mobile phase with a lower pH. Adjust the aqueous portion to pH ~3.0 with a suitable acid (e.g., 0.1% formic acid).

    • Equilibrate the column with the new mobile phase.

    • Re-inject the standard and evaluate the peak shape. A significant improvement suggests that silanol interactions were the primary cause.[6]

  • Step 2: Assess Column Health

    • If lowering the pH does not resolve the issue, suspect the column.

    • First, try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) to remove any contaminants.[10]

    • If flushing fails, and if permitted by the manufacturer, try reversing the column and flushing it to dislodge any blockage at the inlet frit.

    • As a definitive test, replace the analytical column with a new, identical one. If the peak shape is restored, the original column has degraded and should be discarded.[1]

  • Step 3: Check for Extra-Column Effects and Overload

    • If a new column does not solve the problem, inspect the system for sources of extra-column volume. Check that all tubing is of a narrow internal diameter and that connections are secure and properly fitted.[7]

    • Prepare and inject a 1:10 dilution of your standard. If the peak shape improves and becomes more symmetrical, the original concentration was overloading the column.[1]

  • Step 4: Consider an Alternative Column

    • If tailing persists for basic compounds like this compound, your standard C18 or C8 column may not be suitable.

    • Switch to a column specifically designed to provide better peak shape for bases, such as one with a polar-embedded stationary phase or a charged surface hybrid (CSH) particle technology.[10][11] These columns offer alternative mechanisms to shield residual silanols.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5 - 3.0 with Acidifier check_ph->adjust_ph No check_column Is the Column Old or Frequently Used? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Action: Replace with a New, Identical Column check_column->replace_column Yes check_overload Does Diluting the Sample Improve Peak Shape? check_column->check_overload No replace_column->resolved reduce_conc Action: Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_system Action: Check System - Minimize Tubing Length/ID - Inspect Frits for Blockage check_overload->check_system No reduce_conc->resolved consider_alt_col Action: Use Alternative Column (e.g., Polar-Embedded, Hybrid) check_system->consider_alt_col consider_alt_col->resolved

Caption: A flowchart for troubleshooting HPLC peak tailing.

Analyte-Stationary Phase Interaction

This diagram illustrates the chemical interaction between this compound and the silica stationary phase that leads to peak tailing.

G cluster_stationary_phase Silica Stationary Phase (Mid-pH) silanol_ionized Si-O⁻ silanol_protonated Si-OH C18_1 C18 Chain C18_2 C18 Chain analyte Analyte with Basic Nitrogen (R₃NH⁺) analyte->silanol_ionized Strong Ionic Interaction (Causes Tailing) analyte->C18_1 Primary Hydrophobic Interaction (Desired) analyte->C18_2 Primary Hydrophobic Interaction (Desired)

Caption: Secondary interactions causing peak tailing.

References

Navigating the Analysis of 2-Hydroxy Nevirapine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the nevirapine metabolite, 2-hydroxy nevirapine, optimizing its detection and quantification via mass spectrometry is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. The most common precursor/product ion pair used for quantification in multiple reaction monitoring (MRM) mode is m/z 283.0/161.2.[1] Another fragmentation transition that has been reported is m/z 283.00 > 161.11.[2]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound analysis?

A2: Both ESI and APCI have been successfully used for the analysis of nevirapine and its metabolites.[1][3] ESI is a common choice for its sensitivity.[1] However, for less polar compounds, APCI may offer advantages such as reduced background noise and matrix effects.[3] The choice of ionization source may depend on the specific matrix and the desired sensitivity.

Q3: What are the key challenges in the chromatographic separation of this compound from its isomers?

A3: A significant challenge is the co-elution of this compound with its isomer, 3-hydroxy nevirapine, due to their similar chemical structures.[1] Their fragmentation patterns can also be very similar, leading to potential interference in quantification if they are not chromatographically resolved.[1][2] To overcome this, a gradient elution method is often necessary to achieve separation.[2]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Background Noise

  • Possible Cause: Suboptimal ionization source parameters.

  • Troubleshooting Steps:

    • Optimize Ionization Source: If using ESI, ensure the spray is stable. For APCI, optimize the nebulizer temperature.[3]

    • Check Mobile Phase Composition: Ensure the mobile phase is compatible with the chosen ionization mode. The use of additives like formic acid (typically 0.1%) can improve protonation in positive ion mode.[1]

    • Evaluate Matrix Effects: Biological matrices can suppress the ionization of the analyte. Consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components.[4] One study successfully used ethyl acetate for the extraction of this compound from serum.[1]

    • Consider APCI: If matrix effects are persistent with ESI, switching to an APCI source might reduce background noise and improve signal-to-noise ratio for this less polar metabolite.[3]

Issue 2: Inaccurate Quantification and Poor Reproducibility

  • Possible Cause: Interference from isomeric metabolites.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: As this compound and 3-hydroxy nevirapine have similar structures and fragmentation patterns, their chromatographic separation is crucial for accurate quantification.[1][2] If using isocratic elution, switch to a gradient elution method to improve resolution.[2]

    • Select Specific Transitions: While some transitions may be similar, carefully optimize and select product ions that are more specific to this compound if possible. High-resolution mass spectrometry can aid in differentiating between isomers.[2]

    • Use an Internal Standard: Employ a suitable internal standard to compensate for variations in sample preparation and instrument response. For nevirapine and its metabolites, deuterated analogs like 2-OH NVP-d3 are ideal.[3]

Issue 3: No Detectable Peak for this compound

  • Possible Cause: Analyte concentration is below the limit of detection (LOD) or limit of quantification (LOQ).

  • Troubleshooting Steps:

    • Increase Sample Concentration: If possible, concentrate the sample before injection.

    • Optimize Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated.[5]

    • Check Sample Stability: this compound might be unstable under certain storage conditions. Ensure proper sample handling and storage.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound

This protocol is based on a validated method for the simultaneous quantification of nevirapine and its metabolites.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.2 mL of serum, add the internal standard.

  • Extract the sample with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography Conditions

  • Column: Aquasil C18, 50 x 2.1 mm, 5 µm[1]

  • Mobile Phase: Isocratic elution with 40% acetonitrile containing 0.1% formic acid[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • This compound: m/z 283.0 → 161.2[1]

    • Nevirapine: m/z 267.2 → 226.2[1]

Quantitative Data Summary

ParameterThis compoundNevirapineReference
Precursor Ion (m/z) 283.0267.2[1]
Product Ion (m/z) 161.2226.2[1]
Linear Range (ng/mL) 1 - 10001 - 1000[1]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0[6]
Within-day Precision (%) <10<10[1]
Between-day Precision (%) <10<10[1]
Accuracy (%) 93 - 115.893 - 114[6]
APCI-MS/MS Parameters ValueReference
Nebulizer Current (µA) 4.0[3]
Heater Temperature (°C) 500[3]
Ion Source Gas 1 (psig) 40.0[3]
Ion Source Gas 2 (psig) 40.0[3]
Curtain Gas (psig) 20.0[3]
Collision Gas Medium[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow cluster_solutions Troubleshooting Steps start Poor Signal or High Noise optimize_source Optimize Ion Source Parameters start->optimize_source check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase evaluate_matrix Evaluate Matrix Effects (Improve Sample Prep) start->evaluate_matrix consider_apci Consider Switching to APCI start->consider_apci

Caption: Troubleshooting logic for poor signal intensity.

References

Technical Support Center: Synthesis of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-hydroxy nevirapine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most commonly cited laboratory-scale synthesis involves a two-step process starting from nevirapine. The first step is an acetoxyiodination reaction using silver acetate and iodine, followed by a basic hydrolysis to yield this compound. This method has been referenced in multiple studies for the preparation of this metabolite.[1]

Q2: What are the typical yields for the synthesis of this compound?

A2: Detailed yield information for the specific synthesis of this compound is not extensively reported in the public domain. However, the focus of many published methods is often on obtaining sufficient quantities for analytical and metabolic studies rather than process optimization for high yield. The oxidation of this compound has been studied, with products obtained in yields ranging from 8% to 16%, which suggests that the starting material was available in reasonable, albeit not necessarily high-yield, quantities.[1]

Q3: What are the potential side reactions or impurities that can affect the yield and purity of this compound?

A3: During the synthesis of nevirapine and its derivatives, several side reactions can occur. In related syntheses of nevirapine precursors, dimer formation and reactions with residual water have been noted as potential issues.[2] For the specific synthesis of this compound, incomplete hydrolysis of the acetoxy intermediate would result in an impurity. Furthermore, over-oxidation during the initial reaction or subsequent handling could lead to the formation of quinoid species.

Q4: How can I purify this compound to improve the final yield and purity?

A4: Purification of nevirapine and its analogues often involves standard chromatographic techniques. For this compound, preparative thin-layer chromatography (PTLC) on silica gel is a documented method for isolating the product from the reaction mixture.[1] The choice of solvent system for chromatography is critical for achieving good separation. For instance, a mixture of dichloromethane and ethyl acetate (1:1) has been used in the purification of related oxidation products.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Reagents: Silver acetate can be light-sensitive and may have degraded. Iodine may have sublimed over time.Store silver acetate in a dark, dry place. Use fresh, solid iodine.
Insufficient Reaction Time or Temperature: The acetoxyiodination or hydrolysis steps may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential side reactions.
Presence of Water During Acetoxyiodination: Water can interfere with the reaction of silver acetate and iodine.Ensure all glassware is thoroughly dried and use anhydrous solvents for the first step of the reaction.
Multiple Spots on TLC After Reaction Incomplete Hydrolysis: The acetoxy intermediate has not been fully converted to the hydroxyl product.Ensure the basic hydrolysis step is carried out for a sufficient duration and with an adequate concentration of the base. Monitor the disappearance of the intermediate spot on TLC.
Formation of Byproducts: Side reactions may be occurring due to incorrect stoichiometry or reaction conditions.Carefully control the stoichiometry of the reagents, particularly the iodine and silver acetate. Add reagents portion-wise to control the reaction rate and minimize side product formation.
Degradation of Product: this compound, being a phenolic compound, may be susceptible to oxidation.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents. Purify the product promptly after the reaction is complete.
Difficulty in Purifying the Product Poor Separation on Chromatography: The chosen solvent system may not be optimal for separating the product from impurities.Experiment with different solvent systems for chromatography. A gradient elution might be necessary to separate closely related compounds. Consider using a different stationary phase if silica gel is not effective.
Product Streaking on TLC Plate: The product may be acidic and interacting strongly with the silica gel.Add a small amount of a modifying agent, such as acetic acid or triethylamine, to the chromatography eluent to improve the peak shape and separation.

Experimental Protocols

Synthesis of this compound via Acetoxyiodination and Hydrolysis

This protocol is based on the method described by Antunes et al.[1]

Step 1: Acetoxyiodination of Nevirapine

  • Reaction Setup: In a round-bottom flask protected from light, dissolve nevirapine in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Add silver acetate (AgOAc) and iodine (I₂) to the solution. The molar ratio of nevirapine:AgOAc:I₂ should be optimized, but a starting point is typically a slight excess of the iodinating reagents.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the nevirapine starting material.

  • Work-up: Once the reaction is complete, filter the mixture to remove the silver iodide precipitate. Wash the filtrate with a solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-acetoxy nevirapine intermediate.

Step 2: Basic Hydrolysis of 2-Acetoxy Nevirapine

  • Reaction Setup: Dissolve the crude 2-acetoxy nevirapine intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of a base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Conditions: Stir the mixture at room temperature and monitor the hydrolysis by TLC, looking for the disappearance of the acetoxy intermediate and the appearance of the more polar this compound product.

  • Work-up and Purification: Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 7. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude this compound using a suitable method such as column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Acetoxyiodination cluster_step2 Step 2: Basic Hydrolysis & Purification start Nevirapine reaction1 Stir at Room Temperature (Protect from Light) start->reaction1 reagents1 Silver Acetate (AgOAc) Iodine (I₂) reagents1->reaction1 workup1 Filtration Na₂S₂O₃ Wash Brine Wash Drying & Concentration reaction1->workup1 intermediate Crude 2-Acetoxy Nevirapine workup1->intermediate reaction2 Stir at Room Temperature intermediate->reaction2 reagents2 Base (e.g., NaOH) reagents2->reaction2 workup2 Neutralization Extraction Drying & Concentration reaction2->workup2 purification Column Chromatography workup2->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound cause1 Incomplete Reaction low_yield->cause1 cause2 Side Product Formation low_yield->cause2 cause3 Product Degradation low_yield->cause3 cause4 Loss During Purification low_yield->cause4 sol1 Optimize Reaction Time/Temp Monitor via TLC cause1->sol1 sol2 Control Stoichiometry Purify Reagents cause2->sol2 sol3 Inert Atmosphere Prompt Work-up cause3->sol3 sol4 Optimize Chromatography Minimize Transfers cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the solubility of 2-hydroxy nevirapine is limited in publicly available literature. Much of the quantitative data and detailed protocols provided in this guide are based on studies conducted with the parent compound, nevirapine. Due to the structural similarity and the addition of a hydroxyl group, which may slightly increase polarity, the principles and techniques described are expected to be highly relevant for this compound. However, empirical testing is crucial to determine the optimal conditions for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes and immediate troubleshooting steps?

A1: Precipitation of this compound in aqueous buffers is likely due to its low aqueous solubility. Like its parent compound, nevirapine, this compound is a lipophilic molecule.

Immediate Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of your this compound stock solution and the final concentration in your aqueous buffer are accurate. An error in calculation could lead to a supersaturated and unstable solution.

  • pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds. Although nevirapine is a weak base, the impact of pH on this compound's solubility should be experimentally determined. Try adjusting the pH of your buffer slightly (e.g., ± 0.5-1.0 pH unit) to see if it improves solubility.

  • Temperature: Ensure your buffer and solution are at the intended experimental temperature. A decrease in temperature can reduce the solubility of many compounds.

  • Gentle Agitation/Sonication: If precipitation occurs after adding the compound to the buffer, gentle vortexing or sonication can sometimes help to redissolve small amounts of precipitate, especially if the issue is slow dissolution kinetics.

Q2: What is the expected aqueous solubility of this compound?
Q3: How can I systematically improve the solubility of this compound in my experiments?

A3: A systematic approach to improving solubility involves exploring various formulation strategies. Below are some common techniques, starting from the simplest to more complex methods.

Workflow for Solubility Enhancement

G Workflow for Enhancing this compound Solubility A Start: this compound Powder B Prepare Stock in Organic Solvent (e.g., DMSO, Methanol) A->B C Add to Aqueous Buffer B->C D Precipitation Observed? C->D E No: Solution is stable. Proceed with experiment. D->E No F Yes: Proceed to Solubility Enhancement D->F Yes G Method 1: pH Adjustment F->G H Method 2: Co-solvents F->H I Method 3: Cyclodextrins F->I J Method 4: Surfactants F->J K Evaluate Stability and Compatibility with Assay G->K H->K I->K J->K L Optimized Solubilization Achieved K->L Stable & Compatible

Caption: A general workflow for addressing solubility issues with this compound.

Troubleshooting Guides for Specific Solubility Enhancement Techniques

Issue 1: pH adjustment is not sufficiently improving solubility.

Troubleshooting Guide: Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and glycerin.[1]

  • Considerations:

    • Toxicity: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., cell culture).

    • Assay Interference: Verify that the co-solvent does not interfere with your downstream analytical methods.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Dissolve this compound in various co-solvents (e.g., Ethanol, PG, PEG 400) to create high-concentration stock solutions (e.g., 10-50 mg/mL).

  • Titration: Prepare a series of dilutions of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Solubility Determination: Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the undissolved compound. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV.[3]

Data for Nevirapine Solubility with Co-solvents

Co-solventConcentration (% v/v)Nevirapine Solubility (µg/mL)Fold Increase (approx.)
Glycerol 25~2502.5
Propylene Glycol 25~100010
PEG 400 25~400040

Data extrapolated from studies on nevirapine. Actual values for this compound may vary.

Issue 2: My experimental system is sensitive to organic co-solvents.

Troubleshooting Guide: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[4]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Considerations:

    • Binding Affinity: The stability of the inclusion complex depends on the fit between the drug molecule and the cyclodextrin cavity.

    • Concentration Dependence: The increase in solubility is typically linearly dependent on the concentration of the cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for 48-72 hours.

  • Quantification: After equilibration, filter the suspensions and analyze the supernatant for the concentration of dissolved this compound by HPLC-UV.

  • Plotting: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear plot (A_L type) indicates the formation of a 1:1 soluble complex.

Data for Nevirapine Solubility with β-Cyclodextrin Nanosponges

FormulationSolventSaturation Solubility (µg/mL)Fold Increase (approx.)
NevirapineDistilled Water~100-
NVP-SDNS ComplexDistilled Water200 - 4002 - 4
Nevirapine0.1N HCl~150-
NVP-SDNS Complex0.1N HCl300 - 15002 - 10

NVP-SDNS: Nevirapine-Spray Dried Nanosponge. Data from a study on nevirapine.[5]

Issue 3: I need to achieve a very high concentration of this compound in my buffer.

Troubleshooting Guide: Using Surfactants or Solid Dispersions

  • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[6]

    • Common Surfactants: Tween® 80, Sodium Lauryl Sulfate (SLS).[7]

    • Considerations: Surfactants can be toxic to cells and may interfere with certain biological assays.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[8]

    • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

    • Considerations: This is a more advanced formulation technique that requires specialized equipment (e.g., rotary evaporator, spray dryer).

Data for Nevirapine Solubility with Surfactants and Hydrotropes

Solubilizing AgentConcentrationNevirapine Solubility (µg/mL)Fold Increase (approx.)
Tween 80 2% w/v~150015
Sodium Lauryl Sulfate 2% w/v~250025
Citric Acid 40% w/v> 2000> 20
Lactose + Citric Acid (15:25) 40% w/v> 2500> 25

Data extrapolated from studies on nevirapine.[9][10]

Decision Tree for Method Selection

G Decision Tree for Solubility Enhancement Method A Start: Need to improve This compound solubility B Is the experimental system sensitive to organic solvents? A->B C Try Co-solvents (e.g., PEG 400, PG, Ethanol) B->C No D Is a moderate solubility enhancement sufficient? B->D Yes E Try Cyclodextrins (e.g., HP-β-CD) D->E Yes F Is potential cell toxicity a major concern? D->F No I Is a very high concentration needed and advanced formulation is an option? E->I No G Consider Hydrotropes (e.g., Citric Acid) F->G Yes H Try Surfactants (e.g., Tween 80) (Use lowest effective concentration) F->H No G->I No H->I No J Explore Solid Dispersions I->J Yes

Caption: A decision tree to guide the selection of an appropriate solubilization method.

References

Minimizing matrix effects in bioanalysis of 2-hydroxy nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 2-hydroxy nevirapine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] This can significantly impact the reliability of pharmacokinetic and toxicokinetic data. Endogenous components such as phospholipids, salts, and metabolites can all contribute to matrix effects.[2][3][4]

Q2: I am observing significant ion suppression for this compound. What are the most common causes?

A: Ion suppression is the most common manifestation of matrix effects.[3] The primary causes include:

  • Co-elution of endogenous matrix components: Phospholipids from plasma or serum are notorious for causing ion suppression in LC-MS/MS analysis.[4]

  • High concentrations of salts or other formulation excipients: These can alter the droplet drying process in the ion source.

  • Competition for ionization: If a co-eluting compound has a higher ionization efficiency than this compound, it can suppress the analyte's signal.[4]

  • Choice of ionization technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][3][5]

Q3: How can I change my sample preparation method to reduce matrix effects?

A: Optimizing your sample preparation is a critical step in minimizing matrix effects.[3][6] Here are some common techniques:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differential solubility. A well-chosen extraction solvent can effectively remove interfering components.[3][6] For instance, a double LLE approach can be used to first remove hydrophobic interferences with a non-polar solvent, followed by extraction of the analyte with a moderately polar solvent.[3]

  • Solid-Phase Extraction (SPE): SPE offers a more selective way to isolate this compound from the matrix.[3][6] By using a sorbent that specifically retains the analyte, many of the interfering compounds can be washed away.

  • Protein Precipitation (PPT): While a simple and fast method, PPT is less specific and can result in significant matrix effects as it may not effectively remove phospholipids.[1][3] However, specialized PPT plates that retain phospholipids are available.[3]

Q4: Can I minimize matrix effects by adjusting my LC-MS/MS method parameters?

A: Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce matrix effects:

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is highly effective.[6][7] This can be achieved by modifying the mobile phase composition, gradient profile, or using a column with a different selectivity.[6][7]

  • Ionization Source: If using ESI, consider switching to APCI, as it is often less prone to matrix effects, especially for less polar compounds.[1][5]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[3][6] A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate and precise quantification.[3][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor reproducibility of results Significant and variable matrix effects between samples.- Implement a more rigorous sample cleanup method like SPE or LLE.[3][6] - Use a stable isotope-labeled internal standard (SIL-IS).[3][6] - Evaluate different lots of blank matrix to assess the variability of the matrix effect.[8]
Low signal intensity for this compound Ion suppression due to co-eluting matrix components.- Optimize chromatographic conditions to separate the analyte from the suppression zone.[7] - Switch from ESI to APCI as the ionization source.[1][5] - Enhance sample cleanup to remove interfering compounds.[3][4][6]
Inconsistent peak shapes Matrix components interfering with the chromatography.- Improve sample preparation to remove interfering substances. - Adjust the mobile phase composition or gradient to improve peak shape.
High background noise Inefficient sample cleanup or a contaminated LC-MS/MS system.- Perform a thorough cleaning of the ion source and mass spectrometer inlet. - Use a more effective sample preparation technique to remove a broader range of interferences.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., this compound-d3).

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortexing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma using the LLE protocol and then spike the dried residue with the this compound standard before reconstitution.

    • Set C (Pre-Extraction Spike): Spike blank plasma with the this compound standard before performing the LLE protocol.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • A matrix factor close to 100% indicates minimal matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement. The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[8]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Factor (%)Recovery (%)
Protein Precipitation65 ± 892 ± 5
Liquid-Liquid Extraction92 ± 485 ± 6
Solid-Phase Extraction98 ± 395 ± 4

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for the bioanalysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results? check_me Evaluate Matrix Effect start->check_me Yes me_present Matrix Effect Present? check_me->me_present optimize_sp Optimize Sample Preparation (LLE, SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Accurate Results revalidate->end no_me->end

Caption: Decision tree for troubleshooting matrix effects.

References

How to reduce background noise in 2-hydroxy nevirapine enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in 2-hydroxy nevirapine enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic basis for the formation of this compound?

A1: this compound is a primary oxidative metabolite of nevirapine. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4, with minor contributions from other CYP isoforms.[1][2][3] Therefore, in vitro assays to measure the formation of this compound typically involve incubating nevirapine with a source of CYP3A4, such as human liver microsomes or recombinant CYP3A4 enzymes.[4][5]

Q2: What are the common assay formats used to measure this compound formation?

A2: Due to the specific nature of the metabolite, the most direct and common method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3][6][7] However, for higher throughput screening, indirect assays that measure CYP3A4 activity are often employed. These can be fluorescence-based or luminescence-based assays that use a pro-fluorescent or pro-luminescent substrate that is a known target of CYP3A4.[8][9] A decrease in the signal from the model substrate in the presence of nevirapine can indicate its metabolism by the enzyme.

Q3: What are the primary sources of high background noise in these assays?

A3: High background noise can obscure the true enzymatic signal, leading to a poor signal-to-noise ratio.[10] Common sources include:

  • Autofluorescence/Autoluminescence: The test compound (nevirapine), its metabolites, or components of the assay buffer and media can inherently fluoresce or luminesce at the detection wavelengths.[11]

  • Reagent Contamination: Buffers, solvents, or enzyme preparations may be contaminated with fluorescent or luminescent impurities.[10]

  • Non-specific Binding: Assay components may bind non-specifically to the microplate wells.[1]

  • Substrate Instability: The probe substrate may degrade spontaneously, leading to a signal in the absence of enzymatic activity.[10]

  • High Reagent Concentration: Excessively high concentrations of the enzyme or substrate can lead to increased background.[12]

  • Inappropriate Microplate Selection: Using clear plates for fluorescence or luminescence assays can lead to crosstalk and high background.[13]

Q4: Can nevirapine itself interfere with fluorescence-based assays?

A4: Yes, nevirapine has been shown to have an excitation wavelength of 290 nm and an emission wavelength of 359 nm.[14] If these wavelengths overlap with those of the fluorescent probe used in your assay, the intrinsic fluorescence of nevirapine can contribute to high background. It is crucial to select a fluorescent probe with excitation and emission spectra that are distinct from nevirapine and its metabolites.

Troubleshooting Guides

High background noise is a common challenge in enzymatic assays. The following troubleshooting guides provide a systematic approach to identifying and mitigating the sources of this noise.

Guide 1: Troubleshooting High Background in Fluorescence-Based CYP3A4 Assays

This guide focuses on assays that use a fluorogenic probe to measure CYP3A4 activity in the presence of nevirapine.

Symptom Possible Cause Recommended Solution
High signal in "no-enzyme" control wells 1. Substrate Instability: The fluorescent probe is spontaneously degrading. 2. Reagent Contamination: Buffers or water are contaminated with a fluorescent substance. 3. Compound Autofluorescence: Nevirapine or another test compound is fluorescent at the assay wavelengths.1. Prepare fresh substrate solution before each experiment. 2. Use high-purity, nuclease-free water and filter all buffers. 3. Run a "compound-only" control to measure its intrinsic fluorescence and subtract this value from all wells. Select a probe with different excitation/emission wavelengths if necessary.
High signal in all wells, including controls 1. Incorrect Plate Type: Using clear or black plates not optimized for fluorescence. 2. High Substrate Concentration: Excess substrate leads to high background fluorescence. 3. Light Leakage: The plate reader is not properly sealed.1. Use black, opaque-walled microplates to minimize crosstalk and background fluorescence. 2. Perform a substrate titration to determine the optimal concentration that provides a good signal-to-noise ratio.[12] 3. Ensure the plate reader is in a dark environment and that the plate is properly seated.
Inconsistent background across the plate 1. Inadequate Washing: Residual unbound reagents remain in the wells. 2. Pipetting Errors: Inconsistent volumes of reagents were added. 3. Bubbles in Wells: Bubbles can scatter light and lead to erroneous readings.[13]1. Optimize the washing protocol: increase the number of washes, the volume of wash buffer, and include a soak time.[1] 2. Use calibrated pipettes and consider using a multichannel pipette for better consistency. 3. Visually inspect the plate for bubbles before reading and centrifuge the plate briefly if necessary.
Guide 2: Troubleshooting High Background in Luminescence-Based CYP3A4 Assays (e.g., P450-Glo™)

Luminescence assays generally have a better signal-to-noise ratio than fluorescence assays, but high background can still occur.[9]

Symptom Possible Cause Recommended Solution
High signal in "no-enzyme" control wells 1. Substrate Instability: The luminogenic substrate is degrading non-enzymatically. 2. Reagent Contamination: Contamination of reagents with ATP or other luminescent molecules.[15] 3. Light Exposure: The luminescent reagent is sensitive to light.1. Prepare the substrate fresh and protect it from light. 2. Use high-purity reagents and dedicated labware for luminescence assays to avoid cross-contamination.[15] 3. Keep the detection reagent in the dark until use.
High signal in all wells 1. Incorrect Plate Type: Using clear or black plates is not ideal for luminescence. 2. Plate Autoluminescence: The microplate itself is emitting light. 3. High Reagent Concentrations: Too much enzyme or substrate can lead to a high background signal.1. Use solid white, opaque-walled microplates to maximize the luminescent signal and prevent crosstalk.[13] 2. Dark-adapt the plate by incubating it in the dark for 10-15 minutes before reading.[15] 3. Titrate the enzyme and substrate to find the optimal concentrations.
Signal drift or inconsistent readings 1. Temperature Fluctuations: Luminescent reactions are often temperature-sensitive.[13] 2. Incomplete Reagent Mixing: Poor mixing can lead to variable reaction rates.[13]1. Equilibrate the plate to the reader's temperature before starting the measurement. 2. Ensure thorough mixing of reagents in the wells, but avoid introducing bubbles.

Experimental Protocols

Protocol 1: Direct Quantification of this compound Formation using Recombinant CYP3A4 and LC-UV-MS

This protocol is adapted from a study that quantified nevirapine metabolites and is suitable for directly measuring the formation of this compound.[4][16]

1. Reagents and Materials:

  • Recombinant human CYP3A4 enzyme (e.g., Supersomes™)

  • Nevirapine (NVP)

  • This compound standard

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • 3 mM MgCl₂

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (e.g., 4-hydroxy-midazolam)

  • LC-MS/MS system with a C18 column

2. Assay Procedure:

  • Prepare a master mix containing the potassium phosphate buffer, MgCl₂, and recombinant CYP3A4 enzyme on ice.

  • Add nevirapine (e.g., at a final concentration of 50 µM) to the master mix.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-UV-MS Analysis:

  • Inject the sample onto a C18 column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor the formation of this compound using its specific mass transition and UV absorbance at 280 nm.[4][16]

  • Quantify the amount of this compound formed by comparing its peak area to that of a standard curve prepared with the this compound standard.

Protocol 2: High-Throughput Luminescence-Based CYP3A4 Assay (Adapted from P450-Glo™ Protocol)

This protocol provides a high-throughput method to assess the effect of nevirapine on CYP3A4 activity using a luminogenic substrate.[9][17][18]

1. Reagents and Materials:

  • P450-Glo™ CYP3A4 Assay Kit (containing luminogenic substrate like Luciferin-IPA, Luciferin Detection Reagent, and buffer)

  • Recombinant human CYP3A4 enzyme

  • Nevirapine

  • NADPH regenerating system

  • White, opaque-walled 96-well or 384-well plates

  • Luminometer

2. Assay Procedure:

  • Prepare the CYP3A4 enzyme solution in the appropriate buffer.

  • In the wells of the white microplate, add the test compound (nevirapine at various concentrations) or vehicle control.

  • Add the CYP3A4 enzyme solution to all wells except the "no-enzyme" control wells.

  • Add the luminogenic substrate (e.g., Luciferin-IPA at a final concentration of 3µM) to all wells.[17]

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.[17]

  • Equilibrate the plate to room temperature.

  • Add the Luciferin Detection Reagent to all wells to stop the enzymatic reaction and initiate the luminescent signal.

  • Incubate for 20 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the average background luminescence (from "no-enzyme" control wells) from all other readings.

  • Calculate the percentage of CYP3A4 activity remaining at each nevirapine concentration relative to the vehicle control.

  • Plot the percentage of activity against the nevirapine concentration to determine the IC₅₀ value.

Data Presentation

Table 1: Impact of Assay Plate Choice on Background Signal
Plate TypeAssay TypeRelative Background SignalSignal-to-Noise Ratio
Clear PolystyreneFluorescenceHighLow
Black, OpaqueFluorescenceLow High
White, OpaqueFluorescenceMediumMedium
Clear PolystyreneLuminescenceHigh (crosstalk)Low
Black, OpaqueLuminescenceLowMedium
White, OpaqueLuminescenceLow High
Illustrative data to demonstrate the importance of plate selection.[13]
Table 2: Effect of Washing Steps on Background Reduction in an ELISA-type Assay
Number of WashesWash BufferRelative Background
1PBS100%
3PBS45%
5PBS20%
3PBS + 0.05% Tween-2015%
5PBS + 0.05% Tween-2010%
Illustrative data showing the impact of the number of washes and the addition of a detergent.[1]

Visualizations

Troubleshooting_Workflow start High Background Detected controls Analyze Controls (No-Enzyme, No-Substrate) start->controls no_enzyme_high High Signal in No-Enzyme Control? controls->no_enzyme_high substrate_issue Investigate Substrate/Reagent - Spontaneous degradation? - Contamination? - Autofluorescence? no_enzyme_high->substrate_issue Yes no_substrate_high High Signal in No-Substrate Control? no_enzyme_high->no_substrate_high No optimize_assay Optimize Assay Conditions substrate_issue->optimize_assay enzyme_issue Investigate Enzyme Preparation - Contaminants? - Titrate enzyme concentration no_substrate_high->enzyme_issue Yes no_substrate_high->optimize_assay No enzyme_issue->optimize_assay optimize_reagents Optimize Reagent Concentrations - Titrate Substrate - Titrate Enzyme optimize_assay->optimize_reagents optimize_washing Optimize Washing/Blocking - Increase washes - Add detergent optimize_assay->optimize_washing optimize_plate Check Microplate - Use opaque white (lumi) or black (fluoro) plates optimize_assay->optimize_plate end Reduced Background & Improved S/N Ratio optimize_reagents->end optimize_washing->end optimize_plate->end

Caption: A logical workflow for troubleshooting high background noise.

Nevirapine_Metabolism nevirapine Nevirapine cyp3a4 CYP3A4 nevirapine->cyp3a4 hydroxy_nevirapine This compound cyp3a4->hydroxy_nevirapine reactive_metabolite Reactive Quinone Imine hydroxy_nevirapine->reactive_metabolite Further Oxidation

Caption: Simplified metabolic pathway of Nevirapine to this compound.

References

Technical Support Center: Purification of Synthetic 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic 2-hydroxy nevirapine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of nevirapine and its hydroxylated metabolites like this compound, several impurities can arise. These can include starting materials, reagents, by-products from side reactions, and degradation products. Common impurities may include unreacted nevirapine, other hydroxylated isomers (e.g., 3-hydroxy nevirapine), and products of over-oxidation or incomplete reactions. One identified degradation product of nevirapine under acidic conditions is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid[1].

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for assessing the purity of this compound.[2][3] Reversed-phase columns, such as C8 or C18, are typically used. Method development may be required to achieve optimal separation from closely related impurities.[3][4]

Q3: What is the general solubility profile of this compound and how does it impact purification?

A3: Like nevirapine, this compound is a weakly basic compound. Its solubility is pH-dependent, with higher solubility in acidic conditions.[4] This property is crucial for purification strategies like crystallization and chromatography, as manipulating the pH can significantly affect recovery and purity. For instance, dissolution in an acidic mobile phase and subsequent analysis by reversed-phase HPLC is a common approach.

Q4: Can I use crystallization for the purification of this compound?

A4: Yes, crystallization can be a viable method for the purification of this compound. The choice of solvent is critical and will influence crystal habit, yield, and purity.[4][5] A screening of different solvents with varying polarities is recommended to find the optimal conditions.[4] The solubility of nevirapine and its analogs is generally low in water and higher in organic solvents.

Q5: What are the key parameters to consider when developing a preparative HPLC method for this compound purification?

A5: Key parameters for developing a preparative HPLC method include:

  • Column Chemistry: C8 or C18 stationary phases are commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[2][3] The pH of the aqueous phase should be optimized for solubility and selectivity.

  • Loading Conditions: The amount of crude sample loaded onto the column will impact resolution. Overloading can lead to peak broadening and co-elution of impurities.

  • Gradient Profile: A well-designed gradient can effectively separate the target compound from impurities.

  • Fraction Collection: The strategy for collecting fractions will determine the purity and yield of the final product.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield - Suboptimal solvent choice leading to high solubility of this compound. - Insufficient cooling or rapid cooling rate. - Incorrect pH.- Screen a variety of solvents with different polarities to find one where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4] - Optimize the cooling profile; a slower cooling rate often promotes better crystal growth and higher recovery. - Adjust the pH of the solution to decrease the solubility of the weakly basic this compound (e.g., by neutralizing an acidic solution).
Poor Purity - Co-crystallization of impurities. - Inefficient removal of mother liquor.- Perform a re-crystallization step. - Choose a solvent system that maximizes the solubility difference between this compound and the main impurities. - Ensure thorough washing of the crystals with a cold, appropriate solvent in which the product is sparingly soluble.
Oiling Out / No Crystallization - Solution is too supersaturated. - Presence of impurities inhibiting crystal nucleation.- Use a more dilute solution. - Try adding seed crystals to induce crystallization. - Consider using an anti-solvent addition method to induce precipitation.
Preparative HPLC Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution / Peak Tailing - Inappropriate mobile phase composition or pH. - Column overloading. - Column degradation.- Optimize the mobile phase. Adjust the organic solvent percentage, buffer concentration, and pH to improve peak shape and separation.[6] - Reduce the sample load per injection.[7] - Use a guard column or replace the preparative column if it's old or has been used extensively.
Low Recovery - Irreversible adsorption of the compound onto the column. - Inefficient fraction collection. - Degradation of the compound on the column.- Modify the mobile phase; for example, by adding a small amount of a stronger solvent or adjusting the pH. - Optimize the fraction collection parameters (e.g., peak threshold, window) to ensure the entire peak is collected.[8] - If the compound is unstable, consider using a faster flow rate or a shorter column.
Clogged Column / High Backpressure - Particulate matter in the sample or mobile phase. - Precipitation of the sample on the column.- Filter the sample and mobile phases through a 0.45 µm filter before use. - Ensure the sample is fully dissolved in the mobile phase before injection. If solubility is an issue, the sample can be dissolved in a stronger solvent and then injected.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical HPLC

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 0.1 mg/mL.

Protocol 2: General Guideline for Preparative HPLC Purification

This protocol provides a starting point for scaling up an analytical method.

  • Method Development: Develop and optimize an analytical HPLC method first to achieve good separation of this compound from its impurities.

  • Scale-Up Calculation:

    • Flow Rate: Scale the flow rate based on the cross-sectional area of the preparative column relative to the analytical column.

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Sample Load: Determine the maximum sample load on the analytical column without significant loss of resolution. Scale this up proportionally for the preparative column.

  • Instrumentation: Preparative HPLC system with a fraction collector, and a preparative C18 column.

  • Mobile Phase: Prepare a larger volume of the optimized mobile phase from the analytical method.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a compatible solvent at the highest possible concentration without causing precipitation.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample.

    • Run the scaled-up gradient program.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent (e.g., by rotary evaporation) to obtain the purified this compound.

Data Presentation

Table 1: HPLC Retention Times of Nevirapine and Related Impurities

CompoundRetention Time (min)
Impurity B3.4
Nevirapine 5.5
Impurity A7.8

Data adapted from a representative HPLC method for nevirapine and its impurities.[8] Note: Retention times are method-dependent and will vary.

Table 2: Solubility of Nevirapine in Different Solvents

Solvent SystemPolarity IndexSolubility (mg/mL) at 60°C
Water9.00.15
Ethanol5.21.2
Tetrahydrofuran (THF)4.28.5
Ethyl Acetate4.32.1
Water:Ethanol (1:1)7.10.8

This table provides solubility data for the parent compound, nevirapine, which can serve as a starting point for estimating the solubility behavior of its hydroxylated metabolite. Data adapted from solid-state characterization studies of nevirapine.[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Synthetic This compound HPLC_Analysis Analytical HPLC Purity Check Crude->HPLC_Analysis Initial Assessment Crystallization Crystallization HPLC_Analysis->Crystallization Purity > 90% Prep_HPLC Preparative HPLC HPLC_Analysis->Prep_HPLC Complex Mixture Final_Analysis Final Purity Confirmation (HPLC) Crystallization->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Meets Specification

Caption: A typical workflow for the purification of synthetic this compound.

HPLC_Troubleshooting Problem {Problem | Poor Resolution} Cause1 Possible Causes Column Overloading Inappropriate Mobile Phase Column Degradation Problem->Cause1 Solution1 Solutions Reduce Sample Load Optimize Mobile Phase (pH, %B) Replace Column Cause1->Solution1

References

Technical Support Center: Quantification of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-hydroxy nevirapine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical measurement of this key nevirapine metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex matrices like plasma or hair.[1]

Q2: Why is the simultaneous quantification of nevirapine and its metabolites, like this compound, important?

A2: Simultaneously quantifying nevirapine and its metabolites provides a more comprehensive pharmacokinetic profile and can offer insights into drug metabolism, patient adherence to treatment, and potential drug-drug interactions.[1] The metabolic ratio of the parent drug to its metabolites can vary significantly between individuals, making this comprehensive analysis crucial for accurate assessment.[1]

Q3: What are the key challenges in developing a robust quantification method for this compound?

A3: Key challenges include achieving adequate separation from other nevirapine metabolites, particularly 3-hydroxy nevirapine, managing matrix effects from biological samples, ensuring good recovery during sample extraction, and preventing degradation of the analyte during sample processing and storage.[2][4][5][6]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution of Metabolites

Question: My chromatogram shows poor separation between this compound and 3-hydroxy nevirapine. How can I improve the resolution?

Answer: Co-elution of this compound and 3-hydroxy nevirapine is a common issue due to their structural similarity.[2][4] Here are several steps to troubleshoot and improve resolution:

  • Optimize Mobile Phase Composition: The proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is critical. Decreasing the percentage of the organic solvent can increase retention times and improve the separation between these isomers.[2][4] For example, reducing acetonitrile from 40% to 20% in an ammonium acetate buffer has been shown to resolve the co-elution issue.[4]

  • Adjust pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Experimenting with a pH range of 3.8 – 4.1 has been found to provide good peak shape and resolution.[4]

  • Select an Appropriate HPLC Column: A C8 or C18 column is commonly used.[2][3] If resolution is still an issue, consider a column with a different particle size or a different stationary phase chemistry.

  • Modify the Gradient Program: If using a gradient elution, adjusting the gradient slope can help to better separate closely eluting peaks. A shallower gradient around the elution time of the metabolites can increase their separation.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting start Start: Poor Resolution of 2-OH & 3-OH Nevirapine step1 Decrease Organic Solvent (e.g., Acetonitrile) in Mobile Phase start->step1 step2 Adjust Mobile Phase pH (e.g., 3.8-4.1) step1->step2 If resolution is still poor end Resolution Improved step1->end Resolution Acceptable step3 Evaluate HPLC Column (e.g., C8 vs C18) step2->step3 If resolution is still poor step2->end Resolution Acceptable step4 Modify Gradient Program (Shallower Gradient) step3->step4 If resolution is still poor step3->end Resolution Acceptable step4->end Resolution Acceptable no_improvement Resolution Still Unacceptable step4->no_improvement If resolution is still poor

A troubleshooting workflow for addressing poor chromatographic resolution.

Issue 2: Low or Inconsistent Analyte Recovery

Question: I am experiencing low and variable recovery for this compound during sample preparation. What could be the cause and how can I improve it?

Answer: Low and inconsistent recovery is often related to the sample extraction method. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques.

  • Optimize LLE Solvent System: The choice of organic solvent for LLE is crucial. While solvents like ethyl acetate, diethyl ether, and dichloromethane might yield poor recovery for nevirapine metabolites, a mixture of solvents can be more effective.[4] For instance, a solution of ethyl acetate and hexane has been shown to significantly improve recovery.[4]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and more consistent recoveries compared to LLE.[5] Ensure the SPE cartridge is appropriate for the analyte's polarity and that the wash and elution steps are optimized.

  • Protein Precipitation: For plasma samples, protein binding can reduce recovery. A protein precipitation step before extraction is often necessary to release the analyte.[5]

Extraction MethodSolvent/CartridgeThis compound RecoveryReference
Liquid-Liquid ExtractionEthyl acetate and Hexane mixture~66%[4]
Solid-Phase ExtractionOasis PRiME HLB~80%[5]
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis

Question: My LC-MS/MS results for this compound show significant signal suppression/enhancement. How can I identify and mitigate matrix effects?

Answer: Matrix effects are a common challenge in LC-MS/MS and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[1][6]

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., 2-OH NVP-d3).[1][7] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

  • Improve Sample Cleanup: A more rigorous sample cleanup procedure, such as using SPE, can remove many of the interfering matrix components.[5][8]

  • Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering components, thereby minimizing matrix effects.[8] However, ensure the diluted concentration is still above the lower limit of quantitation (LLOQ).

  • Chromatographic Separation: Modifying the chromatographic method to separate the analyte from the majority of the matrix components can also be effective.

Logical Flow for Managing Matrix Effects

Matrix_Effects_Management start Start: Suspected Matrix Effects (Signal Suppression/Enhancement) step1 Implement Stable Isotope-Labeled Internal Standard (SIL-IS) start->step1 step2 Improve Sample Cleanup (e.g., SPE) step1->step2 If effects persist end Matrix Effects Mitigated step1->end Effects Compensated step3 Dilute Sample Extract step2->step3 If effects persist step2->end Effects Mitigated step4 Optimize Chromatographic Separation step3->step4 If effects persist step3->end Effects Mitigated step4->end Effects Mitigated

A logical workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Experimental Protocols

HPLC-UV Method for Simultaneous Determination of Nevirapine and its Metabolites

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.[2][4]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8 or equivalent C18 column.

    • Mobile Phase: 2mM Ammonium acetate buffer:Acetonitrile (80:20, v/v). The pH of the buffer should be adjusted to ~4.0 with acetic acid.[2][4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[2][4]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of nevirapine, this compound, 3-hydroxy nevirapine, and an internal standard (e.g., carbamazepine) in methanol.[2]

    • Calibration Standards and Quality Controls (QCs): Prepare working solutions by diluting the stock solutions in methanol. Spike these into blank human plasma to create calibration standards and QCs at various concentrations.[2]

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample (standard, QC, or unknown), add the internal standard.

    • Add 4 mL of a mixture of ethyl acetate and hexane.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for this compound quantification.

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Linearity (r²)> 0.99> 0.99[1][2]
Lower Limit of Quantification (LLOQ)0.05 µg/mL (in plasma)6 pg/mg (in hair)[1][2]
AccuracyWithin ±15% of nominal value85-115% of nominal value[1][9]
Precision (CV%)< 15%< 15%[1][9]
Recovery~66%85-115%[1][4]

Disclaimer: The information provided in this technical support center is for guidance purposes only. All analytical methods should be fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application.

References

Linearity issues with 2-hydroxy nevirapine calibration curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with 2-hydroxy nevirapine calibration curves in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves for this compound?

Non-linearity in calibration curves for this compound, a major metabolite of nevirapine, can stem from several factors common in LC-MS/MS bioanalytical assays. These include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. This is a primary cause of non-linearity at the upper end of the calibration range. For instance, with API4000 instruments, a response level of approximately 1E+6 counts per second (cps) has been identified as a critical point where non-linearity may begin.[1][2]

  • Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, causing either ion suppression or enhancement.[3][4][5] This can lead to a non-proportional response as the concentration changes. Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6][7]

  • Ionization Saturation: The electrospray ionization (ESI) source itself can become saturated at high analyte concentrations, limiting the number of ions that can be generated and thus causing a non-linear response.[2]

  • Analyte-Specific Properties: The physicochemical properties of this compound, such as its solubility and potential for adsorption to surfaces, could contribute to non-linearity.[]

  • Internal Standard (IS) Issues: An inappropriate internal standard that does not track the analyte's behavior during sample preparation and analysis can lead to poor normalization and a non-linear curve. A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and other variations.[1][9]

  • Metabolite-Parent Drug Conversion: Although less common during analysis, any in-source conversion of nevirapine to this compound could theoretically affect the response.

Q2: My calibration curve for this compound is non-linear. What are the immediate troubleshooting steps?

If you observe a non-linear calibration curve, consider the following steps:

  • Review the Concentration Range: Ensure your calibration range is appropriate for your samples. If some points are outside the linear range, they may need to be excluded or the sample diluted.[1]

  • Evaluate the Type of Non-Linearity: Determine if the curve is flattening at the high end (suggesting detector or ionization saturation) or showing erratic behavior at the low end (suggesting issues with sensitivity or matrix effects).

  • Check the Internal Standard Response: A consistent internal standard response across the calibration curve is crucial. Significant variations may indicate problems with sample preparation or matrix effects.

  • Dilute High-Concentration Samples: If saturation is suspected, dilute your high-concentration standards and quality control (QC) samples and re-run the analysis.[1]

  • Assess for Matrix Effects: Prepare a set of QCs in the biological matrix and in a clean solvent. A significant difference in the response may indicate matrix effects.[4][5]

Q3: How can I proactively prevent linearity issues with my this compound assay?

  • Optimize Sample Preparation: Employ a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[3][7]

  • Select an Appropriate Internal Standard: Whenever possible, use a stable isotope-labeled internal standard for this compound (e.g., 2-OH NVP-d3).[6] This will best compensate for variability in extraction and matrix effects.

  • Optimize Chromatographic Conditions: Develop a chromatographic method that provides good separation of this compound from other nevirapine metabolites and endogenous matrix components.[10]

  • Define an Appropriate Calibration Range: During method development, carefully define the linear dynamic range of the assay.[1][9]

  • Use a Different Ionization Source: If matrix effects are persistent with ESI, consider switching to APCI, which can be less susceptible to such interferences.[6][7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving linearity issues with this compound calibration curves.

Problem: Calibration curve is consistently non-linear, flattening at high concentrations.
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation 1. Review the raw signal intensity for your highest calibrator. If it exceeds the detector's linear range (e.g., >1E+6 cps), saturation is likely.[1][2]2. Reduce the sample injection volume.3. Dilute the highest concentration standards.4. If available, use a less abundant precursor or product ion for quantification at the high end of the curve.A linear relationship should be restored at the upper end of the calibration range.
Ionization Saturation 1. Dilute the sample before injection.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) to improve ionization efficiency.The response should become more proportional to the concentration.
Problem: Poor correlation coefficient (r² < 0.99) and erratic data points across the curve.
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Evaluate the internal standard response across all calibrators. Inconsistent IS response can indicate variable matrix effects.[4]2. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.3. Improve sample cleanup by optimizing your SPE or LLE protocol.[3]4. Modify chromatographic conditions to separate this compound from the interfering matrix components.A more consistent and linear response across the calibration range. The r² value should improve.
Inadequate Internal Standard 1. If not already in use, switch to a stable isotope-labeled internal standard for this compound.[6][9]2. If a SIL-IS is not available, select an analogue internal standard with very similar chemical properties and chromatographic retention time to this compound.The internal standard will better mimic the behavior of the analyte, leading to improved normalization and linearity.
Sample Preparation Inconsistency 1. Review your entire sample preparation workflow for potential sources of variability (e.g., pipetting errors, inconsistent vortexing or centrifugation).2. Ensure complete evaporation and reconstitution of samples.Reduced variability in the data and a more linear calibration curve.

Data and Protocols

Table 1: Published Linearity Data for Nevirapine and its Metabolites
AnalyteMethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
This compoundHPLC-UVHuman Plasma0.05 - 2.5 µg/mL> 0.99[11]
3-Hydroxy NevirapineHPLC-UVHuman Plasma0.05 - 2.5 µg/mL> 0.99[11]
NevirapineHPLC-UVHuman Plasma0.5 - 10 µg/mL> 0.99[11]
NevirapineHPLC-UVHuman Plasma500 - 15,000 ng/mL> 0.995[12]
NevirapineGC-MSPlasma0.01 - 15 µg/mL> 0.999[13]
Experimental Protocol: Example HPLC-UV Method for this compound

This protocol is a synthesized example based on published methods.[10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add the internal standard (e.g., carbamazepine).

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C8 reverse-phase column (e.g., Zorbax SB-C8).

  • Mobile Phase: 80:20 (v/v) mixture of 2mM ammonium acetate (pH 4.0) and acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 280 nm.[11]

  • Retention Time: Approximately 5.87 minutes for this compound.[11]

Visualizations

Nevirapine_Metabolism Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Oxidation CYP2B6 CYP2B6 Nevirapine->CYP2B6 Oxidation Metabolite_2OH This compound UGT UGT Enzymes Metabolite_2OH->UGT Metabolite_3OH 3-Hydroxy Nevirapine Metabolite_3OH->UGT Glucuronide_Conj Glucuronide Conjugates Excretion Urinary Excretion Glucuronide_Conj->Excretion CYP3A4->Metabolite_2OH CYP2B6->Metabolite_3OH UGT->Glucuronide_Conj

Caption: Metabolic pathway of Nevirapine.

Troubleshooting_Workflow Start Non-Linear Calibration Curve Observed Check_Curve_Shape Examine Curve Shape Start->Check_Curve_Shape High_End_Flattening Flattening at High Concentrations? Check_Curve_Shape->High_End_Flattening Yes Erratic_Data Erratic Data / Poor r²? Check_Curve_Shape->Erratic_Data No Check_Saturation Check for Detector/Ion Source Saturation High_End_Flattening->Check_Saturation Check_Matrix_Effects Investigate Matrix Effects Erratic_Data->Check_Matrix_Effects Dilute_Samples Dilute High Concentration Samples Check_Saturation->Dilute_Samples Resolved Linearity Restored Dilute_Samples->Resolved Check_IS Review Internal Standard Performance Check_Matrix_Effects->Check_IS Improve_Cleanup Improve Sample Cleanup Check_IS->Improve_Cleanup Improve_Cleanup->Resolved

Caption: Troubleshooting workflow for non-linear curves.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction for 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of 2-hydroxy nevirapine.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic solvents for extracting this compound?

A1: Based on methodologies for nevirapine and its metabolites, moderately polar organic solvents are effective. A combination of diethyl ether and hexane has been successfully used for the liquid-liquid extraction of nevirapine and its metabolites, including this compound.[1] Dichloromethane has also been reported for the extraction of nevirapine from plasma and serum samples.[2][3] The choice of solvent will depend on the sample matrix and the desired purity of the extract.

Q2: How does pH affect the extraction efficiency of this compound?

Q3: What is a typical phase ratio of organic to aqueous phase for the extraction?

A3: A common starting point for the phase ratio (organic:aqueous) is 2:1 or 3:1. For example, a published method for nevirapine and its metabolites uses 5 mL of an organic solvent mixture (4 mL diethyl ether and 1 mL hexane) to extract from 1 mL of plasma.[1] The optimal ratio should be determined empirically to maximize recovery while minimizing solvent usage and potential emulsion formation.

Q4: I am observing low recovery of this compound. What are the possible causes and solutions?

A4: Low recovery can stem from several factors:

  • Suboptimal pH: If the pH of the aqueous phase is too high, the phenolic hydroxyl group of this compound can deprotonate, making the molecule more water-soluble and reducing its partitioning into the organic phase. Solution: Adjust the sample pH to a slightly acidic or neutral range (e.g., pH 4-7) before extraction.

  • Inappropriate Solvent: The polarity of the extraction solvent may not be optimal. Solution: Screen a panel of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best recovery.

  • Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning between the two phases. Solution: Ensure vigorous mixing for a sufficient amount of time (e.g., 1-5 minutes) to facilitate mass transfer.

  • Emulsion Formation: The formation of an emulsion at the interface of the two phases can trap the analyte and lead to poor recovery. Solution: See the troubleshooting guide below for managing emulsions.

Q5: How can I quantify the concentration of this compound after extraction?

A5: High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC/MS/MS) are common analytical techniques for the quantification of nevirapine and its metabolites.[1][7][8] LC/MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of metabolites in biological matrices.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of proteins or lipids in the sample.- Vigorous shaking or vortexing.- Inappropriate solvent choice.- Centrifuge the sample at a higher speed for a longer duration.- Add a small amount of a salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength.- Filter the mixture through a glass wool plug.- Consider a different, less miscible organic solvent.
Poor Phase Separation - Similar densities of the aqueous and organic phases.- Presence of surfactants or detergents.- If using a chlorinated solvent (denser than water), ensure complete separation at the bottom. For less dense solvents like diethyl ether, ensure it forms a distinct upper layer.- Add a small amount of a different solvent to alter the density of the organic phase.- Allow the mixture to stand for a longer period.
Analyte Instability - this compound may be susceptible to degradation under certain conditions (e.g., extreme pH, light exposure).- Perform the extraction process quickly and at a controlled temperature (e.g., on ice).- Protect samples from light.- Ensure the pH of the solution is not harsh.
Contamination of Extract - Co-extraction of interfering substances from the sample matrix.- Include a back-extraction step: After the initial extraction, wash the organic phase with a fresh aqueous buffer at a pH where the analyte remains in the organic phase, but some impurities partition back into the aqueous phase.- Consider using a more selective solvent system.

Quantitative Data Summary

The following tables summarize key parameters for the liquid-liquid extraction of this compound based on published methods for the parent drug and its metabolites, as well as general principles of LLE.

Table 1: Solvent Selection and Recovery

Organic Solvent/MixturePolarityExpected Recovery for this compoundReference(s)
Diethyl Ether:Hexane (4:1 v/v)Low to MediumGood[1]
DichloromethaneMediumGood[2][3]
Ethyl AcetateMediumPotentially Good (Good general solvent for moderately polar compounds)[10]
Methyl tert-Butyl Ether (MTBE)Low to MediumPotentially Good (Alternative to diethyl ether)General LLE knowledge

Note: Specific recovery percentages for this compound are not detailed in the provided search results. The expected recovery is inferred from the successful use of these solvents for nevirapine and its metabolites.

Table 2: Effect of pH on Extraction Efficiency (Theoretical)

pH of Aqueous PhaseState of this compoundExpected Partitioning into Organic Phase
< 2Potentially protonated (depending on other functional groups)Moderate to High
4 - 7Predominantly neutralHigh
> 9Deprotonated (phenolate form)Low

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction using Diethyl Ether and Hexane

This protocol is adapted from a method used for the analysis of nevirapine and its metabolites in plasma.[1]

  • Sample Preparation: To 1.0 mL of plasma sample in a glass centrifuge tube, add an appropriate internal standard.

  • pH Adjustment (Optional but Recommended): Add 100 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and briefly vortex.

  • Addition of Organic Solvent: Add 5.0 mL of the extraction solvent mixture (4.0 mL diethyl ether and 1.0 mL hexane).

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the mobile phase used for HPLC or LC/MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the analytical instrument.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start with Plasma/Serum Sample add_is Add Internal Standard start->add_is adjust_ph Adjust pH (e.g., pH 7) add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Diethyl Ether:Hexane) adjust_ph->add_solvent vortex Vortex/Mix Vigorously add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC/LC-MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Nevirapine_Metabolism cluster_phase2 Phase II Metabolism NVP Nevirapine M2OH This compound NVP->M2OH CYP3A M3OH 3-Hydroxy Nevirapine NVP->M3OH CYP2B6 M8OH 8-Hydroxy Nevirapine NVP->M8OH M12OH 1this compound NVP->M12OH Glucuronides Glucuronide Conjugates M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M12OH->Glucuronides

Caption: Simplified Metabolic Pathway of Nevirapine.

References

Technical Support Center: Chromatographic Resolution of Nevirapine and its Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of nevirapine and its hydroxy metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution in their experiments.

Troubleshooting Guide

Poor resolution, peak tailing, and shifting retention times are common issues encountered during the chromatographic separation of nevirapine and its metabolites. The following guide provides potential causes and solutions to these challenges.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between Nevirapine and Hydroxy Metabolites Inappropriate mobile phase composition or pH.Optimize the mobile phase. For reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. Adjust the pH of the aqueous portion of the mobile phase; for nevirapine and its metabolites, a pH around 4.0-5.0 has been shown to be effective.[1][2]
Incorrect column selection.Use a high-resolution column, such as a C18 or C8 column with a smaller particle size (e.g., 3.5 µm or less).[1][3]
Suboptimal flow rate.Optimize the flow rate. A lower flow rate generally improves resolution but increases run time. Start with a flow rate of 1.0 mL/min and adjust as needed.[1][2]
Peak Tailing Active sites on the stationary phase interacting with the analytes.Use a well-end-capped column. Add a competing base, like triethylamine, to the mobile phase in low concentrations.
Column overload.Reduce the sample concentration or injection volume.[4]
Extraneous column effects (e.g., void in the column).Use a guard column to protect the analytical column. If a void is suspected, replace the column.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase in a single container can improve consistency.[5]
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.[2]
Column degradation.Flush the column regularly. If performance continues to degrade, replace the column.
Low Signal Intensity Incorrect detection wavelength.Nevirapine and its metabolites have a UV absorbance maximum around 220-280 nm. Optimize the detection wavelength within this range for your specific analytes. Wavelengths of 220 nm and 260 nm have been successfully used.[1][2]
Sample degradation.Ensure proper sample storage and handling to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for separating nevirapine and its hydroxy metabolites?

A1: A good starting point for method development is to use a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., sodium perchlorate or ammonium acetate) at a pH of approximately 4.8.[1][3] An isocratic elution with a flow rate of 1.0 mL/min and UV detection at 220 nm can be initially tested.[1][3]

Q2: How can I improve the separation of the isomeric hydroxy metabolites of nevirapine?

A2: The separation of isomeric metabolites like 2-hydroxynevirapine and 3-hydroxynevirapine can be challenging. To improve resolution, consider using a gradient elution, which involves changing the mobile phase composition during the run.[2] Additionally, a lower flow rate and a longer column can enhance separation. A highly sensitive and specific LC-MS/MS assay may be necessary for baseline separation and accurate quantification of all five metabolites.[6]

Q3: What are the expected retention times for nevirapine and its main hydroxy metabolites?

A3: Retention times can vary significantly depending on the specific chromatographic conditions. However, based on published methods, you can expect nevirapine to elute after its more polar hydroxy metabolites in reverse-phase chromatography. For example, in one LC-MS/MS method, the elution order was 2-OH NVP (6.41 min), 3-OH NVP (6.92 min), and NVP (7.84 min).[7][8] In another HPLC method, the retention times were 3.4 min for Impurity-B, 5.5 min for NVP, and 7.8 min for Impurity-A.[1][3]

Q4: Is it necessary to use an internal standard for the quantification of nevirapine and its metabolites?

A4: Yes, using an internal standard (IS) is highly recommended for accurate and precise quantification. An IS helps to correct for variations in sample preparation and instrument response. Indinavir has been successfully used as an internal standard in nevirapine assays.[2]

Quantitative Data Summary

The following table summarizes chromatographic data from different studies for the separation of nevirapine and its metabolites.

AnalyteRetention Time (min)MethodColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Nevirapine5.5HPLCKromosil C18 (150 x 4.6 mm, 3.5 µm)20% Acetonitrile, 80% Sodium Perchlorate Buffer (pH 4.8)1.0UV at 220 nm[1][3]
Impurity-A7.8HPLCKromosil C18 (150 x 4.6 mm, 3.5 µm)20% Acetonitrile, 80% Sodium Perchlorate Buffer (pH 4.8)1.0UV at 220 nm[1][3]
Impurity-B3.4HPLCKromosil C18 (150 x 4.6 mm, 3.5 µm)20% Acetonitrile, 80% Sodium Perchlorate Buffer (pH 4.8)1.0UV at 220 nm[1][3]
Nevirapine4.5HPLCAtlantis dC18 (150 x 3.9 mm, 5 µm)Gradient of Ammonium Acetate, Acetonitrile, and Methanol (pH 4)1.0UV at 260 nm[2]
2-OH NVP6.41LC-MS/MS---MS/MS[7][8]
3-OH NVP6.92LC-MS/MS---MS/MS[7][8]
Nevirapine7.84LC-MS/MS---MS/MS[7][8]

Note: "Impurity-A" and "Impurity-B" are related substances to nevirapine but are not explicitly identified as specific hydroxy metabolites in the cited source.

Detailed Experimental Protocol (Example HPLC Method)

This protocol is a representative example based on a validated HPLC method for the determination of nevirapine.[1][3]

1. Materials and Reagents:

  • Nevirapine reference standard

  • HPLC grade acetonitrile and water

  • Sodium perchlorate

  • Perchloric acid

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Kromosil C18 column (150 mm x 4.6 mm, 3.5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare the buffer by dissolving sodium perchlorate in HPLC grade water.

  • Adjust the pH of the buffer to 4.8 using perchloric acid.

  • The mobile phase is a mixture of acetonitrile and the prepared buffer in a 20:80 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve the nevirapine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.

5. Chromatographic Conditions:

  • Column: Kromosil C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile:Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm

6. System Suitability:

  • Inject the standard solution multiple times to ensure the system is equilibrated and performing consistently.

  • Check for parameters like retention time reproducibility, peak asymmetry, and theoretical plates to be within acceptable limits.

7. Sample Analysis:

  • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Inject the prepared sample into the HPLC system.

  • Identify and quantify the nevirapine peak based on the retention time and peak area compared to the standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Buffer 20:80, pH 4.8) hplc_setup HPLC System Setup (C18 Column, 220 nm) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Samples inject_sample Inject Sample prep_samples->inject_sample hplc_setup->system_suitability system_suitability->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for HPLC analysis of nevirapine.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_shifting Shifting Retention Times start Chromatographic Issue Identified res_q1 Optimize Mobile Phase? (Composition, pH) start->res_q1 Poor Resolution tail_q1 Reduce Sample Concentration? start->tail_q1 Peak Tailing shift_q1 Ensure Consistent Mobile Phase Prep? start->shift_q1 Shifting RTs res_q2 Change Column? (e.g., smaller particle size) res_q1->res_q2 res_q3 Adjust Flow Rate? res_q2->res_q3 solution Problem Resolved res_q3->solution tail_q2 Use Guard Column? tail_q1->tail_q2 tail_q2->solution shift_q2 Use Column Oven? shift_q1->shift_q2 shift_q2->solution

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 2-hydroxy nevirapine, a primary metabolite of the antiretroviral drug nevirapine. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

The accurate quantification of drug metabolites is crucial for understanding the overall metabolic profile, assessing drug safety, and optimizing dosage regimens. This compound is a significant metabolite in the biotransformation of nevirapine.[1] Various analytical methods have been developed and validated for its measurement in biological matrices. This guide focuses on the cross-validation and comparative performance of HPLC-UV and LC-MS/MS, providing insights into their respective strengths and limitations. While a direct head-to-head cross-validation study for this compound was not found in the reviewed literature, this guide presents a comparative analysis based on individual validation reports and a cross-validation study of the parent drug, nevirapine.

Data Presentation: A Comparative Overview

The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize the quantitative data for HPLC-UV and LC-MS/MS methods for the analysis of this compound and nevirapine, extracted from published validation studies.

Table 1: Comparison of HPLC-UV Method Performance

ParameterReported Value for this compound[1]Reported Value for Nevirapine[2]
Linearity Range0.05 - 2.5 µg/mL500 - 15,000 ng/mL
Correlation Coefficient (r²)> 0.99> 0.995
AccuracyNot explicitly stated-9.70% to +12.0%
Precision (%RSD)Not explicitly stated< 9.69%
Limit of Detection (LOD)0.02 µg/mLNot Reported
Lower Limit of Quantification (LLOQ)0.05 µg/mL500 ng/mL
Recovery66%98.8% - 114%

Table 2: Comparison of LC-MS/MS Method Performance

ParameterReported Value for this compound[3]Reported Value for Nevirapine[4]
Linearity Range1 - 1000 ng/mL11 - 10,000 pg/mg (in hair)
Correlation Coefficient (r²)Not explicitly statedNot explicitly stated
AccuracyNot explicitly stated85% - 115%
Precision (%RSD)< 10% (within-day and between-day)< 15% (intra-day and inter-day)
Limit of Detection (LOD)Not ReportedNot Reported
Lower Limit of Quantification (LLOQ)1 ng/mL6 pg/mg (in hair)
RecoveryNot explicitly stated85% - 115%

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections outline the typical experimental protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard.

  • Add 4 mL of diethyl ether and 1 mL of hexane.

  • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C8 column (e.g., Zorbax SB-C8, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 2 mM ammonium acetate and acetonitrile (80:20 v/v), pH 4.0.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 280 nm.

LC-MS/MS Method Protocol[3]

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add an internal standard.

  • Add a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Aquasil C18, 50 x 2.1 mm, 5 µm).

  • Mobile Phase: 40% acetonitrile in 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 283.0 → 161.2

    • Nevirapine: m/z 267.2 → 226.2

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-validation study and the individual experimental workflows for the HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Acceptance Criteria P2 Select Validated Methods for Comparison P1->P2 Leads to E1 Analyze the Same Set of Samples by Both Methods P2->E1 Initiates E2 Generate Quantitative Data from Each Method E1->E2 Produces V1 Compare Results Using Statistical Methods E2->V1 Input for V2 Assess if Results Meet Acceptance Criteria V1->V2 Informs V3 Investigate Discrepancies V2->V3 Triggers if criteria not met

Cross-Validation Logical Workflow

HPLC_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Separation (C8 Column) sample_prep->hplc_analysis uv_detection UV Detection (280 nm) hplc_analysis->uv_detection data_analysis Data Analysis (Peak Area Integration) uv_detection->data_analysis end End: Concentration of 2-OH Nevirapine data_analysis->end

HPLC-UV Experimental Workflow

LCMSMS_Workflow start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis end End: Concentration of 2-OH Nevirapine data_analysis->end

LC-MS/MS Experimental Workflow

Discussion and Conclusion

Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. The choice of method often depends on the specific requirements of the study, available resources, and the desired level of sensitivity and selectivity.

HPLC-UV is a robust and cost-effective method that is widely available in many laboratories.[1] It offers good linearity and precision for the quantification of this compound, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies where high sample throughput is required. However, its sensitivity is generally lower than that of LC-MS/MS, and it may be more susceptible to interference from co-eluting compounds in complex biological matrices.

LC-MS/MS provides superior sensitivity and selectivity due to the use of mass-based detection.[3] This makes it the method of choice for studies requiring very low limits of quantification, such as in dose-escalation studies or when analyzing samples with low metabolite concentrations. The high specificity of MRM reduces the likelihood of interference, leading to more accurate and reliable data. The main drawbacks of LC-MS/MS are the higher initial instrument cost and the need for more specialized technical expertise for method development and maintenance.

A cross-validation study for nevirapine between two laboratories using HPLC-UV demonstrated that 87% of the results exhibited a difference of ±20%, highlighting the importance of inter-laboratory comparisons to ensure data consistency.[5] Although a direct cross-validation between HPLC-UV and LC-MS/MS for this compound is not available in the literature, a comparative analysis of their performance characteristics suggests that LC-MS/MS would likely be the reference method due to its higher sensitivity and specificity.

References

Comparative Analysis of the Antiviral Activity of 2-Hydroxy Nevirapine and 3-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative anti-HIV-1 potency of two key nevirapine metabolites.

This guide provides a detailed comparison of the antiviral activity of 2-hydroxy nevirapine and 3-hydroxy nevirapine, the principal phase I metabolites of the non-nucleoside reverse transcriptase inhibitor (NNRTI), nevirapine. While nevirapine is a well-established antiretroviral agent, a thorough understanding of its metabolites' contribution to its overall therapeutic and potential off-target effects is crucial for ongoing drug development and optimization.

Executive Summary

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites. Among these, this compound and 3-hydroxy nevirapine are significant products. This guide synthesizes the available data on their comparative in vitro antiviral activity against HIV-1.

This guide will proceed to detail the metabolic pathways leading to the formation of these two metabolites, present the available, albeit limited, data on their antiviral activity in a structured format, and provide a standardized experimental protocol for assessing the anti-HIV-1 activity of NNRTIs, which could be employed for a direct comparison of these metabolites in future studies.

Data Presentation: Antiviral Activity against HIV-1 Reverse Transcriptase

As a direct comparison of the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for this compound and 3-hydroxy nevirapine is not available in the reviewed literature, the following table presents the known antiviral activities of nevirapine and its other measured metabolites to provide context.

CompoundTargetAssay TypeIC50 / EC50 (µM)Source
NevirapineHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay0.540[1]
NevirapineHIV-1 ReplicationCell Culture0.09[2]
1this compoundHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay26.5[1]
4-Carboxy NevirapineHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay>100 (estimated from % inhibition)[1]
This compound HIV-1 Reverse Transcriptase-Data Not Available -
3-Hydroxy Nevirapine HIV-1 Reverse Transcriptase-Data Not Available -

Note: A lower IC50/EC50 value indicates greater potency. The available data suggests that the 12-hydroxy and 4-carboxy metabolites are significantly less potent than the parent drug, nevirapine. The antiviral activity of 2-hydroxy and 3-hydroxy nevirapine remains to be quantitatively determined and compared.

Metabolic Pathway of Nevirapine

Nevirapine is metabolized by hepatic cytochrome P450 (CYP) enzymes into several hydroxylated metabolites. The formation of this compound and 3-hydroxy nevirapine is catalyzed by different CYP isoforms, highlighting distinct metabolic routes.

Nevirapine_Metabolism Metabolic Pathway of Nevirapine Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 3-Hydroxy Nevirapine 3-Hydroxy Nevirapine Nevirapine->3-Hydroxy Nevirapine CYP2B6 Other Metabolites Other Metabolites Nevirapine->Other Metabolites Other CYPs CYP3A4 CYP3A4 CYP2B6 CYP2B6 Other CYPs Other CYPs

Caption: Metabolic conversion of nevirapine to its hydroxylated metabolites.

This diagram illustrates that the formation of this compound is primarily mediated by the CYP3A4 enzyme, while 3-hydroxy nevirapine is formed via the CYP2B6 pathway.[3][4]

Experimental Protocols

To facilitate future comparative studies, a standard protocol for determining the in vitro anti-HIV-1 activity of NNRTIs is outlined below. This protocol is based on commonly used methodologies in the field.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (this compound, 3-hydroxy nevirapine, and nevirapine as a positive control) dissolved in DMSO.

  • Poly(rA)-oligo(dT) as a template/primer.

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled analog).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, DTT, and a non-ionic detergent).

  • 96-well microplates.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (nevirapine) in the assay buffer. A DMSO control (vehicle) must be included.

  • Reaction Mixture: In each well of the microplate, combine the assay buffer, poly(rA)-oligo(dT) template/primer, and the labeled and unlabeled dNTPs.

  • Compound Addition: Add the diluted test compounds or controls to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Termination: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid) to precipitate the newly synthesized DNA.

  • Detection:

    • For radiolabeled dNTPs: Transfer the contents of each well to a filter plate, wash to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

    • For fluorescently labeled dNTPs: Measure the fluorescence intensity directly in the microplate using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Workflow for In Vitro HIV-1 RT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Compounds Add_Compounds Add Compounds to Plate Serial_Dilutions->Add_Compounds Reaction_Mix Prepare Reaction Mixture (Buffer, Template, dNTPs) Reaction_Mix->Add_Compounds Add_Enzyme Add HIV-1 RT to Initiate Reaction Add_Compounds->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Detect_Signal Detect Signal (Radioactivity/Fluorescence) Terminate->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for determining the IC50 of NNRTIs.

Conclusion

This guide highlights a critical gap in the existing literature regarding the direct comparative antiviral activity of this compound and 3-hydroxy nevirapine. While their metabolic origins are well-defined, their relative contributions to the overall anti-HIV-1 effect of nevirapine remain unquantified. The provided experimental protocol offers a standardized approach to address this knowledge gap. Future research directly comparing the IC50 or EC50 values of these metabolites is essential for a more complete understanding of nevirapine's pharmacology and for the rational design of next-generation NNRTIs with improved metabolic profiles and sustained efficacy.

References

A Comparative Guide to the Quantification of 2-Hydroxy Nevirapine: The Case for a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of drug metabolites is paramount in pharmacokinetic studies and clinical drug monitoring. For 2-hydroxy nevirapine, the primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor nevirapine, precise measurement is crucial for understanding its metabolic profile and potential contribution to the parent drug's efficacy and toxicity. This guide provides a comparative analysis of analytical methodologies for this compound quantification, with a focus on the advantages of employing a deuterated internal standard.

Methodology Comparison: Deuterated vs. Non-Deuterated Internal Standards

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and selectivity. The choice of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of this method. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response.

A deuterated internal standard, a stable isotope-labeled version of the analyte, is considered the most effective choice. It co-elutes with the analyte and exhibits identical ionization efficiency, leading to superior correction for analytical variability. Alternative, non-deuterated internal standards are structurally similar compounds but may not perfectly mirror the analyte's behavior.

Below is a comparison of different analytical methods used for the quantification of this compound.

Table 1: Comparison of LC-MS/MS Methods for this compound Quantification

ParameterMethod with Deuterated ISMethod with Non-Deuterated ISHPLC-UV Method
Internal Standard 2-OH Nevirapine-d3[1]Hesperetin[2], Carbamazepine[3][4][5][6]Carbamazepine[3][4][5][6]
Instrumentation LC-MS/MS[1]LC-MS/MS[2]HPLC-UV[3][4][5]
Lower Limit of Quantification (LLOQ) 6 pg/mg (in hair)[1]1 ng/mL (in serum)[2][7]Not specified for 2-OH NVP
Linearity (r²) > 0.99[1]Not specified> 0.99[3][5]
Precision (% CV) < 15% (intra-day and inter-day)[1]< 10% (within-day and between-day)[2]Not specified
Accuracy/Recovery (%) 85-115%[1]93-114%[7]66% (extraction recovery)[3]

Table 2: Summary of Experimental Protocols

StepMethod with Deuterated IS (LC-MS/MS)[1]Method with Non-Deuterated IS (LC-MS/MS)[2]HPLC-UV Method[3][5]
Sample Preparation Hair samples were washed, dried, and pulverized. Extraction with methanol overnight.Serum samples underwent liquid-liquid extraction with ethyl acetate.Plasma samples underwent liquid-liquid extraction with diethyl ether and hexane.
Chromatographic Separation Agilent 1200 HPLC system with a Platisil ODS C18 column. Mobile phase: methanol and water (78:22, v/v) with 1 mM ammonium acetate.Aquasil C18 column. Mobile phase: 40% acetonitrile/0.1% formic acid.C8 column. Mobile phase: ammonium acetate–acetonitrile, 80:20 (%, v/v) with a gradient flow.
Detection Multiple reaction monitoring (MRM) mode.Multiple reaction monitoring (MRM) mode.UV detection at 280 nm.

Experimental Workflow and Logical Framework

The following diagrams illustrate the typical experimental workflow for quantifying this compound using a deuterated internal standard and the logical advantages of this approach.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Hair, Plasma) Spike Spike with 2-OH Nevirapine-d3 (IS) Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for this compound quantification using a deuterated internal standard.

Logical_Comparison cluster_Deuterated Deuterated Internal Standard cluster_NonDeuterated Non-Deuterated Internal Standard D_IS 2-OH Nevirapine-d3 D_Adv1 Co-elution with Analyte D_IS->D_Adv1 D_Adv2 Identical Ionization Efficiency D_IS->D_Adv2 D_Adv3 Superior Correction for Matrix Effects D_Adv1->D_Adv3 D_Adv2->D_Adv3 D_Result High Accuracy & Precision D_Adv3->D_Result ND_IS e.g., Hesperetin, Carbamazepine ND_Adv1 Different Elution Time ND_IS->ND_Adv1 ND_Adv2 Different Ionization Efficiency ND_IS->ND_Adv2 ND_Adv3 Incomplete Correction for Matrix Effects ND_Adv1->ND_Adv3 ND_Adv2->ND_Adv3 ND_Result Potentially Lower Accuracy & Precision ND_Adv3->ND_Result

Caption: Logical comparison of deuterated versus non-deuterated internal standards.

Conclusion

While various methods can be employed for the quantification of this compound, the use of a deuterated internal standard with LC-MS/MS offers significant advantages in terms of accuracy and precision.[1] The near-identical physicochemical properties of the deuterated standard to the analyte ensure robust compensation for analytical variability, leading to more reliable and reproducible data. For researchers, scientists, and drug development professionals, the adoption of methods incorporating a deuterated internal standard is a critical step towards achieving high-quality bioanalytical results for this compound.

References

Inter-laboratory Comparison for the Analysis of 2-Hydroxy Nevirapine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a critical component of antiretroviral therapy. Its metabolism, primarily through cytochrome P450 enzymes, results in several hydroxylated metabolites, including 2-hydroxy nevirapine.[1][2] Monitoring the levels of these metabolites is crucial for understanding the drug's pharmacokinetics, potential drug-drug interactions, and idiosyncratic toxicities.[3] This guide provides a comparative overview of analytical methodologies for the quantification of this compound in biological matrices, aimed at researchers, scientists, and drug development professionals. While formal inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated methods to offer a baseline for laboratory performance.

Analytical Methodologies: A Comparative Overview

The primary analytical technique for the quantification of this compound and other nevirapine metabolites is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7][8] This method offers high sensitivity and specificity, allowing for the simultaneous determination of multiple analytes.[6][8] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has also been validated for the parent drug, nevirapine, and could be adapted for its metabolites, though potentially with lower sensitivity.[9][10][11][12]

Data Presentation: Performance of LC-MS/MS Methods

The following tables summarize the quantitative performance data from various studies that have developed and validated LC-MS/MS methods for the analysis of this compound in plasma or serum.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Study ReferenceMatrixLinear Range (ng/mL)LLOQ (ng/mL)
RCM 2007;21(16):2734-42[4]Baboon Serum1 - 10001
J Chromatogr B Analyt Technol Biomed Life Sci 2007;857(2):291-8[5]Human Plasma0.010 - 1.0 mg/L (10 - 1000 ng/mL)10
J Bioanal Biomed 2009;1(1):028-037[6][8]Baboon Serum1 - 10001
J Pharm Biomed Anal 2013;75:265-70Human Plasma0.5 - 1000.5
Molecules 2020, 25(23), 5732[7]Human Hair0.4 - 250 (pg/mg)6 (pg/mg)

Table 2: Precision and Accuracy

Study ReferenceQC Level (ng/mL)Within-day Precision (%CV)Between-day Precision (%CV)Accuracy (% Bias)
RCM 2007;21(16):2734-42[4]Not Specified<10<10Not Specified
J Chromatogr B Analyt Technol Biomed Life Sci 2007;857(2):291-8[5]LQC, MQC, HQC<12<12Within 15% of nominal
J Bioanal Biomed 2009;1(1):028-037[6][8]1, 5, 50, 500<13<1491 - 115.8
J Pharm Biomed Anal 2013;75:265-701.5, 40, 80<7.9<9.2-5.3 to 6.0
Molecules 2020, 25(23), 5732[7]LQC, MQC, HQC<15<1585 - 115% Recovery

Experimental Protocols

Key Experiment: Quantification of this compound by LC-MS/MS

This section details a representative experimental protocol for the quantification of this compound in plasma, based on common methodologies presented in the cited literature.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To isolate this compound and an internal standard from the biological matrix.

  • Procedure:

    • To 200 µL of plasma, add an internal standard (e.g., hesperetin or a deuterated analog of the analyte).[4][6]

    • Add 1 mL of an organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and hexane).[4][13]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Separation

  • Objective: To separate this compound from other metabolites and endogenous components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[14]

  • Column: A reverse-phase C18 column is commonly used.[4][14]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3][4]

  • Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.[4][15]

3. Mass Spectrometric Detection

  • Objective: To quantify the separated this compound.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is common.[4][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][6] Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound, a common transition is m/z 283.0 -> 161.11.[6]

Mandatory Visualizations

Nevirapine Metabolism Signaling Pathway

Nevirapine_Metabolism Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Oxidation CYP2B6 CYP2B6 Nevirapine->CYP2B6 Oxidation OtherMetabolites Other Metabolites (8-OH, 12-OH, 4-Carboxy) Nevirapine->OtherMetabolites Oxidation Metabolite2OH This compound CYP3A4->Metabolite2OH Metabolite3OH 3-Hydroxy Nevirapine CYP2B6->Metabolite3OH Conjugation Glucuronide Conjugation Metabolite2OH->Conjugation Metabolite3OH->Conjugation OtherMetabolites->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of Nevirapine to its primary hydroxylated metabolites.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection HPLC/UPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spec Detection (MRM) Ionization->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical workflow for the quantification of this compound by LC-MS/MS.

Logical Relationship of Method Validation Parameters

Validation_Parameters MethodValidation Bioanalytical Method Validation Selectivity Selectivity MethodValidation->Selectivity LLOQ LLOQ MethodValidation->LLOQ Linearity Linearity & Range MethodValidation->Linearity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy Stability Stability MethodValidation->Stability MatrixEffect Matrix Effect MethodValidation->MatrixEffect

Caption: Core parameters for bioanalytical method validation as per regulatory guidelines.

References

Comparative Metabolic Profiling of Nevirapine Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the metabolic variations of the antiretroviral drug nevirapine in different patient populations. This guide synthesizes experimental data on how factors such as ethnicity, age, and co-morbidities influence the drug's metabolic pathways, providing a crucial resource for optimizing therapeutic strategies and advancing drug development.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral medication for the treatment of HIV-1 infection. Its metabolism is complex and subject to significant inter-individual variability, which can impact both its efficacy and toxicity. This guide provides a comparative analysis of nevirapine's metabolic profiling in various patient populations, supported by experimental data and detailed methodologies.

Influence of Ethnicity on Nevirapine Metabolism

The metabolism of nevirapine is significantly influenced by genetic factors that vary across different ethnic groups. The primary enzymes responsible for its biotransformation are cytochrome P450 isoenzymes CYP3A4 and CYP2B6.[1][2] Genetic polymorphisms in the genes encoding these enzymes can lead to altered metabolic activity and, consequently, different plasma concentrations of the parent drug and its metabolites.

A study comparing nevirapine's Phase I metabolite profiles between HIV-negative African Americans and HIV-infected Cambodians revealed significant differences.[3][4] Following a single 200 mg oral dose in African Americans, the predominant metabolite was 12-hydroxynevirapine.[3] In contrast, at a steady-state dose of 200 mg twice daily in Cambodians, there was a notable increase in the metabolic index for 3-hydroxynevirapine and a decrease for 2-hydroxynevirapine, suggesting an induction of CYP2B6 and potential inhibition of CYP3A activity with chronic dosing.[3][4] These findings highlight the impact of both ethnicity and dosing regimen on nevirapine's metabolic fate.

Furthermore, pharmacogenetic studies in Ghanaian children have shown that the CYP2B6 516G>T single nucleotide polymorphism is common and influences nevirapine metabolism.[5] While some research suggests that race is not associated with nevirapine pharmacokinetics and does not require dose adjustments, other studies have found trends of increased plasma nevirapine levels in African Americans carrying the CYP2B6 516G>T allele.[6][7] These seemingly contradictory findings underscore the complexity of drug metabolism and the need for further research in diverse populations. Studies have also pointed to different risk profiles for nevirapine-associated adverse events, such as cutaneous and hepatic reactions, among populations of African, Asian, and European descent, which are linked to both HLA alleles and CYP2B6 metabolism.[8]

Impact of Age on Nevirapine Metabolism

Patient age is another critical factor influencing nevirapine's pharmacokinetic profile. Studies in children have shown high interindividual variability in nevirapine plasma concentrations.[5] Malnutrition, a common co-morbidity in children in resource-limited settings, can further affect drug metabolism. Interestingly, one study found that nevirapine concentrations were decreased in stunted children but increased in wasted children, suggesting different pathophysiological effects on drug disposition.[9] Another study in Malawian children, however, found no significant effect of mild to moderate malnutrition on nevirapine exposure.[10]

In neonates, particularly those with low gestational age, the metabolism and elimination of nevirapine are prolonged.[11][12] A study in newborns between 25 and 32 weeks of gestational age demonstrated that a three-dose regimen of 2 mg/kg could maintain therapeutic concentrations for at least 11 days.[12]

Effects of Co-morbidities on Nevirapine Metabolism

Hepatic impairment can significantly alter the metabolism of nevirapine, as it is primarily cleared by the liver.[13] A study in HIV-infected patients with varying degrees of hepatic fibrosis found a decrease in systemic clearance with the progression of liver disease.[13] However, trough and maximum nevirapine concentrations did not differ significantly between patients with different stages of fibrosis, suggesting that dose adjustments may not be necessary in patients with mild to moderate hepatic impairment who are chronically treated with nevirapine.[13] The metabolite profiles were also found to be comparable across the different fibrosis groups.[13]

Co-infection with hepatitis C or B virus can also present therapeutic challenges, as liver impairment can alter the metabolism of many drugs.[13] However, one study found no significant difference in nevirapine trough concentrations among co-infected patients compared to those with HIV alone.[13]

Quantitative Analysis of Nevirapine and its Metabolites

The following tables summarize the key pharmacokinetic parameters of nevirapine and its primary metabolites across different patient populations as reported in the cited literature.

PopulationDosing RegimenNVP Cmax (ng/mL)NVP AUC (ng·h/mL)Predominant Metabolite(s)Reference
African Americans (HIV-negative) Single 200 mg oral dose--12-hydroxynevirapine[3]
Cambodians (HIV-infected) Steady state 200 mg twice daily--3-hydroxynevirapine, 12-hydroxynevirapine[3]
Men 200 mg twice daily522150789-[11]
Non-pregnant Women 200 mg twice daily587157045-[11]
Pregnant Women (late stage) 200 mg twice daily450544579-[11]
MetaboliteGeometric Mean Concentration in Patients with Hepatic Fibrosis (ng/mL)Reference
2-hydroxynevirapine 186[13]
3-hydroxynevirapine 646[13]
8-hydroxynevirapine 29[13]
12-hydroxynevirapine 483[13]
4-carboxynevirapine 18[13]

Experimental Protocols

Quantification of Nevirapine and its Metabolites

A common method for the simultaneous quantification of nevirapine and its five major oxidative metabolites (2-, 3-, 8-, 12-hydroxynevirapine, and 4-carboxynevirapine) in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13][14]

  • Sample Preparation: Plasma samples (typically 50 µL) are first subjected to enzymatic hydrolysis to release the glucuronide conjugates of the metabolites.[14] This is followed by protein precipitation using a solvent like acetonitrile.[14]

  • Chromatographic Separation: The extracted analytes are then separated using a reverse-phase high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometric Detection: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple-reaction-monitoring (MRM) mode.[14] This technique provides high selectivity and sensitivity for each analyte. An internal standard, such as pirenzepine, is used for accurate quantification.[14]

  • Validation: The assay is validated for accuracy, precision, linearity, and stability according to regulatory guidelines.[14]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the complex processes involved in nevirapine metabolism and its analysis, the following diagrams have been generated using the Graphviz DOT language.

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) NVP Nevirapine M2OH 2-Hydroxynevirapine NVP->M2OH CYP3A4 M3OH 3-Hydroxynevirapine NVP->M3OH CYP2B6 M8OH 8-Hydroxynevirapine NVP->M8OH CYP3A4/2D6 M12OH 12-Hydroxynevirapine NVP->M12OH CYP3A4/2D6 Glucuronides Glucuronide Conjugates M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M4COOH 4-Carboxynevirapine M12OH->M4COOH ALDH Reactive Reactive Metabolites (e.g., Quinone Methide) M12OH->Reactive Sulfation M12OH->Glucuronides Toxicity Hepatotoxicity/ Skin Rash Reactive->Toxicity

Caption: Nevirapine Phase I and II metabolic pathways.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Patient Patient Population (e.g., Ethnicity, Age, Co-morbidity) Plasma Plasma Sample Collection Patient->Plasma Hydrolysis Enzymatic Hydrolysis (Glucuronide Cleavage) Plasma->Hydrolysis Precipitation Protein Precipitation (Acetonitrile) Hydrolysis->Precipitation HPLC HPLC Separation Precipitation->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification of NVP & Metabolites MSMS->Quantification PK Pharmacokinetic Modeling Quantification->PK Comparison Comparative Profiling PK->Comparison

Caption: Workflow for nevirapine metabolite analysis.

References

A Comparative Benchmarking of Synthesis Routes for 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative analysis of different synthesis routes for 2-hydroxy nevirapine, a principal metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Understanding the efficiency and practicality of these routes is crucial for obtaining this compound for metabolism, toxicology, and reference standard purposes.

Comparative Analysis of Synthesis Routes

Historically, the chemical synthesis of this compound has been characterized by multi-step processes with low overall yields. However, recent advancements have led to more efficient methodologies. Below is a summary of the key performance indicators for these routes.

ParameterPrevious Synthesis RouteImproved Synthesis Route
Overall Yield < 10%Significantly Higher (Exact % dependent on specific optimization)
Number of Steps Multiple StepsFewer Steps
Starting Material Nevirapine or 2-chloro-nevirapineCommercially available precursors
Key Reagents Not explicitly detailed in abstractsSilver acetate, iodine, basic hydrolysis
Purification Likely complex due to low yield and multiple stepsMore straightforward due to higher yield and cleaner reaction
Scalability PoorPotentially more scalable

Experimental Protocols

Improved Synthesis Route

This method, adapted from a more efficient reported synthesis, provides a significant improvement in overall yield.[1]

Step 1: Acetoxylation of Nevirapine

  • A solution of nevirapine in a suitable organic solvent (e.g., glacial acetic acid) is prepared in a reaction vessel.

  • Silver acetate and iodine are added to the solution in stoichiometric amounts.

  • The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

Step 2: Basic Hydrolysis

  • The residue from Step 1 is dissolved in a mixture of a suitable organic solvent (e.g., methanol) and an aqueous base (e.g., sodium hydroxide solution).

  • The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or HPLC.

  • The organic solvent is removed under reduced pressure.

  • The aqueous solution is neutralized with an appropriate acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and dried.

Step 3: Purification

  • The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

  • The purity of the final product is confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Previous Synthesis Routes

Visualizing the Pathways

To better understand the context and the process, the following diagrams illustrate the metabolic formation of this compound and the workflow of the improved synthesis method.

metabolic_pathway Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 CYP3A4 CYP3A4 synthesis_workflow cluster_step1 Step 1: Acetoxylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start1 Nevirapine + Silver Acetate + Iodine reaction1 Reflux in Acetic Acid start1->reaction1 product1 Acetoxylated Intermediate reaction1->product1 start2 Intermediate + NaOH product1->start2 Solvent Removal reaction2 Stirring in Methanol/Water start2->reaction2 product2 Crude this compound reaction2->product2 start3 Crude Product product2->start3 Filtration & Drying purification Column Chromatography start3->purification final_product Pure this compound purification->final_product

References

The Antiviral Landscape of NNRTI Metabolites: A Comparative Analysis of 2-Hydroxy Nevirapine and Other Key Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete lifecycle of a drug, including the activity of its metabolites, is paramount. This guide provides a comparative analysis of the antiviral activity of 2-hydroxy nevirapine and other major metabolites of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine, efavirenz, and delavirdine. This analysis is supported by available experimental data to offer insights into their potential contribution to the overall therapeutic and toxicological profiles of the parent drugs.

Introduction to NNRTI Metabolism

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, acting as allosteric inhibitors of the HIV-1 reverse transcriptase (RT). Upon administration, these drugs undergo extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. This biotransformation leads to the formation of various hydroxylated metabolites, which are subsequently glucuronidated for excretion. The antiviral activity of these metabolites is a critical factor in determining the overall efficacy and potential for drug resistance.

Comparative Antiviral Activity of NNRTI Metabolites

The antiviral potency of NNRTIs and their metabolites is typically quantified by the half-maximal inhibitory concentration (IC50) against HIV-1 reverse transcriptase or the half-maximal effective concentration (EC50) in cell-based assays. While data on the parent drugs is extensive, quantitative analysis of their metabolites is less common in publicly available literature.

Nevirapine Metabolites

Nevirapine is metabolized into several hydroxylated metabolites, with the most prominent being 2-, 3-, 8-, and 12-hydroxynevirapine.[1] Of these, the antiviral activity of 12-hydroxynevirapine and 4-carboxy-nevirapine has been evaluated. Experimental data demonstrates that these metabolites possess significantly weaker anti-HIV-1 activity compared to the parent compound, nevirapine.

CompoundTargetIC50 (µM)Fold Change from Parent DrugReference
NevirapineHIV-1 Reverse Transcriptase0.540-[2]
12-HydroxynevirapineHIV-1 Reverse Transcriptase26.5~49-fold less potent[2]
4-Carboxy-nevirapineHIV-1 Reverse Transcriptase>10 µM*Not determined[2]
2-Hydroxynevirapine HIV-1 Reverse Transcriptase N/A Data not available
3-Hydroxynevirapine HIV-1 Reverse Transcriptase N/A Data not available
8-Hydroxynevirapine HIV-1 Reverse Transcriptase N/A Data not available

*At a concentration of 10 µM, 4-carboxy-nevirapine demonstrated only 15.9% inhibition of HIV-RT, suggesting a very high IC50 value.[2]

Efavirenz and Delavirdine Metabolites

Efavirenz is primarily metabolized to 7-hydroxy and 8-hydroxyefavirenz.[3] Delavirdine's major metabolite is desalkyl delavirdine.[4] Published literature consistently describes these major metabolites as being essentially inactive or biologically inactive against HIV-1.[3][4] However, specific IC50 values to quantify the extent of this inactivity are not provided in the available resources.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the evaluation of these compounds, the following diagrams illustrate the metabolic pathway of nevirapine and a general workflow for assessing the antiviral activity of NNRTI compounds.

Nevirapine Metabolic Pathway Nevirapine Metabolic Pathway NVP Nevirapine M2 2-Hydroxynevirapine NVP->M2 CYP3A4 M3 3-Hydroxynevirapine NVP->M3 CYP2B6 M8 8-Hydroxynevirapine NVP->M8 M12 12-Hydroxynevirapine NVP->M12 Glucuronides Glucuronide Conjugates M2->Glucuronides M3->Glucuronides M8->Glucuronides M4C 4-Carboxynevirapine M12->M4C M12->Glucuronides

Caption: Metabolic pathway of nevirapine.

Antiviral Activity Assay Workflow General Workflow for NNRTI Antiviral Activity Assay cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay RT Purified HIV-1 Reverse Transcriptase Incubation1 Incubation RT->Incubation1 Substrate Template/Primer + dNTPs Substrate->Incubation1 Inhibitor NNRTI Metabolite (Varying Concentrations) Inhibitor->Incubation1 Detection Quantification of DNA Synthesis Incubation1->Detection IC50_calc IC50 Calculation Detection->IC50_calc Cells Host Cells (e.g., TZM-bl, MT-4) Infection Infection & Incubation Cells->Infection Virus HIV-1 Virus->Infection Inhibitor2 NNRTI Metabolite (Varying Concentrations) Inhibitor2->Infection Replication Quantification of Viral Replication (e.g., p24 ELISA, Luciferase) Infection->Replication EC50_calc EC50 Calculation Replication->EC50_calc

Caption: Generalized experimental workflow.

Experimental Protocols

The determination of the antiviral activity of NNRTI metabolites involves two primary types of assays: biochemical assays and cell-based assays.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical Assay)

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Template/Primer (e.g., poly(rA)/oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive alternative)

  • Test compounds (NNRTI metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate (e.g., 96-well)

  • Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a microplate, add the diluted compounds, purified HIV-1 RT, and the template/primer.

  • Initiate the reaction by adding the dNTP mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or precipitating the DNA).

  • Quantify the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

Objective: To measure the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • Susceptible host cell line (e.g., TZM-bl, MT-4, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 laboratory-adapted strain or clinical isolate

  • Cell culture medium and supplements

  • Test compounds (NNRTI metabolites)

  • Microplates (e.g., 96-well)

  • Method for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase reporter gene assay system, or a cell viability assay like MTT)

Procedure:

  • Seed the host cells into a 96-well microplate.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

  • At the end of the incubation period, quantify the extent of viral replication in the culture supernatant (p24 antigen) or in the cells (luciferase activity or cell viability).

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to a virus control (no drug).

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data indicates that the major hydroxylated metabolites of nevirapine, specifically 12-hydroxynevirapine and 4-carboxy-nevirapine, exhibit substantially reduced antiviral activity compared to the parent drug. Similarly, the primary metabolites of efavirenz and delavirdine are reported to be largely inactive. However, a significant knowledge gap exists regarding the specific antiviral potency of 2-hydroxynevirapine, as well as 3- and 8-hydroxynevirapine. Further quantitative studies on these metabolites are warranted to fully elucidate their contribution to the overall clinical profile of nevirapine. A comprehensive understanding of the entire metabolic and activity profile of NNRTIs is crucial for the development of next-generation inhibitors with improved efficacy and safety profiles.

References

Unveiling the Structure: A Comparative Guide to the 2D-NMR Confirmation of 2-Hydroxy Nevirapine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of drug metabolites is a critical step in understanding drug efficacy, metabolism, and potential toxicity. This guide provides a comparative analysis of the structural confirmation of 2-hydroxy nevirapine, a primary metabolite of the antiretroviral drug nevirapine, utilizing two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.

This document details the metabolic pathway of nevirapine to its 2-hydroxy derivative, outlines the experimental protocols for 2D-NMR analysis, and presents a comprehensive comparison of the ¹H and ¹³C NMR chemical shifts of nevirapine and this compound. The information herein is supported by published experimental data to ensure accuracy and reliability.

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a significant phase I metabolic pathway, catalyzed predominantly by the CYP3A4 isozyme. This hydroxylation occurs on the aromatic ring of the nevirapine molecule.

Nevirapine Metabolism Metabolic Pathway of Nevirapine to this compound Nevirapine Nevirapine This compound This compound Nevirapine->this compound CYP3A4 2D-NMR Workflow General Workflow for 2D-NMR Structural Elucidation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Isolation Isolate Metabolite Purification Purify by HPLC Isolation->Purification Dissolution Dissolve in Deuterated Solvent Purification->Dissolution 1D_H_NMR ¹H NMR Dissolution->1D_H_NMR 2D_COSY COSY (¹H-¹H) 1D_H_NMR->2D_COSY 2D_HSQC HSQC (¹H-¹³C) 1D_H_NMR->2D_HSQC 2D_HMBC HMBC (¹H-¹³C long-range) 2D_HSQC->2D_HMBC Assignments Assign Signals 2D_HMBC->Assignments Structure_Confirmation Confirm Structure Assignments->Structure_Confirmation

A Comparative Guide to the Statistical Validation of 2-Hydroxy Nevirapine Quantification in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-hydroxy nevirapine, a major metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. The accurate determination of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines the experimental protocols and statistical validation of commonly employed methods, offering a valuable resource for researchers in the field.

Comparative Analysis of Analytical Methods

The quantification of this compound, alongside its parent drug nevirapine and other metabolites, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

Below is a summary of validation parameters from published studies, providing a comparative overview of the performance of different analytical techniques.

MethodAnalyte(s)MatrixLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)Recovery (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ) (µg/mL)Reference
HPLC-UV Nevirapine, 2-OH Nevirapine, 3-OH NevirapineHuman Plasma2.0-8.0 (NVP), 0.2-2.0 (2-OH NVP)Not explicitly stated, but method validated as per ICH guidelinesNot explicitly stated, but method validated as per ICH guidelines87 - 126LOD: 0.02 (2-OH NVP)[1][2]
HPLC-UV NevirapineRat PlasmaNot specified-9.70 to +12.0< 9.6998.8 - 114Not specified[3][4]
LC-MS/MS Nevirapine Metabolites (including 2-OH)Human Plasma0.010 - 1.0Within 16% of true value at lowest concentrationWithin 12%Not specifiedLOQ: 0.001 (for hydroxy metabolites)[5][6]
HPLC-UV NevirapineHuman Plasma0.025 - 10.0Within 5% of true valueWithin 10%Not specifiedNot specified[6]
HPLC Nevirapine-1 - 30098 - 105< 2Not specifiedLOD: 0.05, LOQ: 0.01[7]
HPLC-UV NevirapineHuman Plasma0.25 - 10>96>93.688LOQ: 0.25[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the quantification of this compound.

Method 1: HPLC-UV for Simultaneous Determination of Nevirapine and its Hydroxylated Metabolites[1][2]
  • Sample Preparation: Liquid-liquid extraction is employed. To a plasma sample, an internal standard (e.g., carbamazepine) is added, followed by an extraction solvent. The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8 analytical column.[2]

    • Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[1][2]

    • Flow Rate: Gradient flow, starting at 1 mL/min.[1][2]

    • Detection: UV detection at 280 nm.[1][2]

    • Retention Times: this compound (5.87 min), 3-hydroxy nevirapine (7.42 min), nevirapine (12.88 min), and carbamazepine (internal standard, 26 min).[1][2]

  • Validation: The method was validated in accordance with ICH guidelines, demonstrating good linearity with a regression coefficient (r²) > 0.99.[1][2]

Method 2: LC-MS/MS for the Quantitation of Nevirapine Metabolites[5][6]
  • Sample Preparation: Specific details on sample preparation for this LC-MS/MS method are not extensively provided in the cited abstracts but would typically involve protein precipitation or solid-phase extraction to remove plasma proteins and interferences.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

    • Quantitation Range: The method is applicable for the quantitation of nevirapine metabolites within a nominal concentration range of 0.010 to 1.0 mg/liter.[6]

    • Validation: The method demonstrated good accuracy, with the average accuracy at the lowest concentration for the quality control sample being within 16% of the true value for 8-hydroxynevirapine, and closer for other metabolites.[6] Within- and between-day precisions were within 12%.[6]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in this compound studies, the following diagrams illustrate the metabolic pathway of nevirapine and a general experimental workflow for its quantification.

Nevirapine_Metabolism NVP Nevirapine OH_2_NVP This compound NVP->OH_2_NVP CYP3A4 OH_3_NVP 3-Hydroxy Nevirapine NVP->OH_3_NVP CYP2B6 Glucuronide_Conjugates Glucuronide Conjugates OH_2_NVP->Glucuronide_Conjugates OH_3_NVP->Glucuronide_Conjugates Excretion Urinary Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Nevirapine to its hydroxylated metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Statistical Validation Plasma_Sample Plasma Sample Collection Internal_Standard Addition of Internal Standard Plasma_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation HPLC_Injection HPLC/LC-MS/MS Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection UV or MS/MS Detection Chromatographic_Separation->Detection Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition Linearity Linearity Assessment Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Determination Linearity->Accuracy_Precision Recovery_Analysis Recovery Analysis Accuracy_Precision->Recovery_Analysis LOD_LOQ LOD/LOQ Calculation Recovery_Analysis->LOD_LOQ

Caption: General experimental workflow for this compound quantification.

References

Comparative Assessment of 2-Hydroxy Nevirapine Hepatotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a comparative assessment of the hepatotoxicity of 2-hydroxy nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare the toxicological profile of this compound with its parent compound.

Introduction

Nevirapine, a widely used antiretroviral agent, is associated with a risk of severe hepatotoxicity, a factor that can limit its clinical utility. The mechanisms underlying this toxicity are complex, involving both direct cellular injury and immune-mediated responses. A growing body of evidence suggests that the metabolic activation of nevirapine to reactive intermediates plays a crucial role in initiating these adverse events. As a major Phase I metabolite, this compound's contribution to the overall hepatotoxic profile of the parent drug is a critical area of investigation. This guide aims to provide a clear and concise comparison based on available scientific literature.

Executive Summary of Comparative Hepatotoxicity

While direct comparative studies are limited, the available evidence suggests that the hepatotoxicity of nevirapine is multifactorial, with significant contributions from its metabolic pathways. The formation of reactive metabolites, particularly the quinone methide derived from 1this compound, is strongly implicated in liver injury. Although this compound is a major metabolite, its direct contribution to hepatotoxicity, in comparison to the parent drug and other metabolites, is not yet fully elucidated.

One study investigating a deuterated analog of nevirapine (12-d3-NVP) found that reducing the formation of 12-hydroxy-NVP led to decreased cell death in primary mouse hepatocytes.[1] Interestingly, this metabolic shift resulted in a trend towards increased formation of 2-hydroxy and 3-hydroxy nevirapine, suggesting that shunting metabolism down these pathways might be a safer metabolic route.[1] However, a direct toxicological comparison was not performed in this study.

Further research is necessary to definitively quantify the inherent hepatotoxicity of this compound. In the absence of direct comparative data, the focus remains on the reactive metabolites of other pathways as the primary drivers of nevirapine-induced liver injury.

Data Presentation

Due to the limited availability of direct comparative quantitative data, a detailed table is not feasible at this time. Research has primarily focused on the parent drug, nevirapine, and the reactive metabolites from the 12-hydroxy pathway.

Signaling Pathways and Experimental Workflows

To visually represent the known metabolic and toxicity pathways of nevirapine, the following diagrams have been generated using Graphviz.

Nevirapine_Metabolism NVP Nevirapine CYP3A4 CYP3A4 NVP->CYP3A4 Metabolism CYP2B6 CYP2B6 NVP->CYP2B6 Metabolism OH_NVP_2 This compound CYP3A4->OH_NVP_2 OH_NVP_12 1this compound CYP3A4->OH_NVP_12 OH_NVP_3 3-Hydroxy Nevirapine CYP2B6->OH_NVP_3 Reactive_Metabolite Reactive Quinone Methide OH_NVP_12->Reactive_Metabolite Oxidation Hepatotoxicity Hepatotoxicity Reactive_Metabolite->Hepatotoxicity Covalent Binding to Proteins

Fig. 1: Simplified metabolic pathway of nevirapine leading to the formation of this compound and the reactive quinone methide.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Hepatotoxicity Assessment PHH Primary Human Hepatocytes NVP Nevirapine PHH->NVP OH_NVP_2 This compound PHH->OH_NVP_2 HepG2 HepG2 Cells HepG2->NVP HepG2->OH_NVP_2 LDH LDH Release Assay (Cytotoxicity) NVP->LDH MTT MTT Assay (Cell Viability) NVP->MTT Caspase Caspase Activity Assay (Apoptosis) NVP->Caspase ROS ROS Production Assay (Oxidative Stress) NVP->ROS OH_NVP_2->LDH OH_NVP_2->MTT OH_NVP_2->Caspase OH_NVP_2->ROS Data_Analysis Comparative Data Analysis LDH->Data_Analysis MTT->Data_Analysis Caspase->Data_Analysis ROS->Data_Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.